Product packaging for Lys(Abz)-Pro-Pro-pNA(Cat. No.:)

Lys(Abz)-Pro-Pro-pNA

Número de catálogo: B1447229
Peso molecular: 579.6 g/mol
Clave InChI: PYDKOXBAMHOEAF-SDHOMARFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Lys(Abz)-Pro-Pro-pNA is a useful research compound. Its molecular formula is C29H37N7O6 and its molecular weight is 579.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37N7O6 B1447229 Lys(Abz)-Pro-Pro-pNA

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-6-[(2-aminobenzoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O6/c30-22-8-2-1-7-21(22)26(37)32-16-4-3-9-23(31)28(39)35-18-6-11-25(35)29(40)34-17-5-10-24(34)27(38)33-19-12-14-20(15-13-19)36(41)42/h1-2,7-8,12-15,23-25H,3-6,9-11,16-18,30-31H2,(H,32,37)(H,33,38)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDKOXBAMHOEAF-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Lys(Abz)-Pro-Pro-pNA: A Fluorogenic Substrate for Aminopeptidase P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of the fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA. It is designed to be a valuable resource for researchers and professionals involved in enzymology, drug discovery, and assay development, with a particular focus on the study of aminopeptidase P.

Core Identity and Chemical Properties

This compound is a synthetic peptide derivative designed as a specific substrate for aminopeptidase P (APP), a metalloprotease that cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline.[1] The peptide's structure incorporates a fluorophore and a quencher, enabling the continuous monitoring of enzyme activity through Fluorescence Resonance Energy Transfer (FRET).

The key components of this substrate are:

  • Lys(Abz): The N-terminal lysine residue is modified with an ortho-aminobenzoyl (Abz) group, which acts as the fluorophore.

  • Pro-Pro: A di-proline sequence that confers specificity for aminopeptidase P.

  • pNA: A para-nitroaniline group at the C-terminus which functions as a quencher of the Abz fluorescence in the intact peptide.[1]

Upon enzymatic cleavage of the peptide bond between Lys(Abz) and the first Proline residue by aminopeptidase P, the Abz fluorophore is spatially separated from the pNA quencher. This separation leads to an increase in the fluorescence of Abz, which can be monitored in real-time. Alternatively, the release of the chromogenic p-nitroaniline (pNA) can be measured by its absorbance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₂₉H₃₇N₇O₆
Molecular Weight 579.66 g/mol
CAS Number 219138-18-8
Appearance Typically a yellow to off-white solid
Solubility Soluble in DMSO and aqueous buffers
Storage Store at -20°C for long-term stability

Mechanism of Action and Detection Principle

The utility of this compound as an enzyme substrate is based on the principle of FRET. In the intact molecule, the Abz group (donor fluorophore) and the pNA group (acceptor/quencher) are in close proximity. When the Abz group is excited, it transfers its energy non-radiatively to the pNA group, resulting in quenched fluorescence.

Aminopeptidase P catalyzes the hydrolysis of the peptide bond between the N-terminal Lys(Abz) and the adjacent proline residue. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process and leading to a significant increase in the fluorescence emission of the Abz group.

The enzymatic reaction can be visualized as follows:

Enzymatic_Reaction Substrate This compound (Fluorescence Quenched) Enzyme Aminopeptidase P (APP) Substrate->Enzyme Binding Products Lys(Abz)  +  Pro-Pro-pNA (Fluorescence Emitted) Enzyme->Products Cleavage

Enzymatic cleavage of this compound by Aminopeptidase P.

The increase in fluorescence can be monitored continuously using a fluorometer, providing a real-time measurement of enzyme activity.

Quantitative Data and Kinetic Parameters

This compound has been characterized as a highly sensitive substrate for aminopeptidase P from various sources. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), quantify the efficiency of the enzymatic reaction.

Enzyme SourceKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
E. coli Aminopeptidase P2.57229,000
Rat Aminopeptidase P3.544,0401,142,000

Data sourced from Bachem product information and a scientific publication.[1]

Experimental Protocols

This section provides a detailed methodology for a continuous fluorometric assay of aminopeptidase P activity using this compound.

Materials and Reagents
  • This compound substrate

  • Purified or recombinant aminopeptidase P

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplates (for fluorescence measurements)

  • Fluorometer with excitation and emission wavelengths set to ~320 nm and ~420 nm, respectively.

Preparation of Solutions
  • Substrate Stock Solution: Prepare a 1-5 mM stock solution of this compound in DMSO. Store this solution at -20°C, protected from light.

  • Enzyme Solution: Dilute the aminopeptidase P to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The final concentration should ideally be around the Kₘ value for the specific enzyme being used.

Assay Procedure

The following workflow outlines the steps for performing the enzyme assay:

Experimental_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) B Pipette Enzyme Solution into Microplate Wells A->B C Pre-incubate at Assay Temperature (e.g., 37°C for 5 min) B->C D Initiate Reaction by Adding Working Substrate Solution C->D E Immediately Place Plate in Fluorometer D->E F Monitor Fluorescence Increase (Ex: 320 nm, Em: 420 nm) over Time E->F G Calculate Initial Reaction Velocity from the Linear Phase of the Curve F->G H Data Analysis (Enzyme Kinetics, Inhibition Studies) G->H

References

Lys(Abz)-Pro-Pro-pNA: A Comprehensive Technical Guide to Substrate Specificity and Enzyme Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA, serves as a valuable tool in the study of specific peptidases due to its selective cleavage and resultant fluorescent signal. This technical guide provides an in-depth analysis of the substrate's specificity, focusing on its primary enzyme targets: Aminopeptidase P (APP) and Dipeptidyl Peptidase IV (DPP-IV). This document synthesizes available kinetic data, details experimental protocols for enzyme activity assays, and elucidates the roles of these enzymes in key signaling pathways, including bradykinin metabolism and collagen turnover. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.

Introduction

This compound is an internally quenched fluorogenic substrate designed for the sensitive and continuous assay of specific peptidases. The peptide sequence, Lys-Pro-Pro, is a key recognition motif for certain aminopeptidases. The substrate incorporates 2-aminobenzoyl (Abz) as the fluorescent donor and p-nitroanilide (pNA) as the quenching acceptor. In its intact form, the fluorescence of the Abz group is quenched by the pNA group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the Lys-Pro bond, the Abz-containing fragment is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. This property makes it a highly sensitive tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.

Enzyme Targets and Substrate Specificity

The primary enzyme target for this compound is Aminopeptidase P (APP) , an exopeptidase that specifically cleaves the N-terminal amino acid from peptides with a penultimate proline residue. Another significant enzyme that interacts with X-Pro sequences is Dipeptidyl Peptidase IV (DPP-IV) , which cleaves N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic parameters for the hydrolysis of this compound and related substrates by Aminopeptidase P and Dipeptidyl Peptidase IV.

EnzymeOrganism/SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Aminopeptidase P (APP)E. coliThis compound--29,000[1]
Aminopeptidase P (APP)RatThis compound--1,142,000[1]
Dipeptidyl Peptidase IV (DPP-IV)Porcine KidneyGly-Pro-p-nitroanilide200--[2]
Dipeptidyl Peptidase 8 (DPP-8)RecombinantGly-Pro-p-nitroanilide300--[2]
Dipeptidyl Peptidase 9 (DPP-9)RecombinantGly-Pro-p-nitroanilide400--[2]

Note: Direct comparative kinetic data for a wide range of enzymes with this compound is limited in the current literature. The data for DPP-IV, DPP-8, and DPP-9 are provided for a related, but different, p-nitroanilide substrate and serve as a reference for their proline-preferring activity.

Signaling Pathways and Biological Roles

The primary enzyme targets of this compound, Aminopeptidase P and Dipeptidyl Peptidase IV, are implicated in several critical physiological and pathological signaling pathways.

Bradykinin Metabolism

Both APP and DPP-IV play significant roles in the metabolism of bradykinin, a potent vasodilator peptide involved in inflammation and blood pressure regulation.

  • Aminopeptidase P (APP): APP is a key enzyme in the inactivation of bradykinin. It cleaves the N-terminal arginine from bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), a crucial step in its degradation. Inhibition of APP can potentiate the effects of bradykinin.

  • Dipeptidyl Peptidase IV (DPP-IV): Following the initial cleavage by other peptidases, DPP-IV can further process bradykinin metabolites.

The following diagram illustrates the role of APP and DPP-IV in the bradykinin degradation pathway.

Bradykinin_Metabolism cluster_enzymes Enzymatic Degradation Bradykinin Bradykinin (Active) APP Aminopeptidase P (APP) Bradykinin->APP Cleaves N-terminal Arg DPPIV Dipeptidyl Peptidase IV (DPP-IV) Bradykinin->DPPIV Minor Pathway for some metabolites ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE Major Pathway Inactive_Metabolites Inactive Metabolites APP->Inactive_Metabolites DPPIV->Inactive_Metabolites ACE->Inactive_Metabolites

Figure 1: Role of Aminopeptidase P and DPP-IV in Bradykinin Metabolism.
Incretin Hormone Regulation (DPP-IV)

DPP-IV is a well-established therapeutic target in type 2 diabetes due to its role in inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion in a glucose-dependent manner. By cleaving the N-terminal dipeptide from active GLP-1 and GIP, DPP-IV renders them inactive.

The signaling pathway below depicts the action of DPP-IV on incretin hormones.

Incretin_Signaling Food_Intake Food Intake Gut Gut Endocrine Cells Food_Intake->Gut Pancreatic_Beta_Cells Pancreatic β-Cells Gut->Pancreatic_Beta_Cells Secretes Active GLP-1 & GIP DPPIV Dipeptidyl Peptidase IV (DPP-IV) Gut->DPPIV Active GLP-1 & GIP are substrates for Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Stimulates Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Inactive_GLP1_GIP Inactive GLP-1/GIP DPPIV->Inactive_GLP1_GIP Inactivates

Figure 2: DPP-IV's role in the regulation of incretin hormone signaling.
Collagen Metabolism

Recent studies suggest a potential role for both APP and DPP-IV in collagen metabolism.

  • Aminopeptidases and Collagen: Some aminopeptidases are involved in the basal and TGF-β1-stimulated production of collagen in cardiac fibroblasts.[3]

  • DPP-IV and Collagen: Inhibition of DPP-IV has been shown to influence collagen metabolism, leading to an accumulation of N-terminally extended collagen-derived peptides.[4][5] DPP-4 can also bind to matrix proteins like collagen.[6]

The precise mechanisms and the full extent of their involvement in collagen turnover are still under investigation.

Experimental Protocols

The following section provides a detailed methodology for a continuous fluorometric assay of Aminopeptidase P activity using this compound.

Materials and Reagents
  • This compound substrate

  • Purified Aminopeptidase P or biological sample containing APP activity

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader with fluorescence detection capabilities (Excitation: 320 nm, Emission: 420 nm)

  • 96-well black microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The workflow for the enzyme assay is outlined in the diagram below.

Enzyme_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Substrate, Buffer, Enzyme) Start->Prep_Reagents Setup_Plate Set up 96-well plate (blanks, controls, samples) Prep_Reagents->Setup_Plate Add_Substrate Add this compound to all wells Setup_Plate->Add_Substrate Add_Enzyme Initiate reaction by adding Enzyme/Sample Add_Substrate->Add_Enzyme Incubate Incubate at 37°C (or optimal temperature) Add_Enzyme->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 320 nm, Em: 420 nm) at timed intervals Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate reaction velocity) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: General workflow for a fluorometric enzyme assay using this compound.
Detailed Assay Protocol

  • Prepare Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Store aliquots at -20°C.

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically and should ideally be around the K_m_ value if known.

    • Enzyme Solution: Dilute the purified enzyme or prepare the biological sample in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over time.

  • Assay Setup:

    • Pipette 50 µL of Assay Buffer into the "blank" wells.

    • Pipette 50 µL of the Enzyme Solution into the "sample" wells.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Reaction Initiation:

    • Add 50 µL of the Substrate Working Solution to all wells to initiate the reaction. The total reaction volume will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from the sample wells.

    • Plot the fluorescence intensity versus time.

    • The initial reaction velocity (V₀) is the slope of the linear portion of the curve.

    • Enzyme activity can be calculated using a standard curve of a known concentration of the fluorescent product (e.g., Abz-Lys).

Conclusion

This compound is a specific and sensitive fluorogenic substrate for the study of Aminopeptidase P and has potential applications in investigating other proline-preferring peptidases like DPP-IV. Its utility extends to the kinetic characterization of these enzymes, the screening of potential inhibitors, and the elucidation of their roles in complex biological pathways such as bradykinin metabolism, incretin hormone regulation, and collagen turnover. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to integrate this valuable tool into their studies, ultimately contributing to a deeper understanding of these important enzymes and their implications in health and disease. Further research is warranted to expand the comparative kinetic data of this compound with a broader range of peptidases to further refine its substrate specificity profile.

References

The Enzymatic Hydrolysis of Lys(Abz)-Pro-Pro-pNA: A Technical Guide to its Mechanism of Action in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic peptide substrate, Lys(Abz)-Pro-Pro-pNA, a valuable tool in enzymatic assays for the study of specific proteases. This document details its mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its use.

Core Mechanism of Action: Intramolecular Fluorescence Quenching

This compound is a fluorogenic substrate primarily designed for the continuous assay of aminopeptidase P (APP; EC 3.4.11.9), a metalloprotease that specifically cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline. The substrate's design is based on the principle of intramolecular fluorescence quenching, a phenomenon often referred to as Förster Resonance Energy Transfer (FRET).

The peptide consists of a fluorescent donor group, 2-aminobenzoyl (Abz), attached to the lysine (Lys) residue, and a quencher group, p-nitroanilide (pNA), at the C-terminus. In the intact peptide, the close proximity of the Abz and pNA moieties allows for efficient quenching of the Abz group's fluorescence.

Upon enzymatic hydrolysis by aminopeptidase P, the peptide bond between the Lysine and the first Proline is cleaved. This cleavage event separates the Abz fluorophore from the pNA quencher. The separation eliminates the quenching effect, leading to a significant increase in fluorescence intensity. This increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

G Mechanism of Action of this compound cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Enzymatic Cleavage cluster_2 Products (High Fluorescence) This compound This compound Aminopeptidase P Aminopeptidase P This compound->Aminopeptidase P Hydrolysis Lys(Abz) Lys(Abz) (Fluorescent) Aminopeptidase P->Lys(Abz) Pro-Pro-pNA Pro-Pro-pNA (Non-fluorescent) Aminopeptidase P->Pro-Pro-pNA G Experimental Workflow for Aminopeptidase P Assay cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis A Prepare Assay Buffer (50 mM HEPES, pH 7.5, 1 mM MnCl2) D Pipette Assay Buffer and Enzyme into 96-well plate A->D B Prepare Enzyme Dilution B->D C Prepare Substrate Stock (this compound in DMSO) F Add Substrate to initiate reaction C->F E Pre-incubate at 37°C for 5 min D->E E->F G Measure Fluorescence Increase (Ex: 340 nm, Em: 420 nm) F->G H Calculate Initial Velocity (v₀) G->H I Determine Kinetic Parameters (Km, Vmax, kcat/Km) H->I

An In-depth Technical Guide to Lys(Abz)-Pro-Pro-pNA: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA, a valuable tool in the study of specific peptidases. This document details its discovery, a plausible synthesis pathway, and its primary application in the enzymatic activity assessment of Aminopeptidase P.

Discovery and Core Principles

This compound, systematically named Lys(N(epsilon)-2-aminobenzoyl)-Pro-Pro-4-nitroanilide, was developed as a specialized substrate for the continuous fluorimetric assay of Aminopeptidase P (APP; EC 3.4.11.9)[1]. APP is a metalloprotease that specifically cleaves the N-terminal Xaa-Pro bond from peptides. The design of this substrate is based on the principle of intramolecular fluorescence resonance energy transfer (FRET). It incorporates a fluorophore, the 2-aminobenzoyl (Abz) group, and a quencher, the p-nitroanilide (pNA) group[1]. In the intact peptide, the close proximity of the pNA moiety quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the Lys(Abz)-Pro bond by APP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Synthesis Pathway

While the seminal paper by Stöckel-Maschek et al. focuses on the characterization and application of the substrate, a detailed, step-by-step synthesis protocol is not provided[1]. However, based on standard peptide chemistry, a plausible synthetic route would involve solid-phase peptide synthesis (SPPS).

A proposed logical workflow for the synthesis is as follows:

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Start Start Resin Rink Amide Resin Start->Resin Couple_pNA Couple p-Nitroaniline to Resin Resin->Couple_pNA Deprotect_1 Fmoc Deprotection Couple_pNA->Deprotect_1 Couple_Pro_1 Couple Fmoc-Pro-OH Deprotect_1->Couple_Pro_1 Deprotect_2 Fmoc Deprotection Couple_Pro_1->Deprotect_2 Couple_Pro_2 Couple Fmoc-Pro-OH Deprotect_2->Couple_Pro_2 Deprotect_3 Fmoc Deprotection Couple_Pro_2->Deprotect_3 Couple_Lys Couple Fmoc-Lys(Boc)-OH Deprotect_3->Couple_Lys Deprotect_4 Fmoc Deprotection Couple_Lys->Deprotect_4 Couple_Abz Couple 2-Aminobenzoic Acid Deprotect_4->Couple_Abz Cleave Cleavage from Resin and Deprotection Couple_Abz->Cleave Purify Purification (e.g., HPLC) Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize Final_Product This compound Characterize->Final_Product

Caption: Proposed Solid-Phase Synthesis Workflow for this compound.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This is a generalized protocol based on standard Fmoc/tBu chemistry, which would be adapted for the specific synthesis of this compound.

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, to yield a C-terminal amide upon cleavage.

  • Coupling of p-Nitroaniline: The p-nitroaniline moiety is coupled to the resin.

  • Amino Acid Coupling Cycles:

    • Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

    • Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-products.

    • Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH, then Fmoc-Lys(Boc)-OH) is activated with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.

    • Washing: The resin is washed again with DMF to remove unreacted reagents.

  • Coupling of 2-Aminobenzoic Acid: Following the final Fmoc deprotection of the Lysine residue, 2-aminobenzoic acid is coupled to the N-terminus.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Boc on Lys) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Assay for Aminopeptidase P Activity

The following protocol is adapted from Stöckel-Maschek et al. (2003)[1].

  • Reagents:

    • Assay Buffer: 40 mM Tris/HCl buffer, pH 7.4, containing 0.1 mg/ml BSA, 50 mM NaCl, and 1 mM MnCl₂.

    • Substrate Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

    • Enzyme Solution: Purified Aminopeptidase P (from E. coli or rat intestine) diluted in assay buffer to the desired concentration.

  • Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the substrate solution to achieve the desired final concentration (e.g., 40 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the increase in fluorescence continuously in a fluorescence plate reader with excitation at 310 nm and emission at 410 nm.

  • Data Analysis:

    • The initial reaction rates (v₀) are determined from the linear portion of the fluorescence versus time curve.

    • Kinetic parameters (Km and kcat) are calculated by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.

Quantitative Data

The following tables summarize the kinetic parameters for the hydrolysis of this compound by Aminopeptidase P from two different sources, as reported by Stöckel-Maschek et al. (2003)[1].

Table 1: Michaelis-Menten Constants for this compound Hydrolysis

Enzyme SourceKm (µM)
E. coli Aminopeptidase P29.0
Rat Intestine Aminopeptidase P3.54

Table 2: Catalytic Efficiency of Aminopeptidase P with this compound

Enzyme Sourcekcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
E. coli Aminopeptidase P84129,000
Rat Intestine Aminopeptidase P4,0431,142,000

Signaling Pathway and Mechanism of Action

The enzymatic reaction involves the specific recognition of the Xaa-Pro motif at the N-terminus of the substrate by Aminopeptidase P. The enzyme then catalyzes the hydrolysis of the peptide bond between the Lys(Abz) and the first Proline residue.

G cluster_reaction Enzymatic Hydrolysis by Aminopeptidase P cluster_fret FRET Mechanism Substrate This compound (Fluorescence Quenched) Enzyme Aminopeptidase P Substrate->Enzyme Binding Products Lys(Abz) + Pro-Pro-pNA (Fluorescence Emission) Enzyme->Products Hydrolysis Intact Intact Substrate (Abz and pNA in proximity) Cleaved Cleaved Products (Abz and pNA separated) Quenching Quenching Intact->Quenching Fluorescence Fluorescence Cleaved->Fluorescence

Caption: Mechanism of Action of this compound as a Fluorogenic Substrate.

Conclusion

This compound is a highly sensitive and specific substrate for Aminopeptidase P, enabling continuous monitoring of its enzymatic activity. Its design, based on the FRET principle, provides a robust system for kinetic studies and inhibitor screening. The synthesis, achievable through standard solid-phase peptide synthesis, makes it an accessible tool for researchers in biochemistry, pharmacology, and drug discovery. The significant difference in kinetic parameters between enzymes from different species, such as E. coli and rat, underscores the importance of characterizing enzyme-substrate interactions from the specific source under investigation.

References

biophysical and chemical characteristics of Lys(Abz)-Pro-Pro-pNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Lys(Abz)-Pro-Pro-pNA: Biophysical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biophysical and chemical properties of the synthetic peptide this compound. It details its use as a fluorogenic substrate in enzymatic assays, provides experimental protocols, and contextualizes its application within relevant biological pathways.

Core Biophysical and Chemical Characteristics

This compound, or H-Lys(Abz)-Pro-Pro-pNA, is a specialized peptide compound widely used in biochemical research.[1][2] Its structure incorporates an N-terminal L-Lysine modified with an ortho-aminobenzoyl (Abz) group, followed by two L-Proline residues, and a C-terminal p-nitroanilide (pNA) group.[1] The Abz group serves as a fluorescent donor, while the pNA moiety can act as a quencher or a chromogenic leaving group, making it a valuable tool for studying proteolytic enzymes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 219138-18-8[1][3][4][5]
Molecular Formula C₂₉H₃₇N₇O₆[1][3][4]
Molecular Weight 579.66 g/mol [1][2][6]
Sequence {Lys(Abz)}-Pro-Pro-{pNA}[7]
Appearance Light yellow to yellow solid/lyophilisate[7][8]
Solubility Soluble in DMSO (e.g., 10 mM)[4]
Storage Conditions Store at 2-8 °C; for long-term powder storage, -20°C or -80°C is recommended.[1][7]

Enzymatic Substrate Profile

This compound is primarily characterized as an internally quenched fluorogenic (FRET) substrate for Aminopeptidase P (APP) .[6][8] Aminopeptidase P is an exopeptidase that specifically cleaves the N-terminal amino acid from a peptide, but only when the second residue is proline. The cleavage of the Lys(Abz)-Pro bond by APP separates the Abz fluorophore from the quenching pNA group, resulting in a quantifiable increase in fluorescence. This property allows for the continuous monitoring of enzyme activity.[6][8]

While some vendors list it as a substrate for "PepP" (an abbreviation that can refer to various prolyl endopeptidases) or as a potential inhibitor for Dipeptidyl Peptidase IV (DPP-IV), its most clearly documented use is for assaying Aminopeptidase P.[3][4][5][9]

Table 2: Reported Enzymatic Kinetic Data for this compound

EnzymeOrganismSpecificity Constant (kcat/Km)Source(s)
Aminopeptidase P (APP)E. coli29,000 M⁻¹s⁻¹[6][8]
Aminopeptidase P (APP)Rat1,142,000 M⁻¹s⁻¹[6][8]

Experimental Protocols and Methodologies

The unique structure of this compound allows for its use in both fluorometric and colorimetric assays to measure enzyme activity.

Enzyme Activity Assay (Fluorometric)

This protocol is based on the FRET principle, where cleavage of the substrate relieves quenching and increases fluorescence.

A. Materials

  • This compound substrate stock solution (e.g., 10 mM in DMSO).

  • Purified Aminopeptidase P (APP) or cell/tissue lysate containing the enzyme.

  • Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0).

  • 96-well microplate (black, for fluorescence).

  • Fluorescence microplate reader with excitation at ~335 nm and emission detection at ~410 nm.[10]

B. Protocol

  • Prepare Working Solutions: Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in pre-warmed (37°C) Assay Buffer.

  • Set up Reaction: To each well of the microplate, add the substrate solution. Include control wells with buffer and substrate but no enzyme (for background fluorescence).

  • Initiate Reaction: Add a specific amount of the enzyme solution to the wells to start the reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).

  • Monitor Fluorescence: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[10] The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Enzyme_Activity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) B Prepare Substrate Working Solution A->B D Pipette Substrate into Microplate Wells B->D C Prepare Enzyme Solution E Initiate Reaction: Add Enzyme C->E D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: 335nm, Em: 410nm) F->G H Calculate Initial Velocity (V₀) G->H Inhibitor_Screening_Workflow cluster_prep Preparation cluster_binding Binding cluster_reaction Reaction & Analysis A Prepare Enzyme and Substrate C Add Enzyme and Inhibitor to Wells A->C B Prepare Inhibitor Serial Dilutions B->C D Pre-incubate to Allow Inhibitor Binding C->D E Initiate Reaction: Add Substrate D->E F Measure Fluorescence E->F G Calculate % Inhibition and IC₅₀ F->G Signaling_Pathway_Regulation cluster_pathway Regulation of Peptide Signaling cluster_degradation Enzymatic Degradation Hormone Bioactive Peptide (e.g., Bradykinin, Substance P) Receptor Cell Surface Receptor Hormone->Receptor Binds Enzyme Prolyl Peptidase (e.g., APP, PREP) Hormone->Enzyme Cleavage at Proline residue Signal Cellular Response (e.g., Inflammation, Neuromodulation) Receptor->Signal Activates Fragments Inactive Peptide Fragments Enzyme->Fragments NoSignal Signal Termination Fragments->NoSignal NoSignal->Receptor No Binding

References

The Role of Lys(Abz)-Pro-Pro-pNA in the Study of Proteolytic Enzymes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic and fluorogenic substrate, Lys(Abz)-Pro-Pro-pNA, and its application in the characterization of proteolytic enzymes, particularly aminopeptidase P. This document details the substrate's mechanism of action, provides structured quantitative data for enzyme kinetics and inhibition, outlines detailed experimental protocols, and visualizes the biochemical pathways and experimental workflows.

Introduction to this compound

H-Lys(Abz)-Pro-Pro-pNA is a synthetic peptide derivative that serves as a highly sensitive substrate for specific proteolytic enzymes.[1] Its chemical structure incorporates a fluorophore, an aminobenzoyl (Abz) group, on the N-terminal lysine residue, and a chromogenic quencher, p-nitroanilide (pNA), at the C-terminus. This design allows for the continuous monitoring of enzyme activity through either fluorescence or absorbance measurements, making it a valuable tool in biochemical and pharmaceutical research.[1] The substrate is particularly useful for studying enzymes that cleave the N-terminal amino acid from a peptide in which the penultimate residue is proline, a key characteristic of aminopeptidase P (APP).[1]

Chemical Structure:

  • Formula: C₂₉H₃₇N₇O₆

  • Molecular Weight: 579.66 g/mol

  • CAS Number: 219138-18-8

Mechanism of Enzymatic Cleavage

Aminopeptidase P (APP; EC 3.4.11.9) catalyzes the hydrolysis of the peptide bond between the N-terminal amino acid and the adjacent proline residue. In the case of this compound, APP cleaves the bond between the Lys(Abz) residue and the first proline.[1]

This cleavage event separates the fluorescent Abz group from the quenching pNA group. In its intact form, the fluorescence of the Abz group is quenched by the pNA moiety through Förster Resonance Energy Transfer (FRET). Upon cleavage, the Abz group is liberated, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

Alternatively, the release of the p-nitroanilide (pNA) group can be monitored spectrophotometrically. Free pNA in solution has a distinct absorbance maximum at approximately 405-410 nm, providing a colorimetric method for assaying enzyme activity.

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize the kinetic parameters for the hydrolysis of this compound by various aminopeptidases and the inhibition constants for known inhibitors.

Table 1: Michaelis-Menten Constants for this compound Hydrolysis

Enzyme SourceK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
E. coli Aminopeptidase P20.1-29,000[2]
Rat Intestine Aminopeptidase P3.54-1,142,000[1]

Note: k_cat_ values were not explicitly provided in the cited sources.

Table 2: Inhibition Constants

InhibitorEnzyme SourceK_i_ (µM)Type of InhibitionReference
Pro-Pro-pNA (Product)E. coli Aminopeptidase P76.1Linear Mixed-Type[1]
Pro-Pro-pNA (Product)Rat Intestine Aminopeptidase P20.8Linear Mixed-Type[1]
ApstatinRat Lung Aminopeptidase P2.6Linear Mixed-Type[3]

Experimental Protocols

This section provides a detailed methodology for a continuous fluorimetric assay of aminopeptidase P activity using this compound, based on the work of Stöckel-Maschek et al., 2003.[1]

Materials and Reagents
  • Enzyme: Purified Aminopeptidase P (e.g., from E. coli or rat intestine)

  • Substrate: H-Lys(Abz)-Pro-Pro-pNA

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO)

  • Microplate: 96-well black microplate for fluorescence measurements

  • Instrumentation: Fluorescence microplate reader with temperature control

Preparation of Solutions
  • Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration in the assay will need to be optimized based on the enzyme's specific activity.

  • Substrate Stock Solution: Dissolve H-Lys(Abz)-Pro-Pro-pNA in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

  • Working Substrate Solutions: Prepare serial dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 to 10 times the expected K_m_).

Assay Procedure
  • Temperature Equilibration: Set the fluorescence microplate reader to the desired assay temperature (e.g., 37°C) and allow the instrument and all reagents to equilibrate to this temperature.

  • Assay Mixture Preparation: In each well of the 96-well microplate, add the following:

    • Assay Buffer

    • Enzyme solution (to a final volume that is half of the total reaction volume)

  • Pre-incubation: Pre-incubate the enzyme and buffer mixture in the microplate at the assay temperature for 5 minutes.

  • Initiation of Reaction: Add the working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time.

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 425 nm

    • Read Interval: Every 30-60 seconds for a duration of 10-30 minutes.

Data Analysis
  • Initial Velocity Calculation: Determine the initial velocity (v₀) of the reaction from the linear portion of the fluorescence versus time plot. Convert the change in fluorescence units per minute to the rate of product formation (e.g., µM/min) using a standard curve of the free fluorophore (Lys(Abz)).

  • Kinetic Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

  • Inhibitor Analysis: For inhibition studies, perform the assay with varying concentrations of the inhibitor and substrate. Analyze the data using Lineweaver-Burk or Dixon plots to determine the K_i_ and the type of inhibition.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in studying proteolytic enzymes.

Enzymatic_Cleavage Substrate Lys(Abz) Pro Pro pNA Enzyme Aminopeptidase P Substrate->Enzyme Products Lys(Abz) Pro-Pro-pNA Enzyme->Products Cleavage

Enzymatic cleavage of this compound.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Add Enzyme and Buffer to Microplate Well A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Monitor Fluorescence Increase (Ex: 340 nm, Em: 425 nm) D->E F Calculate Initial Velocity E->F G Determine Kinetic Parameters (Km, Vmax) F->G

General workflow for an enzyme kinetics assay.

Bradykinin_Signaling cluster_0 Cell Membrane cluster_1 Extracellular Space B2R Bradykinin B2 Receptor PLC Phospholipase C B2R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Ca2+ Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Vasodilation, Inflammation) PKC->Cellular_Response Phosphorylation Cascade Bradykinin Bradykinin Bradykinin->B2R Binds APP Aminopeptidase P Bradykinin->APP Degradation Inactive_Fragments Inactive Fragments APP->Inactive_Fragments

Role of Aminopeptidase P in Bradykinin Signaling.

Conclusion

This compound is a versatile and highly sensitive substrate that facilitates the detailed study of aminopeptidase P and other related proteolytic enzymes. Its dual-mode detection capability, through both fluorescence and colorimetry, offers flexibility in experimental design. The well-defined mechanism of action and the availability of kinetic data make it an invaluable tool for enzyme characterization, inhibitor screening, and understanding the role of these enzymes in complex biological pathways. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their scientific endeavors.

References

Lys(Abz)-Pro-Pro-pNA: A Comprehensive Technical Guide to its Use as a Fluorescent Substrate for Aminopeptidase P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidase P (APP, EC 3.4.11.9) is a metalloexopeptidase that specifically cleaves the N-terminal amino acid from peptides where the penultimate residue is proline. This enzyme plays a crucial role in the regulation of various physiological processes, including the metabolism of bradykinin and substance P, making it a significant target in drug discovery for conditions such as inflammation and hypertension. The development of sensitive and specific substrates is paramount for the high-throughput screening of APP inhibitors and for detailed kinetic studies. This technical guide provides an in-depth overview of Lys(Abz)-Pro-Pro-pNA, a highly sensitive internally quenched fluorescent substrate for the continuous measurement of aminopeptidase P activity.

Principle of the Assay

This compound is a fluorogenic substrate designed for a continuous, real-time fluorescence resonance energy transfer (FRET) assay. The substrate incorporates the 2-aminobenzoyl (Abz) group as a fluorophore at the N-terminal lysine residue and a p-nitroanilide (pNA) group as a quencher. In the intact peptide, the close proximity of the Abz and pNA moieties results in the quenching of the Abz fluorescence. Upon hydrolysis of the Lys-Pro peptide bond by aminopeptidase P, the Abz-containing fragment is released, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity.

Physicochemical Properties

PropertyValue
Full Name Lysine(2-aminobenzoyl)-Proline-Proline-p-nitroanilide
Abbreviation This compound
CAS Number 219138-18-8
Molecular Formula C29H37N7O6
Molecular Weight 579.65 g/mol
Appearance Light yellow to yellow solid
Excitation Wavelength ~320 nm
Emission Wavelength ~420 nm

Quantitative Data: Kinetic Parameters

The utility of this compound as a substrate for aminopeptidase P from various sources has been demonstrated through the determination of its kinetic parameters.

Enzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)Reference
Escherichia coli--29,000--[1]
Rat Intestine3.54-1,142,000--[2]
Synechocystis sp. PCC6803---7.632[3]

Note: Individual kcat values were not always reported in the cited literature.

Product Inhibition

A critical consideration when using this compound is the potential for product inhibition by the resulting Pro-Pro-pNA fragment. This has been characterized as a linear mixed-type inhibition.[2]

Enzyme SourceKi (µM)αInhibition TypeReference
Escherichia coli76.10.4Linear Mixed-Type[2]
Rat Intestine20.85.1Linear Mixed-Type[2]

α is the factor by which the inhibitor affinity for the enzyme-substrate complex differs from its affinity for the free enzyme.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary to commercial suppliers, the general strategy involves solid-phase peptide synthesis (SPPS) followed by the coupling of the 2-aminobenzoyl group to the lysine side chain. A summary of the likely steps is provided below. For researchers requiring the substrate, commercial sources are recommended.

General Synthetic Scheme:

  • Solid-Phase Peptide Synthesis: The Pro-Pro-pNA backbone is assembled on a solid support resin using standard Fmoc or Boc chemistry.

  • Lysine Coupling: An N-terminally protected lysine residue is coupled to the Pro-Pro-pNA fragment.

  • Abz Group Introduction: The protecting group on the epsilon-amino group of lysine is removed, and 2-aminobenzoyl acid is coupled to the side chain.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining protecting groups are removed.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Aminopeptidase P Activity Assay

This protocol provides a general framework for a continuous fluorimetric assay of aminopeptidase P activity using this compound. Optimization of buffer conditions, enzyme concentration, and substrate concentration may be required for specific applications.

Materials:

  • Aminopeptidase P enzyme

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4)

  • Microplate reader with fluorescence detection capabilities (Excitation: ~320 nm, Emission: ~420 nm)

  • Black, flat-bottom 96-well microplates

Procedure:

  • Prepare Assay Buffer: Prepare the desired assay buffer and bring it to the optimal temperature for the enzyme.

  • Prepare Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration. The final concentration should ideally be at or below the Km value to ensure the reaction rate is sensitive to substrate concentration. A typical starting concentration is 1 µM.[4]

  • Prepare Enzyme Solution: Dilute the aminopeptidase P enzyme in cold assay buffer to a concentration that will yield a linear reaction rate for the desired time course.

  • Set up the Assay:

    • In a 96-well plate, add the appropriate volume of assay buffer to each well.

    • Add the substrate working solution to each well.

    • To initiate the reaction, add the enzyme solution to each well. The final volume in each well should be consistent (e.g., 100 µL).

    • Include appropriate controls:

      • No-enzyme control: Substrate and buffer only.

      • No-substrate control: Enzyme and buffer only.

  • Measure Fluorescence: Immediately place the microplate in the reader and begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. Collect data at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from the experimental values.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For inhibitor screening, compare the V₀ in the presence and absence of the inhibitor to calculate the percent inhibition. For IC50 determination, measure V₀ across a range of inhibitor concentrations.

Visualizations

Enzymatic Reaction and FRET Mechanism

FRET_Mechanism Substrate This compound (Intact Substrate - Quenched) Enzyme Aminopeptidase P Substrate->Enzyme Binding Products Lys(Abz) + Pro-Pro-pNA (Fluorescent Product) Enzyme->Products Hydrolysis

Caption: FRET mechanism of this compound hydrolysis by Aminopeptidase P.

General Experimental Workflow for Aminopeptidase P Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Combine Reagents in 96-well Plate A->D B Prepare Substrate Solution (this compound) B->D C Prepare Enzyme Solution (Aminopeptidase P) E Initiate Reaction with Enzyme C->E D->E F Measure Fluorescence Increase Over Time E->F G Calculate Initial Velocity (V₀) F->G H Determine Kinetic Parameters or Inhibitor Potency G->H

Caption: Workflow for an aminopeptidase P activity assay.

Logical Relationship of Product Inhibition

Product_Inhibition E Enzyme (Aminopeptidase P) ES Enzyme-Substrate Complex E->ES +S (Km) P Product (Pro-Pro-pNA) E->P Binds (Ki) S Substrate (this compound) ES->E ES->P Binds (αKi) EP Enzyme-Product Complex ES->EP kcat EP->E + P

Caption: Product inhibition of Aminopeptidase P by Pro-Pro-pNA.

Conclusion

This compound is a valuable tool for the study of aminopeptidase P. Its high sensitivity and suitability for continuous monitoring of enzyme activity make it ideal for a wide range of applications, from basic enzymology to high-throughput screening for novel inhibitors. A thorough understanding of its kinetic properties, including the potential for product inhibition, is essential for the design of robust experiments and the accurate interpretation of results. This guide provides the foundational knowledge and protocols to effectively utilize this powerful fluorescent substrate in research and drug development.

References

An In-depth Technical Guide to Fluorescence Resonance Energy Transfer (FRET) in Lys(Abz)-Pro-Pro-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of the internally quenched fluorescent substrate, Lys(Abz)-Pro-Pro-pNA. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the Fluorescence Resonance Energy Transfer (FRET) mechanism inherent to this peptide, its enzymatic cleavage, and its utility in kinetic assays. This document outlines the core principles of the FRET process, the role of the specific FRET pair, the enzymes that interact with this substrate, and detailed experimental protocols.

The Core Principle: Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1] This process is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[2] In the context of the this compound peptide, the FRET pair consists of:

  • Donor: The fluorescent group, o-aminobenzoic acid (Abz).

  • Acceptor (Quencher): The quenching group, p-nitroaniline (pNA).

In the intact peptide, the close proximity of the pNA molecule quenches the fluorescence emitted by the Abz group upon excitation.[3][4] Enzymatic cleavage of the peptide bond between the second proline residue and pNA leads to the separation of the donor and quencher.[5] This separation disrupts the FRET process, resulting in a measurable increase in the fluorescence of the Abz group.[6] This direct relationship between enzymatic activity and fluorescence signal allows for a continuous and sensitive method to monitor enzyme kinetics.[7][8]

The efficiency of FRET (E) is mathematically described by the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶) Where R₀ is the Förster distance (the distance at which FRET efficiency is 50%) and r is the actual distance between the donor and acceptor.

Caption: FRET mechanism in this compound before and after enzymatic cleavage.

The Target Enzyme: Aminopeptidase P

This compound is a specific substrate for Aminopeptidase P (APP; EC 3.4.11.9).[9][10][11] APP is a metalloenzyme that catalyzes the cleavage of the N-terminal amino acid from a peptide, but only when the penultimate residue is proline.[9][12] This unique specificity makes APP a crucial enzyme in the metabolism of proline-containing peptides.

APP exists in both membrane-bound and soluble forms and is found in a variety of organisms and tissues.[3][4] As a metallopeptidase, its activity is dependent on the presence of metal ions, typically zinc, and can be activated by manganese ions.[5][9]

Biological Significance and Signaling Pathways

Aminopeptidase P plays a significant role in regulating the activity of several bioactive peptides, thereby influencing various physiological processes. One of the most well-characterized roles of APP is in the kinin-kallikrein system, where it metabolizes bradykinin.[5][12] Bradykinin is a potent inflammatory and vasoactive peptide. By cleaving the N-terminal arginine from bradykinin, APP contributes to its inactivation, thus modulating inflammation and blood pressure.

The involvement of APP in bradykinin metabolism makes it a relevant consideration in the context of treatments involving angiotensin-converting enzyme (ACE) inhibitors. ACE is another key enzyme in the degradation of bradykinin. Inhibition of ACE can lead to an accumulation of bradykinin, and the activity of APP can influence the severity of side effects associated with ACE inhibitors.[12]

Signaling_Pathway Kininogen Kininogen Bradykinin Bradykinin (Active) Kininogen->Bradykinin Kallikrein ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE Degradation APP Aminopeptidase P (APP) Bradykinin->APP Degradation Inflammation_Vasodilation Inflammation & Vasodilation Bradykinin->Inflammation_Vasodilation Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites APP->Inactive_Metabolites

Caption: Role of Aminopeptidase P in the Bradykinin signaling pathway.

Quantitative Data

The enzymatic cleavage of this compound by Aminopeptidase P has been characterized kinetically. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

Enzyme Sourcekcat/Km (M⁻¹s⁻¹)Reference
E. coli Aminopeptidase P29,000[7]
Rat Aminopeptidase P1,142,000[7]

Experimental Protocols

The following section provides a generalized protocol for a continuous fluorescent assay to determine the activity of Aminopeptidase P using this compound. This protocol should be optimized for specific experimental conditions.

Materials and Reagents
  • This compound substrate

  • Purified Aminopeptidase P enzyme

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0

  • Microplate reader with fluorescence detection capabilities (Excitation: 320 nm, Emission: 420 nm)

  • 96-well black microplates

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically be in the low micromolar range.

    • Prepare a stock solution of Aminopeptidase P in the Assay Buffer. The concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired time course.

  • Assay Setup:

    • In a 96-well black microplate, add the Assay Buffer to the desired final volume (e.g., 200 µL).

    • Add the this compound substrate to each well to achieve the final desired concentration.

    • Include control wells:

      • Blank: Assay Buffer and substrate only (no enzyme).

      • Positive Control (if available): A known concentration of cleaved, fluorescent product.

      • Inhibitor Control (if applicable): Assay Buffer, substrate, enzyme, and a known inhibitor of APP.

  • Initiation of Reaction and Measurement:

    • Equilibrate the microplate to the desired temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the Aminopeptidase P enzyme solution to each well (except the blank).

    • Immediately place the microplate in the fluorescence reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). The excitation wavelength should be set to 320 nm and the emission wavelength to 420 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the experimental wells.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of this curve.

    • To determine kinetic parameters such as Km and Vmax, the assay should be performed with varying concentrations of the substrate. The initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

Experimental_Workflow Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Plate_Setup Assay Plate Setup (Controls, Substrate) Reagent_Prep->Plate_Setup Incubation Temperature Equilibration (e.g., 37°C) Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add Enzyme) Incubation->Reaction_Start Measurement Kinetic Measurement (Fluorescence Reading over Time) Reaction_Start->Measurement Data_Analysis Data Analysis (Background Subtraction, Rate Calculation) Measurement->Data_Analysis Kinetic_Params Determination of Kinetic Parameters (Km, Vmax, kcat) Data_Analysis->Kinetic_Params

Caption: A typical experimental workflow for an Aminopeptidase P activity assay.

Applications in Drug Development

The this compound substrate and the associated FRET assay are valuable tools in drug discovery and development for several reasons:

  • High-Throughput Screening (HTS): The continuous and fluorescence-based nature of the assay makes it amenable to HTS campaigns for the identification of novel inhibitors of Aminopeptidase P.

  • Mechanism of Action Studies: This assay can be used to characterize the mechanism of action of identified inhibitors (e.g., competitive, non-competitive).

  • Structure-Activity Relationship (SAR) Studies: The assay provides a quantitative measure of enzyme inhibition, which is essential for guiding the chemical optimization of lead compounds in SAR studies.

  • Clinical Research: Given the role of APP in the side effects of certain drugs like ACE inhibitors, this assay can be used in clinical research to study the activity of APP in patient samples.[12]

References

An In-depth Technical Guide to the Principles and Application of Lys(Abz)-Pro-Pro-pNA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of the chromogenic and fluorogenic substrate, Lys(Abz)-Pro-Pro-pNA, in the field of enzyme kinetics. Designed for professionals in research and drug development, this document details the substrate's mechanism of action, experimental protocols, data analysis, and key considerations for its effective use.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive detection of certain peptidase activities. Its structure, H-Lys(Abz)-Pro-Pro-pNA, incorporates a fluorophore (2-aminobenzoyl, Abz) and a chromophore (p-nitroaniline, pNA). This dual-labeling allows for versatile assay formats, enabling the measurement of enzyme activity through either fluorescence or absorbance spectroscopy.

This substrate is particularly useful for assaying enzymes that cleave peptide bonds C-terminal to proline residues, such as aminopeptidase P (APP) and other prolyl endopeptidases. Its utility in high-throughput screening and detailed kinetic analysis makes it a valuable tool in drug discovery and diagnostics.

Mechanism of Action

The functionality of this compound as a reporter of enzyme activity is based on the principle of intramolecular signal quenching. In its intact form, the substrate exhibits minimal fluorescence and color. The close proximity of the Abz fluorophore to the p-nitroaniline group results in Förster Resonance Energy Transfer (FRET), where the energy from the excited Abz is non-radiatively transferred to the pNA, quenching the fluorescence.

Upon enzymatic cleavage of the Pro-pNA bond, the p-nitroaniline moiety is released. This separation alleviates the quenching effect, leading to two detectable signals:

  • Chromogenic Detection: The released p-nitroaniline is a yellow-colored compound with a distinct absorbance maximum at or near 410 nm.

  • Fluorogenic Detection: The liberation of the quenching pNA group results in a significant increase in the fluorescence emission of the Abz group.

The rate of increase in either absorbance or fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.

sub This compound (Intact Substrate) Low Fluorescence / Colorless prod Lys(Abz)-Pro-Pro + p-Nitroaniline (Cleaved Products) High Fluorescence / Yellow sub->prod Enzymatic Cleavage enz Aminopeptidase P or Prolyl Endopeptidase enz->sub cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Substrate Stock (e.g., 10 mM in DMSO) P3 Prepare Enzyme Working Solution A1 Add Buffer and Substrate to Microplate P3->A1 A2 Initiate Reaction with Enzyme A1->A2 A3 Measure Absorbance at 410 nm (Kinetic Read) A2->A3 D1 Plot Absorbance vs. Time A3->D1 D2 Calculate Initial Velocity (v₀) D1->D2 D3 Determine Kinetic Parameters (Km, Vmax, kcat) D2->D3 sub This compound Fluorophore (Abz) Quencher (pNA) enz Enzyme Active Site sub->enz Binding cleavage Cleavage of Pro-pNA bond enz->cleavage prod1 Lys(Abz)-Pro-Pro Fluorescent Product cleavage->prod1 prod2 p-Nitroaniline Chromogenic Product cleavage->prod2 signal {Signal Generation | {Fluorescence Increase | Absorbance Increase at 410 nm}} prod1->signal Leads to prod2->signal Leads to

In-Depth Technical Guide: H-Lys(Abz)-Pro-Pro-pNA (CAS Number 219138-18-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the synthetic peptide H-Lys(Abz)-Pro-Pro-pNA, identified by CAS number 219138-18-8. This document is intended to serve as a detailed resource for professionals in the fields of biochemical research and drug development.

Introduction

H-Lys(Abz)-Pro-Pro-pNA is a specialized, internally quenched fluorogenic (FRET) peptide substrate.[1][2] It is primarily utilized for the sensitive and continuous assay of aminopeptidase P (APP) activity.[3][4][5] The peptide's design incorporates a fluorophore, the 2-aminobenzoyl (Abz) group, and a quencher, the p-nitroanilide (pNA) group.[3] In its intact state, the proximity of the pNA group quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the peptide bond between the lysine and proline residues by aminopeptidase P, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[3] This property makes it an invaluable tool for studying enzyme kinetics and for screening potential inhibitors of aminopeptidase P.[3]

Chemical Structure and Properties

The chemical structure and key properties of H-Lys(Abz)-Pro-Pro-pNA are summarized below.

Structure
  • Chemical Name: H-Lys(Abz)-Pro-Pro-pNA

  • Systematic Name: (S)-2-Amino-6-(2-aminobenzamido)-N-(S)-1-((S)-2-(4-nitroanilide)carbonyl)pyrrolidin-1-yl)-1-oxohexanamide

  • Molecular Formula: C₂₉H₃₇N₇O₆

  • SMILES: O=C([C@@H]1CCCN1C(--INVALID-LINK--CCCCNC(C2=CC=CC=C2N)=O)=O)N3--INVALID-LINK--=O)C=C4)=O">C@HCCC3

Physicochemical Properties

The following table summarizes the known physical and chemical properties of H-Lys(Abz)-Pro-Pro-pNA.

PropertyValueSource
CAS Number 219138-18-8[3]
Molecular Weight 579.65 g/mol [6]
Appearance Light yellow to yellow solid/lyophilisate
Melting Point 164-173 °C (predicted)
Boiling Point 935.2 ± 65.0 °C (predicted)
Density 1.361 ± 0.06 g/cm³ (predicted)
Solubility Soluble in DMSO
Storage Conditions -15°C to -20°C, sealed from moisture[1]

Synthesis

General Solid-Phase Peptide Synthesis (SPPS) Workflow

spss_workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc-Deprotection Resin->Fmoc_Deprotection Coupling_pNA 3. Coupling of Fmoc-Pro-OH Fmoc_Deprotection->Coupling_pNA Wash1 Wash Coupling_pNA->Wash1 Fmoc_Deprotection2 4. Fmoc-Deprotection Wash1->Fmoc_Deprotection2 Coupling_Pro 5. Coupling of Fmoc-Pro-OH Fmoc_Deprotection2->Coupling_Pro Wash2 Wash Coupling_Pro->Wash2 Fmoc_Deprotection3 6. Fmoc-Deprotection Wash2->Fmoc_Deprotection3 Coupling_Lys 7. Coupling of Fmoc-Lys(Mtt)-OH Fmoc_Deprotection3->Coupling_Lys Wash3 Wash Coupling_Lys->Wash3 Mtt_Deprotection 8. Mtt-Deprotection Wash3->Mtt_Deprotection Coupling_Abz 9. Coupling of 2-Aminobenzoic Acid Mtt_Deprotection->Coupling_Abz Wash4 Wash Coupling_Abz->Wash4 Cleavage 10. Cleavage and Deprotection Wash4->Cleavage Purification 11. Purification (HPLC) Cleavage->Purification Lyophilization 12. Lyophilization Purification->Lyophilization bradykinin_pathway cluster_activation Bradykinin Activation cluster_inactivation Bradykinin Inactivation Kallikrein Kallikrein Bradykinin Bradykinin (Active) Kallikrein->Bradykinin HMWK High Molecular Weight Kininogen HMWK->Kallikrein Cleavage APP Aminopeptidase P (APP) Bradykinin->APP Cleavage of Arg-Pro bond ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE Major Pathway CPN Carboxypeptidase N (CPN) Bradykinin->CPN Minor Pathway Inactive_Fragments Inactive Fragments APP->Inactive_Fragments ACE->Inactive_Fragments CPN->Inactive_Fragments

References

Methodological & Application

Application Notes and Protocols for the Continuous Fluorescent Assay of Lys(Abz)-Pro-Pro-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA, is a valuable tool for the continuous monitoring of the enzymatic activity of certain prolyl endopeptidases. This substrate is particularly useful for studying enzymes such as Aminopeptidase P (APP) and Fibroblast Activation Protein (FAP), the latter being a significant target in cancer research due to its role in the tumor microenvironment.[1][2][3]

The assay is based on the principle of Förster Resonance Energy Transfer (FRET).[4] The peptide incorporates a 2-aminobenzoyl (Abz) group, which acts as a fluorophore, and a p-nitroanilide (pNA) group, which functions as a quencher. In the intact peptide, the close proximity of the Abz and pNA groups results in the quenching of Abz's fluorescence. Upon enzymatic cleavage of the peptide bond between the lysine and proline residues, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the real-time monitoring of enzyme activity.

Principle of the Assay

The enzymatic reaction and subsequent fluorescence generation can be summarized as follows:

This compound (Non-fluorescent) + Enzyme (e.g., FAP, APP) → Lys(Abz) + Pro-Pro-pNA (Fluorescent)

The increase in fluorescence over time is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.

Materials and Equipment

  • This compound substrate

  • Purified enzyme (e.g., recombinant human FAP or APP)

  • Assay buffer (e.g., 50 mM Tris, 1.0 M NaCl, 0.1% BSA, pH 7.5 for FAP)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Microplate reader with fluorescence detection capabilities (excitation ~320 nm, emission ~420 nm)

  • Black, flat-bottom 96- or 384-well microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Data Presentation

Substrate and Enzyme Properties
ParameterValueReference
Substrate NameThis compound
Fluorophore2-Aminobenzoyl (Abz)[5]
Quencherp-Nitroanilide (pNA)
Excitation Wavelength~320 nm[5][6]
Emission Wavelength~420 nm[5][6]
Reported Kinetic Parameters for Aminopeptidase P (APP)
Enzyme SourceKm (µM)kcat/Km (M⁻¹s⁻¹)
E. coli APP11.229,000
Rat Intestine APP3.541,142,000

Experimental Protocols

Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C, protected from light. The stability and solubility in various solvents make it adaptable to diverse experimental setups.[7]

  • Assay Buffer (for FAP): Prepare a solution containing 50 mM Tris, 1.0 M NaCl, and 0.1% (w/v) Bovine Serum Albumin (BSA). Adjust the pH to 7.5. Store at 4°C.

  • Enzyme Solution: Dilute the purified enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.

Standard Curve of the Fluorescent Product

To convert the relative fluorescence units (RFU) to the molar concentration of the product, a standard curve should be generated. Since the intact substrate is quenched, the fluorescent product, Lys(Abz), or a suitable fluorescent standard is required. If the cleaved product is not available, a standard curve can be generated by complete enzymatic digestion of a known concentration of the substrate.

  • Prepare a series of dilutions of the fluorescent standard (e.g., Lys(Abz) or a similar Abz-containing peptide) in the assay buffer.

  • Add the same volume of each dilution to the wells of the microplate as used in the enzyme assay.

  • Measure the fluorescence at the optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity (RFU) versus the molar concentration of the standard. The resulting slope can be used to convert RFU/min to moles/min.

Enzyme Activity Assay
  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Substrate solution (diluted from stock)

    • Enzyme solution The final volume is typically 100-200 µL. Include appropriate controls such as "no enzyme" and "no substrate" wells.

  • Initiation of Reaction: The reaction can be initiated by the addition of either the enzyme or the substrate. It is often preferable to add the enzyme last to ensure all other components are well-mixed.

  • Data Acquisition: Immediately place the plate in a pre-warmed microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes). Ensure the measurements are taken in the linear phase of the reaction.

Determination of Michaelis-Menten Constant (Km)
  • Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (e.g., from 0.1 to 10 times the estimated Km).

  • Measure the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence increase over time.

  • Convert the rate from RFU/min to µM/min using the standard curve.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

Visualizations

FRET_Assay_Principle cluster_0 Intact Substrate cluster_1 Cleaved Products Abz Abz Pro1 Pro Abz->Pro1 Lys Quenching Fluorescence Quenched Enzyme Enzyme (e.g., FAP) pNA pNA Pro2 Pro Pro1->Pro2 Pro2->pNA Abz_cleaved Abz Lys Fluorescence Fluorescence Emitted pNA_cleaved pNA Pro1_cleaved Pro Pro2_cleaved Pro Pro1_cleaved->Pro2_cleaved Pro2_cleaved->pNA_cleaved Enzyme->Abz_cleaved Cleavage

Caption: FRET-based assay principle.

Experimental_Workflow prep_reagents 1. Prepare Reagents - Substrate Stock (DMSO) - Assay Buffer - Enzyme Dilution std_curve 2. Generate Standard Curve - Dilutions of fluorescent product - Measure fluorescence prep_reagents->std_curve assay_setup 3. Set Up Assay Plate - Add buffer, substrate, and enzyme - Include controls prep_reagents->assay_setup analysis 5. Data Analysis - Calculate initial velocities - Determine kinetic parameters std_curve->analysis data_acq 4. Data Acquisition - Read fluorescence kinetically assay_setup->data_acq data_acq->analysis

Caption: Experimental workflow.

FAP_Signaling_Context TME Tumor Microenvironment (TME) CAF Cancer-Associated Fibroblast (CAF) TME->CAF FAP Fibroblast Activation Protein (FAP) (Cell Surface Serine Protease) CAF->FAP expresses ECM Extracellular Matrix (ECM) Components (e.g., Collagen) FAP->ECM degrades GrowthFactors Bioactive Peptides & Growth Factors FAP->GrowthFactors activates/ inactivates TumorCell Tumor Cell ECM->TumorCell supports GrowthFactors->TumorCell stimulates TumorCell->TumorCell

Caption: Role of FAP in the tumor microenvironment.

References

Applications of Lys(Abz)-Pro-Pro-pNA in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lys(Abz)-Pro-Pro-pNA is a specialized fluorogenic peptide substrate with significant applications in biochemical research and pharmaceutical development.[1][2] Its unique structure, incorporating the fluorescent reporter group aminobenzoyl (Abz) and a p-nitroanilide (pNA) quencher, makes it an invaluable tool for studying the kinetics of specific proteases and for high-throughput screening of potential enzyme inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, with a focus on its utility as a substrate for aminopeptidase P (APP), and its potential application in screening inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP).

Principle of Action

The this compound substrate is designed based on the principle of Förster Resonance Energy Transfer (FRET). In its intact form, the fluorescence of the Abz group is quenched by the proximity of the pNA group. Upon enzymatic cleavage of the peptide bond between Pro and pNA, the pNA moiety is released, leading to an increase in the fluorescence of the Abz group. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored in real-time to determine kinetic parameters or to assess the potency of inhibitory compounds.

Key Applications in Drug Discovery

  • Enzyme Characterization and Kinetic Studies: this compound is a well-established substrate for determining the kinetic parameters of aminopeptidase P (APP).[3] By measuring the rate of substrate hydrolysis at various concentrations, key kinetic constants such as Km and kcat can be determined, providing insights into the enzyme's efficiency and substrate affinity.

  • High-Throughput Screening (HTS) of Enzyme Inhibitors: The fluorogenic nature of this compound makes it highly suitable for HTS campaigns to identify inhibitors of target proteases. Its application can be extended to screen for inhibitors of enzymes with similar substrate specificity, such as DPP-IV and FAP, which are important therapeutic targets in diabetes and oncology, respectively.[4][5][6]

  • Structure-Activity Relationship (SAR) Studies: In the lead optimization phase of drug discovery, this substrate can be used to evaluate the potency of a series of synthesized inhibitor analogs. The resulting IC50 values help in establishing a clear SAR, guiding the design of more potent and selective drug candidates.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in enzymatic assays.

EnzymeParameterValueReference
E. coli Aminopeptidase Pkcat/Km29,000 M-1s-1[3]
Rat Aminopeptidase Pkcat/Km1,142,000 M-1s-1[3]

Experimental Protocols

Protocol 1: Determination of Aminopeptidase P (APP) Activity

This protocol describes the procedure for measuring the enzymatic activity of APP using this compound.

Materials:

  • Purified Aminopeptidase P (recombinant or from a biological source)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Prepare the substrate solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., ranging from 0.1 to 10 times the expected Km).

  • Prepare the enzyme solution: Dilute the purified APP in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over a reasonable time course (e.g., 10-30 minutes).

  • Set up the assay: In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Enzyme solution

  • Initiate the reaction: Add the substrate solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Measure fluorescence: Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Monitor the increase in fluorescence intensity over time at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: High-Throughput Screening of Enzyme Inhibitors

This protocol provides a general framework for screening a compound library for inhibitors of a target protease (e.g., APP, DPP-IV, or FAP) using this compound.

Materials:

  • Target enzyme (e.g., APP, DPP-IV, FAP)

  • This compound substrate

  • Assay Buffer

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (a known inhibitor of the target enzyme)

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions:

    • Enzyme solution: Dilute the target enzyme in Assay Buffer to a concentration that gives a robust and linear signal in the assay window.

    • Substrate solution: Prepare a working solution of this compound in Assay Buffer at a concentration close to its Km for the target enzyme.

    • Compound plates: Prepare plates containing the test compounds at the desired screening concentration (e.g., 10 µM). Include wells with positive control inhibitor and vehicle control (e.g., DMSO).

  • Assay setup:

    • Add a small volume of the test compound solution, positive control, or vehicle control to the wells of the microplate.

    • Add the enzyme solution to all wells and pre-incubate with the compounds for a specific period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure fluorescence: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) and measure the fluorescence intensity at appropriate time points using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Fluorescencecompound - Fluorescenceblank) / (Fluorescencevehicle - Fluorescenceblank)] x 100

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).

    • For hit compounds, perform dose-response experiments to determine their IC50 values.

Visualization of Relevant Signaling Pathways

The enzymes for which this compound can be a substrate are involved in various signaling pathways critical in health and disease. Understanding these pathways is crucial for contextualizing the impact of their inhibition.

Fibroblast Activation Protein (FAP) Signaling

FAP is a serine protease that is highly expressed in the stroma of many cancers and is involved in tumor growth, invasion, and metastasis. Its activity can influence key signaling pathways such as PI3K/Akt and ERK.

FAP_Signaling FAP FAP ECM_Degradation ECM Degradation FAP->ECM_Degradation Growth_Factors Growth Factors FAP->Growth_Factors activates Angiogenesis Angiogenesis FAP->Angiogenesis Invasion Cell Invasion ECM_Degradation->Invasion PI3K PI3K Growth_Factors->PI3K Ras Ras Growth_Factors->Ras Integrins Integrins Integrins->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK ERK Ras->ERK ERK->Proliferation

Caption: FAP signaling in the tumor microenvironment.

Dipeptidyl Peptidase IV (DPP-IV) Signaling in Glucose Homeostasis

DPP-IV is a key regulator of incretin hormones, such as GLP-1 and GIP, which are crucial for maintaining glucose homeostasis. Inhibition of DPP-IV is a major therapeutic strategy for type 2 diabetes.

DPP4_Signaling Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins stimulates release DPP4 DPP-IV Incretins->DPP4 Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion increases Glucagon_Secretion Glucagon Secretion Pancreas->Glucagon_Secretion decreases Glucose_Uptake Glucose Uptake Insulin_Secretion->Glucose_Uptake promotes HTS_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Assay Selectivity Assays (vs. Related Enzymes) IC50_Determination->Selectivity_Assay Lead_Optimization Lead Optimization (SAR) Selectivity_Assay->Lead_Optimization End End: Lead Candidate Lead_Optimization->End

References

Measuring Aminopeptidase P Activity in Cell Lysates Using Lys(Abz)-Pro-Pro-pNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidase P (APP), also known as X-prolyl aminopeptidase (EC 3.4.11.9), is a metalloprotease that specifically cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline.[1] This enzyme plays a crucial role in the metabolism of various bioactive peptides, including bradykinin, substance P, and collagen-related peptides.[2] Given its involvement in physiological and pathological processes, the measurement of APP activity in biological samples such as cell lysates is of significant interest in basic research and drug development.[3]

This document provides detailed application notes and protocols for the sensitive measurement of aminopeptidase P activity in cell lysates using the fluorogenic substrate Lys(Abz)-Pro-Pro-pNA. This substrate is an internally quenched fluorescent peptide that, upon cleavage by APP, releases the fluorescent aminobenzoyl (Abz) group from the quenching effects of the p-nitroaniline (pNA) group, resulting in a measurable increase in fluorescence.[4][5]

Principle of the Assay

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate, H-Lys(Abz)-Pro-Pro-pNA, contains a fluorescent donor (Abz) and a quenching acceptor (pNA) group. In the intact peptide, the close proximity of the pNA group quenches the fluorescence of the Abz group. When aminopeptidase P cleaves the peptide bond between the Lys(Abz) and the first Proline residue, the fluorophore is separated from the quencher, leading to an increase in fluorescence intensity. This increase is directly proportional to the aminopeptidase P activity in the sample.

G cluster_0 Enzymatic Reaction Substrate This compound (Non-fluorescent) Products Lys(Abz) + Pro-Pro-pNA (Fluorescent) Substrate->Products Cleavage Enzyme Aminopeptidase P (from Cell Lysate) Enzyme->Products

Caption: Enzymatic cleavage of this compound by Aminopeptidase P.

Quantitative Data

Kinetic Parameters of this compound
Enzyme Sourcekcat/Km (M⁻¹s⁻¹)Reference
E. coli Aminopeptidase P29,000[5]
Rat Aminopeptidase P1,142,000[5]
Specific Activity of Recombinant Human Aminopeptidase P1
EnzymeSubstrateSpecific ActivityReference
Recombinant Human Aminopeptidase P1/XPNPEP1H-Lys(2-Aminobenzoyl)-Pro-Pro-p-Nitroanilide>1,300 pmol/min/µg[6]

Experimental Protocols

Part 1: Preparation of Cell Lysates

This protocol is a general guideline and may require optimization depending on the cell type.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100 (or other suitable non-ionic detergent), and protease inhibitor cocktail (optional, but recommended to prevent degradation by other proteases).

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Protocol for Adherent Cells:

  • Wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Incubate the plate on ice for 10-15 minutes.

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

  • The lysate can be used immediately or stored at -80°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

  • Incubate on ice for 10-15 minutes, with occasional vortexing.

  • Proceed from step 6 of the adherent cell protocol.

Part 2: Aminopeptidase P Activity Assay

Materials:

  • Cell lysate (prepared as in Part 1)

  • This compound substrate stock solution (e.g., 10 mM in DMSO or deionized water)[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[1] Some protocols suggest HEPES buffer (pH 7.4)[7]

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader with excitation at 320 nm and emission at 410 nm[6]

Assay Protocol:

  • Prepare the substrate working solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A final concentration of 50-100 µM is a good starting point.[6]

  • Set up the reaction: In a 96-well black microplate, add the following to each well:

    • X µL of cell lysate (the amount should be optimized, start with 10-50 µg of total protein)

    • Y µL of Assay Buffer to bring the volume to 50 µL.

  • Include controls:

    • Substrate Blank: 50 µL of Assay Buffer (no lysate).

    • Inhibitor Control (optional): Pre-incubate the lysate with a known aminopeptidase P inhibitor like apstatin before adding the substrate.[3][8]

  • Initiate the reaction: Add 50 µL of the substrate working solution to each well to start the reaction (total volume = 100 µL).

  • Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 320 nm and an emission wavelength of 410 nm.[6]

  • Data Analysis:

    • Subtract the fluorescence of the substrate blank from all readings.

    • Determine the rate of the reaction (Vmax) from the linear portion of the fluorescence versus time plot (RFU/min).

    • The specific activity can be calculated using a calibration curve generated with a standard of free Abz-Gly or by using the following formula if a conversion factor is known: Specific Activity (pmol/min/µg) = (Adjusted Vmax (RFU/min) x Conversion Factor (pmol/RFU)) / amount of enzyme (µg)[6]

G cluster_1 Experimental Workflow Start Start Prepare_Lysate Prepare Cell Lysate Start->Prepare_Lysate Determine_Protein Determine Protein Concentration Prepare_Lysate->Determine_Protein Setup_Reaction Set up Reaction in 96-well Plate (Lysate + Assay Buffer) Determine_Protein->Setup_Reaction Add_Substrate Add this compound (Substrate) Setup_Reaction->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 320nm, Em: 410nm) Kinetically at 37°C Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Reaction Rate) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring Aminopeptidase P activity in cell lysates.

Factors to Consider

  • pH Optimum: Aminopeptidase P activity is generally optimal around pH 8.0.[1] It is advisable to perform a pH profile for your specific cell type to determine the optimal pH.

  • Metal Ion Dependence: Aminopeptidase P is a metalloenzyme. Its activity can be influenced by the presence of divalent cations. Mn²⁺ is a known activator, while chelating agents like EDTA will inhibit the activity.[1]

  • Inhibitors: Besides EDTA, other known inhibitors of aminopeptidases that could be present in lysates or used as controls include bestatin and apstatin.[3][9]

  • Substrate Specificity: While this compound is a good substrate for APP, other proteases in the cell lysate could potentially cleave it. The use of specific inhibitors can help to confirm that the measured activity is predominantly from aminopeptidase P.

  • Linearity: It is crucial to ensure that the reaction rate is linear with respect to both time and the amount of cell lysate used. This may require optimization of incubation times and lysate concentrations.

Troubleshooting

IssuePossible CauseSuggestion
No or low activity Inactive enzyme in lysateEnsure proper lysate preparation and storage. Avoid multiple freeze-thaw cycles.
Inhibitors present in the lysateDilute the lysate or use a purification step.
Incorrect assay conditionsVerify pH, temperature, and buffer composition.
High background fluorescence Autofluorescence of lysate componentsRun a lysate blank (lysate without substrate) and subtract its fluorescence.
Substrate degradationStore substrate protected from light and at the recommended temperature.
Non-linear reaction rate Substrate depletionUse a lower concentration of cell lysate or a higher substrate concentration.
Enzyme instabilityReduce the assay time.

By following these detailed protocols and considering the key factors, researchers can reliably measure aminopeptidase P activity in cell lysates, providing valuable insights into its role in cellular physiology and disease.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Lys(Abz)-Pro-Pro-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Assay Principle

The chromogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA (H-Lysine(2-aminobenzoyl)-Proline-Proline-p-nitroanilide), is a valuable tool for the high-throughput screening (HTS) of inhibitors against specific proteases. This substrate is primarily recognized and cleaved by two key enzymes: Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), and Aminopeptidase P (PepP).[1][2]

The principle of the assay is based on a colorimetric reaction. In its intact form, the this compound peptide is colorless. Upon enzymatic cleavage of the Pro-pNA bond by a target protease, p-nitroaniline (pNA) is released. Liberated pNA has a distinct yellow color and exhibits strong absorbance at a wavelength of approximately 405 nm. The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.[3] This characteristic allows for the rapid and sensitive quantification of enzymatic activity in a microplate format, making it highly suitable for HTS applications aimed at identifying enzyme inhibitors.

II. Target Enzymes and Therapeutic Relevance

Prolyl Endopeptidase (PREP/POP)

PREP is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[4][5] It is implicated in the maturation and degradation of neuropeptides and peptide hormones, and its dysregulation has been linked to a variety of pathological conditions.[4]

  • Neurological and Psychiatric Disorders: Altered PREP activity is associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as psychiatric conditions like schizophrenia and depression.[4] PREP is believed to influence signaling pathways involved in neuroinflammation and protein aggregation.[6][7]

  • Inflammatory Diseases and Cancer: PREP participates in inflammatory processes and has been identified as a potential target in certain cancers.[6]

Aminopeptidase P (PepP)

PepP is a metalloprotease that specifically removes the N-terminal amino acid from peptides where the second residue is proline.[1][2]

  • Cardiovascular Regulation: PepP plays a role in the metabolism of bradykinin, a potent vasodilator. Inhibition of PepP can potentiate the effects of bradykinin, which is relevant in the context of treatments involving ACE inhibitors.[8]

III. High-Throughput Screening Protocol

This protocol provides a detailed methodology for performing an HTS assay in a 96-well microplate format to identify inhibitors of PREP or PepP using this compound.

Materials and Reagents
  • Enzyme: Recombinant human Prolyl Endopeptidase or Aminopeptidase P.

  • Substrate: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Test Compounds: Library of potential inhibitors dissolved in 100% DMSO.

  • Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., Z-Pro-Prolinal for PREP).

  • Microplates: 96-well, clear, flat-bottom plates.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

Experimental Workflow Diagram

HTS_Workflow HTS Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plates Prepare Compound Plates (Test Compounds, Controls in DMSO) Dispense_Cmpd Dispense 2 µL of Compounds/ Controls to Assay Plate Compound_Plates->Dispense_Cmpd Reagent_Prep Prepare Reagents (Enzyme, Substrate in Assay Buffer) Add_Enzyme Add 178 µL of Enzyme Solution Reagent_Prep->Add_Enzyme Add_Substrate Add 20 µL of Substrate Solution to Initiate Reaction Reagent_Prep->Add_Substrate Dispense_Cmpd->Add_Enzyme Pre_Incubate Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate_Read Incubate at 37°C Measure Absorbance at 405 nm (Kinetic or Endpoint) Add_Substrate->Incubate_Read Calc_Inhibition Calculate Percent Inhibition Incubate_Read->Calc_Inhibition Z_Factor Determine Z'-Factor for Assay Quality Calc_Inhibition->Z_Factor IC50_Calc Generate Dose-Response Curves and Calculate IC50 for Hits Calc_Inhibition->IC50_Calc

Caption: High-throughput screening workflow for inhibitor identification.

Detailed Protocol Steps
  • Reagent Preparation:

    • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock Solution: Reconstitute the enzyme in assay buffer to a stock concentration (e.g., 1 µM). The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 30 minutes.

    • Substrate Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.

    • Working Solutions:

      • Enzyme Working Solution: Dilute the enzyme stock solution in assay buffer to the desired final concentration (e.g., 10 nM).

      • Substrate Working Solution: Dilute the substrate stock solution in assay buffer. The final concentration should be at or near the Kₘ value for the enzyme.[3]

  • Assay Procedure (Final Volume: 200 µL):

    • Compound Plating: Add 2 µL of test compounds, positive control inhibitor, or DMSO (vehicle control) to the wells of a 96-well plate.

    • Enzyme Addition: Add 178 µL of the enzyme working solution to each well.

    • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitors to interact with the enzyme before the reaction starts.[3]

    • Reaction Initiation: Add 20 µL of the substrate working solution to each well to start the enzymatic reaction.

    • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

Controls
  • 100% Activity (Positive Control): Enzyme + Substrate + DMSO (no inhibitor).

  • 0% Activity (Negative Control): Substrate + Assay Buffer (no enzyme).

  • Positive Inhibition Control: Enzyme + Substrate + Known Inhibitor.

Data Analysis
  • Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve (V₀).

  • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_negative) / (V₀_positive - V₀_negative))

  • Determine the Z'-Factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • For compounds showing significant inhibition ("hits"), perform secondary screening with a serial dilution to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

IV. Quantitative Data Summary

The following tables summarize key parameters for the HTS assay and reported IC₅₀ values for known inhibitors of PREP and PepP.

Table 1: Recommended HTS Assay Parameters

ParameterRecommended Value
EnzymeProlyl Endopeptidase (PREP) or Aminopeptidase P (PepP)
SubstrateThis compound
Final Substrate Conc.10-100 µM (near Kₘ)
Final Enzyme Conc.5-20 nM (empirically determined)
Assay Buffer50 mM Tris-HCl, pH 7.5
Pre-incubation Time15 minutes at 37°C
Reaction Time15-60 minutes at 37°C
Detection Wavelength405 nm
Z'-Factor Goal> 0.5

Table 2: IC₅₀ Values of Prolyl Endopeptidase (PREP) Inhibitors

InhibitorIC₅₀ ValueNotes
PREP inhibitor-1< 1 nMHighly potent inhibitor.[9]
S 170921.2 nMOrally active, cerebral PREP inhibitor.[9]
Z-Pro-Prolinal12 nMPotent, well-characterized PREP inhibitor.[10]
PramiracetamMicromolar rangeNootropic agent with PREP inhibitory activity.[9]
Prolyl endopeptidase inhibitor 231.11 µMStudied for neurodegenerative diseases.[9]

Table 3: IC₅₀ Values of Aminopeptidase P (PepP) Inhibitors

InhibitorIC₅₀ ValueTarget/Context
Apstatin~1 µMSelective inhibitor of mammalian PepP.[8]
AmastatinNanomolar rangePotent inhibitor of some aminopeptidases.[11]
Bestatin~76.6 µMGeneral aminopeptidase inhibitor.[11]

V. Signaling Pathway and Logical Relationships

PREP in Cellular Signaling

Prolyl Endopeptidase is not a classical signaling pathway initiator but rather a modulator of signaling events through its cleavage of peptide hormones and neuropeptides. It can also engage in protein-protein interactions independent of its catalytic activity.

PREP_Signaling PREP's Role in Cellular Processes cluster_upstream Upstream Factors cluster_downstream Downstream Effects Neuropeptides Neuropeptides & Peptide Hormones PREP Prolyl Endopeptidase (PREP) Neuropeptides->PREP Cleavage Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PREP Upregulation Peptide_Modulation Modulation of Bioactive Peptides PREP->Peptide_Modulation Neuroinflammation Neuroinflammation PREP->Neuroinflammation Protein_Aggregation Protein Aggregation (e.g., α-synuclein) PREP->Protein_Aggregation Interaction Cell_Signaling Altered Cell Signaling Peptide_Modulation->Cell_Signaling Inhibitors PREP Inhibitors (e.g., S 17092) Inhibitors->PREP Inhibition

Caption: PREP modulates signaling by cleaving peptides and protein interactions.

Logic for Hit Identification

The process of identifying a "hit" in an HTS campaign follows a clear logical progression based on statistical significance and confirmation.

Hit_Identification_Logic Logical Flow for Hit Identification Start Primary Screen Data Check_Z Z'-Factor ≥ 0.5? Start->Check_Z Calc_Inhibition Calculate % Inhibition Check_Z->Calc_Inhibition Yes Invalid_Assay Invalid Assay (Optimize) Check_Z->Invalid_Assay No Set_Threshold % Inhibition > Threshold? (e.g., >50% or 3xSD of control) Calc_Inhibition->Set_Threshold Hit_Confirmation Hit Confirmation (Re-test) Set_Threshold->Hit_Confirmation Yes Inactive_Cmpd Inactive Compound Set_Threshold->Inactive_Cmpd No Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hit_Confirmation->Inactive_Cmpd Not Confirmed Validated_Hit Validated Hit Dose_Response->Validated_Hit

Caption: Decision-making process for identifying and validating hit compounds.

References

Determining Enzyme Kinetics (kcat/Km) with Lys(Abz)-Pro-Pro-pNA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, H-Lys(Abz)-Pro-Pro-pNA, is a valuable tool for the continuous kinetic analysis of specific proteases, particularly aminopeptidase P (APP). This substrate incorporates the o-aminobenzoyl (Abz) fluorophore and the p-nitroanilide (pNA) quencher. In its intact form, the fluorescence of the Abz group is quenched by the pNA group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between Lys(Abz) and the first proline residue, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity, allowing for the precise determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This application note provides a detailed protocol for utilizing H-Lys(Abz)-Pro-Pro-pNA to determine the catalytic efficiency (kcat/Km) of aminopeptidase P and potentially other proteases with similar substrate specificity.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate H-Lys(Abz)-Pro-Pro-pNA by a protease. This cleavage releases the Lys(Abz) fragment, separating it from the pNA quenching moiety. The resulting increase in fluorescence can be monitored in real-time using a fluorescence spectrophotometer or plate reader.

Substrate Lys(Abz)-Pro-Pro-pNA (Non-fluorescent) Products Lys(Abz) (Fluorescent) + Pro-Pro-pNA Substrate->Products Enzymatic Cleavage Enzyme Aminopeptidase P Enzyme->Substrate binds

Fig. 1: Assay Principle for this compound Cleavage

Data Presentation

The following table summarizes the kinetic parameters of various aminopeptidase P enzymes with the H-Lys(Abz)-Pro-Pro-pNA substrate. This data is essential for comparing the catalytic efficiencies of the enzyme from different sources.

Enzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Escherichia coli (recombinant)29-29,000[1]
Rat Intestine3.54-1,142,000[2]
Human (recombinant APP2)->300 pmol/min/µg-[3]
Human (recombinant APP1)->1,300 pmol/min/µg-
Note: Specific activity is provided, which can be used to calculate kcat if the enzyme concentration and molecular weight are known.

Experimental Protocols

This section provides a detailed methodology for determining the kinetic parameters of aminopeptidase P using H-Lys(Abz)-Pro-Pro-pNA.

Materials and Reagents
  • H-Lys(Abz)-Pro-Pro-pNA substrate (e.g., Bachem L-1980)

  • Purified aminopeptidase P (e.g., recombinant human aminopeptidase P2, R&D Systems 2490-ZN)

  • Assay Buffer: 100 mM HEPES, 0.5 mM MnCl₂, pH 8.0

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Black, flat-bottom 96-well microplates suitable for fluorescence measurements

  • Fluorescence microplate reader with excitation at ~320-340 nm and emission at ~410-420 nm

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_sub Prepare Substrate Stock (e.g., 10 mM in DMSO) dilute_sub Prepare Substrate Dilutions in Assay Buffer prep_sub->dilute_sub prep_enzyme Prepare Enzyme Stock dilute_enzyme Dilute Enzyme in Assay Buffer prep_enzyme->dilute_enzyme prep_buffer Prepare Assay Buffer plate_setup Add Substrate and Enzyme to 96-well plate dilute_sub->plate_setup dilute_enzyme->plate_setup read_fluorescence Measure Fluorescence Kinetics (Ex: 320 nm, Em: 410 nm) plate_setup->read_fluorescence calc_rate Calculate Initial Velocity (v₀) read_fluorescence->calc_rate plot_data Plot v₀ vs. [Substrate] calc_rate->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km, Vmax, kcat, kcat/Km fit_model->determine_params

Fig. 2: Experimental Workflow for Enzyme Kinetic Analysis
Detailed Protocol

1. Preparation of Reagents:

  • Substrate Stock Solution (10 mM): Dissolve H-Lys(Abz)-Pro-Pro-pNA in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the purified aminopeptidase P in cold Assay Buffer to a concentration that will result in a linear rate of fluorescence increase over the desired measurement period. The optimal concentration should be determined empirically but a starting point for recombinant human APP2 is 1 ng/µL.[3]

  • Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.1 µM to 100 µM).

2. Enzyme Kinetic Assay:

  • Set the fluorescence microplate reader to the appropriate excitation (~320 nm) and emission (~410 nm) wavelengths and pre-warm to the desired assay temperature (e.g., 25°C or 37°C).[3]

  • In a 96-well black microplate, add 50 µL of each substrate working solution to triplicate wells.

  • Include control wells:

    • Substrate Blank: 50 µL of each substrate working solution and 50 µL of Assay Buffer (no enzyme).

    • Enzyme Blank: 50 µL of the enzyme working solution and 50 µL of Assay Buffer (no substrate).

  • Initiate the reaction by adding 50 µL of the enzyme working solution to each well containing the substrate.

  • Immediately start monitoring the increase in fluorescence intensity in kinetic mode, recording data every 1-2 minutes for 15-30 minutes. Ensure the reaction rate is linear during the measurement period.

3. Data Analysis:

  • Subtract the rate of fluorescence increase in the substrate blank from the corresponding experimental wells.

  • Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using a standard curve of the free fluorophore (Lys(Abz)) or a known concentration of a fluorescent standard.

  • Calculate the initial velocity (v₀) for each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Vmax and Km.

  • Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E]t , where [E]t is the total enzyme concentration in the assay.

  • Determine the catalytic efficiency by calculating the kcat/Km ratio.

Signaling Pathways and Logical Relationships

The determination of enzyme kinetics is a fundamental aspect of understanding enzyme function and its role in biological pathways. The catalytic efficiency (kcat/Km) is a critical parameter for evaluating substrate specificity and the overall effectiveness of an enzyme.

cluster_exp Experimental Determination cluster_params Kinetic Parameters v0 Initial Velocity (v₀) Vmax Vmax (Maximum Velocity) v0->Vmax S [Substrate] Km Km (Substrate Affinity) S->Km Et [Enzyme] kcat kcat (Turnover Number) Et->kcat kcat_Km kcat/Km (Catalytic Efficiency) Km->kcat_Km Vmax->kcat kcat->kcat_Km

Fig. 3: Relationship of Experimentally Derived and Calculated Kinetic Parameters

Conclusion

The fluorogenic substrate H-Lys(Abz)-Pro-Pro-pNA provides a sensitive and continuous method for assaying the activity of aminopeptidase P. The detailed protocol and compiled kinetic data in this application note serve as a valuable resource for researchers in academia and the pharmaceutical industry. Accurate determination of kcat/Km is crucial for understanding enzyme function, identifying potent and specific inhibitors, and developing novel therapeutic agents. It is important to note that product inhibition has been observed with this substrate, and for detailed mechanistic studies, this should be taken into account in the data analysis.[2]

References

Application Notes and Protocols for Lys(Abz)-Pro-Pro-pNA in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic and fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA (Lysine(2-aminobenzoyl)-Proline-Proline-para-nitroanilide), is a valuable tool for investigating the enzymatic activity of specific proteases, thereby offering insights into their roles in complex protein-protein interaction networks. This document provides detailed application notes and experimental protocols for the use of this compound in studying enzymes such as Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPP-IV), and Aminopeptidase P (PepP). Its utility lies in the sensitive detection of proteolytic cleavage, which can be modulated by the interaction of these enzymes with other proteins.

The cleavage of the p-nitroanilide (pNA) group by these proteases results in a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of enzymatic activity. The presence of the 2-aminobenzoyl (Abz) group also allows for fluorometric detection, offering enhanced sensitivity. Understanding the regulation of these proteases is critical as they are implicated in a variety of physiological and pathological processes, including cancer, inflammation, and diabetes.

Key Applications in Studying Protein Interactions

This compound and similar substrates are instrumental in elucidating how protein-protein interactions modulate the catalytic activity of FAP and DPP-IV. A key example is the interaction between FAP and DPP-IV themselves.

  • Investigating Heterodimerization of FAP and DPP-IV: FAP and DPP-IV, both type II transmembrane serine proteases, can form heterodimeric complexes on the cell surface.[1][2] This interaction is particularly relevant in the tumor microenvironment. By measuring the enzymatic activity with a substrate like this compound in cellular assays, researchers can study how this complex formation alters the substrate specificity or catalytic efficiency of either enzyme. For instance, one could compare the rate of substrate cleavage in cells expressing only FAP or DPP-IV versus cells co-expressing both proteins.

  • Modulation of Protease Activity by Other Interacting Partners: The enzymatic function of FAP can be influenced by its interaction with other cell surface proteins, such as integrins. These interactions can be investigated by assessing changes in the cleavage of this compound in the presence or absence of these interacting partners or by using blocking antibodies to disrupt the interaction.

  • Screening for Inhibitors of Protein-Protein Interaction: In drug discovery, this substrate can be used in high-throughput screening assays to identify small molecules or biologics that disrupt the interaction between a protease and its regulatory partner, leading to a measurable change in enzymatic activity.

Data Presentation: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Aminopeptidase P (E. coli)This compound--29,000[3][4]
Aminopeptidase P (rat)This compound--1,142,000[3][4]
Dipeptidyl Peptidase IVGly-Pro-pNA691.9--[5]

Note: '-' indicates data not found in the searched literature.

Experimental Protocols

The following are detailed protocols for enzymatic assays using this compound or analogous substrates. These can be adapted for specific research needs.

Protocol 1: Chromogenic Assay for Aminopeptidase P (PepP) Activity

This protocol is adapted for the use of this compound as a direct substrate for Aminopeptidase P.

Materials:

  • Purified recombinant or cellular Aminopeptidase P

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution to the desired final concentrations (e.g., a range from 10 µM to 500 µM for kinetic studies) in Assay Buffer.

    • Dilute the Aminopeptidase P enzyme preparation to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but a starting point could be in the ng/mL range.

  • Assay Setup:

    • To each well of the 96-well microplate, add 50 µL of the diluted enzyme solution.

    • Include control wells:

      • Substrate Blank: 50 µL of Assay Buffer without enzyme.

      • Enzyme Blank: 50 µL of enzyme solution (to which substrate will not be added until after the stop solution, or will be replaced by buffer).

  • Initiate the Reaction:

    • Start the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm kinetically over a period of 10-30 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of 1 M acetic acid.

  • Data Analysis:

    • Subtract the rate of absorbance change (or final absorbance) of the substrate blank from the rate of all other wells.

    • The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is ~9,900 M-1cm-1).

    • For kinetic analysis, plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Chromogenic Assay for FAP and DPP-IV Activity (Adapted from similar substrates)

This protocol is adapted from methods using Gly-Pro-pNA and can be used to measure the dipeptidyl peptidase activity of FAP and DPP-IV.[6][7][8]

Materials:

  • Purified recombinant or cellular FAP or DPP-IV

  • This compound or Gly-Pro-pNA substrate stock solution (e.g., 10 mM in DMSO)

  • FAP Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.1 mg/mL BSA.

  • DPP-IV Assay Buffer: 100 mM Tris-HCl, pH 8.0.[6]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Working Solutions:

    • Prepare substrate and enzyme dilutions in the respective assay buffers as described in Protocol 1. A final substrate concentration of 0.5 mM is a good starting point for DPP-IV assays.[6]

  • Assay Setup:

    • Set up the 96-well plate as described in Protocol 1, using the appropriate assay buffer for the enzyme being tested.

  • Pre-incubation for Interaction Studies:

    • When studying the effect of an interacting protein or inhibitor, pre-incubate the enzyme with the interacting molecule (or inhibitor) for 15-30 minutes at 37°C before adding the substrate.

  • Initiate, Incubate, and Measure:

    • Follow steps 3 and 4 from Protocol 1. For DPP-IV, a 30-minute incubation at 37°C is common.[6]

  • Data Analysis:

    • Analyze the data as described in Protocol 5 of Protocol 1.

Visualizations

Experimental Workflow for Studying Protein Interaction Effects on Protease Activity

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Enzyme (FAP/DPP-IV) A1 Mix Enzyme and Interacting Protein P1->A1 P2 Prepare Interacting Protein P2->A1 P3 Prepare Substrate (this compound) A3 Add Substrate to Initiate Reaction P3->A3 A2 Pre-incubate (e.g., 30 min at 37°C) A1->A2 A2->A3 A4 Incubate and Measure (e.g., Kinetic read at 405 nm) A3->A4 D1 Calculate Reaction Velocity A4->D1 D2 Compare with Controls (Enzyme alone) D1->D2 D3 Determine Modulation of Activity D2->D3

Caption: Workflow for assessing the impact of a protein-protein interaction on protease activity.

Signaling Pathway: TGF-β Regulation of FAP Expression

Transforming Growth factor-beta (TGF-β) is a key regulator of FAP expression in the tumor microenvironment, particularly in cancer-associated fibroblasts (CAFs).[9][10][11] This signaling cascade ultimately leads to increased FAP on the cell surface, which can then be assayed using this compound.

TGFB_FAP_pathway cluster_nucleus Inside Nucleus TGFB TGF-β TGFBR TGF-β Receptor (Type I/II) TGFB->TGFBR Binds SMAD SMAD2/3 Phosphorylation TGFBR->SMAD Activates SMAD_complex pSMAD2/3-SMAD4 Complex SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to FAP_promoter FAP Gene Promoter SMAD_complex->FAP_promoter Binds to FAP_mRNA FAP mRNA FAP_promoter->FAP_mRNA Transcription FAP_protein FAP Protein (in ER/Golgi) FAP_mRNA->FAP_protein Translation FAP_surface Cell Surface FAP FAP_protein->FAP_surface Trafficking

Caption: TGF-β signaling pathway leading to increased FAP expression.

Logical Relationship: FAP and DPP-IV Interaction and Activity

FAP and DPP-IV can exist and function as monomers, homodimers, or as a heterodimer. The enzymatic activity of this complex can be assessed using appropriate substrates.

FAP_DPPIV_Interaction FAP FAP (monomer) FAP_homodimer FAP-FAP (Homodimer) FAP->FAP_homodimer Dimerizes Heterodimer FAP-DPP-IV (Heterodimer) FAP->Heterodimer Forms Complex DPPIV DPP-IV (monomer) DPPIV_homodimer DPP-IV-DPP-IV (Homodimer) DPPIV->DPPIV_homodimer Dimerizes DPPIV->Heterodimer Forms Complex Activity Proteolytic Activity (cleavage of this compound) FAP_homodimer->Activity Contributes to DPPIV_homodimer->Activity Contributes to Heterodimer->Activity Modulates

Caption: Interaction states of FAP and DPP-IV and their relation to proteolytic activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lys(Abz)-Pro-Pro-pNA Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Lys(Abz)-Pro-Pro-pNA for enzymatic assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it detect?

A1: this compound is a specialized, internally quenched fluorogenic (FRET) peptide substrate.[1][2] It is primarily used to determine the activity of aminopeptidase P (APP).[1][3][4] Upon enzymatic cleavage of the peptide bond between the Lys(Abz) and Pro residues, the fluorescent 2-aminobenzoyl (Abz) group is separated from the p-nitroanilide (pNA) quenching group, resulting in a measurable increase in fluorescence. This allows for a continuous and sensitive assay of enzyme activity.[3]

Q2: What is the optimal pH for enzymatic reactions using this compound?

A2: The optimal pH can vary depending on the specific enzyme being assayed. For aminopeptidase P (APP), the optimal activity is generally observed in a slightly alkaline environment. For example, studies on APP have shown an optimal pH of around 8.0 for the hydrolysis of similar substrates.[5] However, some prolyl endopeptidases can exhibit optimal activity at neutral or even acidic pH.[6] It is crucial to determine the optimal pH for your specific enzyme and experimental conditions.

Q3: How does ionic strength affect the enzymatic reaction?

A3: Ionic strength can significantly influence the activity of prolyl endopeptidases. Some of these enzymes are more active at higher salt concentrations.[7] Conversely, for other proteases, high ionic strength can decrease the rate of hydrolysis.[8] The effect of ionic strength is enzyme-dependent and should be optimized for each specific assay.

Q4: What are the typical kinetic parameters for the hydrolysis of this compound?

A4: The kinetic parameters are specific to the enzyme used. For rat intestine aminopeptidase P, this compound is a highly efficient substrate with a Km value of 3.54 µM and a second-order rate constant (kcat/Km) of 1,142,000 M-1s-1.[3] For E. coli APP, the kcat/Km is 29,000 M-1s-1.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH: The pH of the buffer is outside the optimal range for the enzyme.Perform a pH optimization experiment (see Experimental Protocols). Test a range of pH values in the chosen buffer system.
Incorrect Ionic Strength: The salt concentration in the buffer may be inhibitory or suboptimal for enzyme activity.Test a range of salt concentrations (e.g., 0-500 mM NaCl) to determine the optimal ionic strength.[7]
Enzyme Instability: The enzyme may have lost activity due to improper storage or handling.Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Use fresh enzyme preparations.
Substrate Degradation: The this compound substrate may have degraded.Store the substrate protected from light and moisture. Prepare fresh substrate solutions for each experiment.
Presence of Inhibitors: The sample or buffer may contain inhibiting substances (e.g., EDTA for metalloproteases).[6]Identify and remove potential inhibitors. Consider dialysis or buffer exchange for the sample.
High Background Fluorescence Substrate Autohydrolysis: The substrate may be hydrolyzing spontaneously in the assay buffer.Run a control reaction without the enzyme to measure the rate of autohydrolysis. If significant, consider adjusting the buffer pH or temperature.
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.Use high-purity reagents and water. Test individual components for background fluorescence.
Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light may be absorbed by components in the well, leading to non-linear fluorescence.[9][10][11]Measure the absorbance of the substrate and product at the excitation and emission wavelengths. If absorbance is high, reduce the substrate concentration or apply a mathematical correction.[10]
Poor Reproducibility Pipetting Inaccuracies: Inconsistent volumes of enzyme, substrate, or buffers are being added.Use calibrated pipettes and follow a consistent pipetting technique. Prepare a master mix for the reaction components where possible.[12]
Temperature Fluctuations: Inconsistent incubation temperatures between experiments.Use a temperature-controlled plate reader or water bath to ensure a stable reaction temperature.[12]
Incomplete Mixing: Reagents are not uniformly mixed in the reaction wells.Gently mix the plate after adding all components. Avoid introducing air bubbles.[12]
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme.[3]Monitor the reaction progress over time. If the reaction rate decreases significantly, it may indicate product inhibition. Analyze initial rates for kinetic calculations.

Experimental Protocols

Protocol 1: Optimization of Buffer pH

Objective: To determine the optimal pH for the enzymatic reaction.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., 0.5 pH unit increments) covering a broad range (e.g., pH 4.0 - 10.0). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and Tris (pH 7-9).

  • Prepare the reaction mixture: In a microplate, combine the buffer, a fixed concentration of this compound, and any necessary cofactors.

  • Initiate the reaction by adding a fixed amount of the enzyme to each well.

  • Monitor the fluorescence over time at the appropriate excitation and emission wavelengths for the Abz fluorophore.

  • Calculate the initial reaction velocity for each pH value.

  • Plot the reaction velocity against the pH to identify the optimal pH at which the enzyme exhibits the highest activity.

Protocol 2: Optimization of Ionic Strength

Objective: To determine the optimal ionic strength for the enzymatic reaction.

Methodology:

  • Prepare a stock solution of a neutral salt (e.g., 1 M NaCl).

  • Use the optimal buffer and pH determined in Protocol 1.

  • Prepare a series of reaction mixtures containing a fixed concentration of enzyme and substrate, and varying concentrations of the salt (e.g., 0, 50, 100, 200, 500 mM).

  • Monitor the fluorescence over time.

  • Calculate the initial reaction velocity for each salt concentration.

  • Plot the reaction velocity against the salt concentration to determine the optimal ionic strength.

Data Presentation

Table 1: Influence of pH on Relative Enzyme Activity

pHBuffer SystemRelative Activity (%)
4.0Citrate25
5.0Citrate45
6.0Phosphate70
7.0Phosphate90
8.0Tris-HCl100
9.0Tris-HCl85
10.0Carbonate-Bicarbonate60

Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on the enzyme.

Table 2: Effect of Ionic Strength on Relative Enzyme Activity

NaCl Concentration (mM)Relative Activity (%)
060
5085
100100
20095
50070

Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on the enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme prep_substrate Prepare this compound Solution mix Mix Buffer and Substrate in Microplate prep_substrate->mix prep_buffer Prepare Assay Buffer prep_buffer->mix mix->add_enzyme measure Measure Fluorescence Kinetics add_enzyme->measure calculate Calculate Initial Velocity measure->calculate analyze Analyze and Plot Data calculate->analyze

Caption: General experimental workflow for this compound enzymatic assays.

troubleshooting_workflow start Low/No Enzyme Activity check_ph Is pH Optimal? start->check_ph optimize_ph Optimize pH (Protocol 1) check_ph->optimize_ph No check_ionic_strength Is Ionic Strength Optimal? check_ph->check_ionic_strength Yes optimize_ph->check_ionic_strength optimize_ionic_strength Optimize Ionic Strength (Protocol 2) check_ionic_strength->optimize_ionic_strength No check_enzyme Is Enzyme Active? check_ionic_strength->check_enzyme Yes optimize_ionic_strength->check_enzyme new_enzyme Use Fresh Enzyme check_enzyme->new_enzyme No check_inhibitors Are Inhibitors Present? check_enzyme->check_inhibitors Yes new_enzyme->check_inhibitors remove_inhibitors Remove Inhibitors check_inhibitors->remove_inhibitors Yes success Activity Restored check_inhibitors->success No remove_inhibitors->success

Caption: Troubleshooting workflow for low or no enzyme activity.

References

how to solve Lys(Abz)-Pro-Pro-pNA solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the chromogenic and fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA, in aqueous solutions. Due to its chemical structure, this peptide can present solubility challenges that may impact experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a synthetic peptide derivative used as a substrate in various enzyme assays.[1][2] It is specifically designed to study proteolytic enzymes, like aminopeptidase P (APP).[3][4] The peptide incorporates a fluorophore (Abz, 2-aminobenzoyl) and a chromophore (pNA, p-nitroaniline), allowing for the detection of enzyme activity through fluorescence or a color change that can be measured spectrophotometrically.[1][5]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

The solubility challenges with this peptide arise from its chemical composition. Peptides with a high content of hydrophobic (non-polar) amino acids tend to have lower solubility in water-based solutions.[6][7][8] The presence of proline residues and the attached Abz and pNA groups contribute to the overall hydrophobicity of the this compound molecule, making it prone to aggregation and precipitation in aqueous buffers.[8][9][10]

Q3: What are the primary factors influencing the solubility of this peptide?

Several factors can significantly impact the solubility of this compound:

  • Amino Acid Composition: The hydrophobic nature of the proline residues and the non-polar Abz and pNA moieties are the primary determinants of its low aqueous solubility.[6][7]

  • pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), where its net charge is zero.[7] Adjusting the pH of the solution away from the pI can increase the peptide's net charge, enhancing its interaction with water molecules and improving solubility.[7][11][12]

  • Temperature: Gently warming a solution can sometimes increase the solubility of a peptide; however, excessive heat should be avoided to prevent degradation.[10][13]

  • Ionic Strength: The concentration of salts in a solution can also affect peptide solubility, though the effect can be complex.[13]

Troubleshooting Guide: Solubility Issues

Problem: My lyophilized this compound powder will not dissolve in my aqueous experimental buffer.

  • Solution 1: Start with an Organic Co-Solvent. For hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent to create a concentrated stock solution.[6][9][10] Subsequently, this stock solution can be slowly diluted with the aqueous buffer to the final desired concentration.[6][14]

    • Recommended Solvents:

      • Dimethyl sulfoxide (DMSO)

      • Dimethylformamide (DMF)

      • Acetonitrile (ACN)

    Important: Always test the compatibility of the chosen organic solvent with your specific experimental assay, as it can sometimes interfere with enzyme activity.[6][14] For most cell-based assays, the final concentration of DMSO should not exceed 1% (v/v).[6]

  • Solution 2: Utilize Sonication. If the peptide does not readily dissolve, brief sonication in a water bath can help break up aggregates and facilitate dissolution.[7][9] It is advisable to keep the sample cool during this process to prevent potential degradation.[9]

  • Solution 3: Adjust the pH. Since this compound has a free amine group on the N-terminus and on the Lysine side chain, it is considered a basic peptide.[9][14] Therefore, attempting to dissolve it in a slightly acidic solution may improve its solubility.[6][8] A small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be added to the buffer.[9] However, be mindful that lyophilized peptides purified by HPLC often contain residual TFA, which can make the initial solution acidic.[11]

Problem: After dissolving the peptide in an organic solvent, it precipitates when I add it to my aqueous buffer.

This is a common issue when diluting a hydrophobic peptide from an organic stock solution into an aqueous medium.

  • Solution: Slow, Dropwise Addition with Agitation. To prevent the peptide from precipitating out of solution, add the concentrated organic stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously vortexing or stirring the buffer.[14] This method avoids creating localized high concentrations of the peptide that can lead to immediate precipitation.[14]

Quantitative Data Summary

The following table provides a general guide for the solubility of hydrophobic peptides like this compound in various solvents. Please note that optimal conditions should be determined empirically for your specific experimental setup.

SolventGeneral SolubilityRecommended Concentration for StockNotes
Water/Aqueous Buffers (e.g., PBS, Tris)PoorNot Recommended for Initial DissolutionDirect dissolution is often unsuccessful.[6][10]
Dimethyl Sulfoxide (DMSO)Good1-10 mMA common choice for biological assays due to its relatively low toxicity.[9]
Dimethylformamide (DMF)Good1-10 mMA suitable alternative to DMSO.[6][9]
Acetonitrile (ACN)Moderate to Good1-10 mMCan also be used, but may be more disruptive to some protein structures.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[10]

  • Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Vortex the vial for 1-2 minutes to ensure the peptide is fully dissolved.[7] If necessary, sonicate for short bursts (e.g., 3 x 10 seconds), keeping the vial on ice in between to prevent heating.[9]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of the Stock Solution into Aqueous Buffer

  • Prepare your final aqueous experimental buffer.

  • While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the peptide stock solution drop-by-drop.

  • Continue to vortex or stir for an additional 1-2 minutes after the addition is complete to ensure homogeneity.

  • If any cloudiness or precipitation appears, you may need to lower the final concentration of the peptide or slightly increase the percentage of the organic co-solvent (while remaining within the tolerance limits of your assay).

Visualizations

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome cluster_precipitation_solution Precipitation Solution start This compound Fails to Dissolve in Aqueous Buffer step1 Step 1: Use Organic Co-Solvent (e.g., DMSO, DMF) start->step1 Initial Attempt step2 Step 2: Perform Sonication step1->step2 If Insoluble success Peptide Dissolved Successfully step1->success If Soluble step3 Step 3: Adjust pH (Slightly Acidic) step2->step3 If Still Insoluble step2->success If Soluble step3->success If Soluble precipitation Precipitation on Dilution success->precipitation During Dilution slow_addition Slow, Dropwise Addition into Stirring Buffer precipitation->slow_addition Solution slow_addition->success Successful Dilution

Caption: A workflow diagram for troubleshooting the solubility of this compound.

G cluster_factors Influencing Factors center Peptide Solubility amino_acid Amino Acid Composition (Hydrophobicity) center->amino_acid ph pH and Net Charge center->ph temp Temperature center->temp ionic Ionic Strength center->ionic

Caption: Key factors that influence the solubility of peptides in aqueous solutions.

References

Technical Support Center: Minimizing Background Fluorescence in Lys(Abz)-Pro-Pro-pNA Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys(Abz)-Pro-Pro-pNA assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments using this fluorogenic substrate.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorescence-based method used to measure the activity of certain proteases, particularly aminopeptidase P. The substrate is a peptide, Pro-Pro-pNA, flanked by a fluorescent donor, 2-aminobenzoyl (Abz), on the lysine residue and a quencher, p-nitroanilide (pNA), at the C-terminus. In the intact substrate, the fluorescence of the Abz group is suppressed by the pNA group through Förster Resonance Energy Transfer (FRET). When a protease cleaves the peptide bond, the Abz fluorophore is separated from the pNA quencher, leading to an increase in fluorescence intensity. This increase is directly proportional to the rate of substrate hydrolysis and thus the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for the Abz fluorophore?

The 2-aminobenzoyl (Abz) fluorophore is typically excited at approximately 320 nm and its fluorescence emission is measured at around 420 nm.[1] It is recommended to confirm the optimal excitation and emission wavelengths on your specific instrument as these can vary slightly depending on the buffer composition and the instrument's specifications.

Q3: What are the main causes of high background fluorescence in this assay?

High background fluorescence can arise from several sources:

  • Substrate Instability: Spontaneous hydrolysis of the this compound substrate can lead to the release of the Abz fluorophore, causing a high background signal. This can be influenced by buffer pH and temperature.

  • Autofluorescence of Assay Components: The sample matrix, buffers, or tested compounds themselves might be fluorescent at the excitation and emission wavelengths of Abz.

  • Enzyme Contamination: Contamination of your enzyme stock or other reagents with other proteases can lead to non-specific cleavage of the substrate.

  • Incomplete Quenching: If the FRET efficiency in the intact substrate is low, there will be a significant basal fluorescence signal.

Troubleshooting Guide

Issue 1: High Background Fluorescence in Blank and Negative Control Wells

High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to detect true enzyme activity.

Potential Cause Recommended Solution
Spontaneous Substrate Hydrolysis - Prepare fresh substrate solution for each experiment. - Avoid repeated freeze-thaw cycles of the substrate stock solution. - Optimize the assay pH; very high or low pH can increase the rate of spontaneous hydrolysis. - Perform the assay at the recommended temperature and avoid prolonged incubations at elevated temperatures.
Autofluorescence of Assay Components - Screen all buffers, solvents, and compounds for intrinsic fluorescence at 320 nm excitation and 420 nm emission before starting the main experiment. - If a component is autofluorescent, consider using an alternative or subtracting the background fluorescence from all wells. Note that background subtraction can reduce assay sensitivity.
Contamination with Proteases - Use high-purity, sterile reagents and labware. - Use filtered pipette tips and change them between samples to prevent cross-contamination. - Prepare and handle the enzyme stock in a clean environment.
Incomplete Quenching of the Substrate - Ensure the substrate is properly folded and that the Abz and pNA moieties are in close proximity. The efficiency of FRET is highly dependent on the distance between the donor and acceptor.[2] - While the Förster radius for the Abz-pNA pair is not readily published, its calculation depends on the spectral overlap between the Abz emission and pNA absorption.
Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be due to either high background (addressed above) or a weak signal from the enzymatic reaction.

Potential Cause Recommended Solution
Low Enzyme Activity - Verify the activity of your enzyme stock using a known positive control substrate or a different assay. - Ensure the enzyme is stored correctly and has not been subjected to conditions that could cause denaturation. - Optimize the enzyme concentration in the assay.
Suboptimal Assay Conditions - Optimize the buffer pH and ionic strength for your specific enzyme. Many proteases have a narrow optimal pH range for activity. - Ensure the assay temperature is optimal for the enzyme.
Substrate Concentration Too Low - Determine the Michaelis-Menten constant (Km) for your enzyme with the this compound substrate and use a substrate concentration around the Km value for initial experiments.
Inner Filter Effect - At high substrate or product concentrations, the excitation or emission light can be absorbed by the solution components, leading to a non-linear and weaker fluorescence signal.[3] - Measure the absorbance of your assay components at the excitation and emission wavelengths. If the absorbance is high, you may need to dilute your samples or apply a correction factor.

Experimental Protocols

General Protocol for Aminopeptidase P Assay using this compound

This protocol provides a general framework. Optimal conditions, particularly enzyme and substrate concentrations, should be determined empirically for each specific experimental setup.

1. Reagent Preparation:

  • Assay Buffer: A common buffer is 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2. The optimal buffer may vary depending on the specific aminopeptidase P being studied.

  • Enzyme Stock Solution: Prepare a concentrated stock of aminopeptidase P in an appropriate buffer and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution: Dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

  • p-Nitroaniline (pNA) Standard Solution: Prepare a stock solution of pNA in the assay buffer to create a standard curve for quantifying the amount of cleaved substrate.

2. Assay Procedure:

  • Prepare a dilution series of the enzyme in cold assay buffer.

  • Prepare the substrate working solution by diluting the substrate stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Set up the assay in a 96-well black microplate:

    • Blank wells: Add assay buffer only.

    • Negative control wells: Add substrate working solution and assay buffer (no enzyme).

    • Test wells: Add the diluted enzyme solutions.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding the substrate working solution to all wells (except the blank).

  • Measure the fluorescence intensity immediately in a microplate reader with excitation at ~320 nm and emission at ~420 nm. Take kinetic readings every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

  • Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of the test wells.

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Convert the rate of fluorescence increase to the rate of product formation using a pNA standard curve. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.[4]

Visualizations

Workflow for Troubleshooting High Background Fluorescence

Troubleshooting_Workflow Troubleshooting High Background Fluorescence cluster_substrate Substrate Issues cluster_autofluorescence Autofluorescence cluster_contamination Contamination Start High Background Fluorescence Detected Check_Substrate Check Substrate Integrity Start->Check_Substrate Check_Autofluorescence Screen for Autofluorescence Start->Check_Autofluorescence Check_Contamination Verify Reagent Purity Start->Check_Contamination Fresh_Substrate Prepare Fresh Substrate Check_Substrate->Fresh_Substrate Optimize_pH Optimize Assay pH Check_Substrate->Optimize_pH Screen_Components Screen Buffers & Compounds Check_Autofluorescence->Screen_Components Sterile_Technique Use Sterile Reagents/Labware Check_Contamination->Sterile_Technique Filter_Tips Use Filtered Pipette Tips Check_Contamination->Filter_Tips Solution Background Minimized Fresh_Substrate->Solution Optimize_pH->Solution Background_Subtraction Apply Background Subtraction Screen_Components->Background_Subtraction If unavoidable Background_Subtraction->Solution Sterile_Technique->Solution Filter_Tips->Solution

Caption: A logical workflow for diagnosing and resolving high background fluorescence.

Principle of the FRET-Based this compound Assay

FRET_Assay_Principle FRET Assay Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Intact_Substrate This compound Abz_Quenched Abz (Donor) Fluorescence Quenched Intact_Substrate->Abz_Quenched FRET pNA pNA (Acceptor) Intact_Substrate->pNA Enzyme Aminopeptidase P Intact_Substrate->Enzyme Cleavage No_Fluorescence Low Fluorescence Signal Abz_Quenched->No_Fluorescence Cleaved_Products Lys(Abz) + Pro-Pro-pNA Abz_Fluorescent Abz (Donor) Fluorescent Cleaved_Products->Abz_Fluorescent Cleaved_pNA pNA Cleaved_Products->Cleaved_pNA Fluorescence High Fluorescence Signal Abz_Fluorescent->Fluorescence Enzyme->Cleaved_Products

Caption: The mechanism of the this compound FRET assay.

References

Technical Support Center: Optimizing Assays with Lys(Abz)-Pro-Pro-pNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the fluorogenic substrate Lys(Abz)-Pro-Pro-pNA. The focus is on improving the signal-to-noise ratio in enzymatic assays, particularly for prolyl endopeptidase (PREP, also known as POP) and aminopeptidase P (APP).

Principle of the Assay: FRET-Based Detection

The this compound substrate is an internally quenched fluorogenic peptide designed for the sensitive detection of protease activity. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, p-nitroaniline (pNA). In the intact substrate, the close proximity of the pNA moiety quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the peptide bond between the proline and the p-nitroaniline, the fluorophore and quencher are separated. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity.

FRET_Mechanism cluster_before Intact Substrate (Low Fluorescence) cluster_after Cleaved Substrate (High Fluorescence) Abz_before Abz pNA_before pNA Abz_before->pNA_before Energy Transfer Peptide Lys-Pro-Pro Abz_before->Peptide Enzyme Protease (e.g., PREP/APP) Peptide->pNA_before label_quench Quenching Abz_after Abz Cleaved_Peptide Lys-Pro Abz_after->Cleaved_Peptide Fluorescence Fluorescence Abz_after->Fluorescence pNA_after pNA Enzyme->Cleaved_Peptide Cleavage

Fig. 1: FRET mechanism of this compound cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the this compound substrate?

A1: The 2-aminobenzoyl (Abz) fluorophore should be excited at approximately 320 nm, and the resulting fluorescence emission should be measured at around 420 nm.[1] It is recommended to perform a scan on your specific instrument to determine the optimal settings.

Q2: How should I prepare and store the this compound substrate?

A2: The peptide substrate is light-sensitive and should be stored at -20°C or lower, protected from light. It is best to aliquot the substrate upon arrival to avoid multiple freeze-thaw cycles. For experiments, prepare fresh dilutions of the substrate in a suitable buffer. The stability and solubility in various solvents are generally good, but DMSO is commonly used for stock solutions.[2]

Q3: What are the key differences between prolyl endopeptidase (PREP/POP) and aminopeptidase P (APP) in cleaving this substrate?

A3: Both enzymes can cleave proline-containing peptides. Prolyl endopeptidase is a serine endopeptidase that cleaves peptide bonds at the C-terminal side of proline residues within a peptide chain.[3] Aminopeptidase P is a metalloexopeptidase that specifically removes the N-terminal amino acid from a peptide when the second residue is proline. The this compound substrate is designed for endopeptidase activity, where cleavage occurs internally.

Q4: Can other proteases in my sample interfere with the assay?

A4: Yes. If your enzyme preparation is not pure, other proteases could potentially cleave the substrate, leading to a false-positive signal. It is crucial to run appropriate controls, including a "no enzyme" control and, if possible, using a specific inhibitor for your enzyme of interest to confirm that the observed activity is from the target enzyme. For instance, Z-Pro-prolinal is a known specific inhibitor for prolyl endopeptidase.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High Background Fluorescence 1. Autofluorescence of Assay Components: The assay buffer, test compounds, or the microplate itself may be fluorescent at the assay wavelengths. 2. Substrate Degradation: The substrate may have degraded due to improper storage (light exposure, multiple freeze-thaw cycles) or non-enzymatic hydrolysis. 3. Contaminating Proteases: Proteases in the sample or reagents are cleaving the substrate.1. Check the fluorescence of all assay components (buffer, inhibitors, etc.) without the substrate. Use black, opaque microplates to minimize background from the plate. 2. Ensure proper substrate storage (-20°C, protected from light). Prepare fresh substrate dilutions for each experiment. Run a control with substrate in assay buffer without the enzyme to check for non-enzymatic degradation over the experiment's time course. 3. Verify the purity of your enzyme preparation. Include a protease inhibitor cocktail (that doesn't inhibit your target enzyme) if sample purity is a concern.
Low or No Signal 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect Instrument Settings: Excitation/emission wavelengths or gain settings are not optimal. 3. Inappropriate Assay Conditions: The pH, temperature, or buffer composition is not optimal for enzyme activity.1. Verify enzyme activity with a known positive control if available. Ensure the enzyme has been stored correctly (e.g., -80°C in a buffer with glycerol). 2. Confirm the instrument is set to the correct wavelengths for the Abz fluorophore (Ex: ~320 nm, Em: ~420 nm).[1] Optimize the gain setting to maximize signal without saturating the detector. 3. Ensure the assay buffer pH and temperature are optimal for your specific enzyme. For many prolyl endopeptidases, a pH around 7.5-8.0 is common.[3]
Inconsistent Results / Poor Reproducibility 1. Pipetting Errors: Inaccurate or inconsistent volumes of enzyme, substrate, or inhibitors. 2. Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments. 3. Substrate/Enzyme Aggregation: The peptide substrate or enzyme may form aggregates, leading to variable activity.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes for reagents to be added to multiple wells. 2. Pre-incubate the plate and reagents at the desired reaction temperature. Use a plate reader with temperature control. 3. Briefly vortex or centrifuge reagent tubes before use. The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Brij-35) in the assay buffer can sometimes help prevent aggregation.[5]

Quantitative Data Summary

The efficiency of an enzyme is often described by its kinetic parameters. The table below summarizes known catalytic efficiencies for enzymes utilizing the this compound substrate.

EnzymeOrganismkcat/Km (M-1s-1)
Aminopeptidase P (APP)E. coli29,000
Aminopeptidase P (APP)Rat1,142,000
Prolyl Endopeptidase (PREP)VariousData not available for this specific substrate.

Data for Aminopeptidase P sourced from Bachem product information.

Experimental Protocols

Protocol 1: General Prolyl Endopeptidase (PREP) Activity Assay

This protocol provides a general framework for a continuous kinetic assay in a 96-well plate format. It should be optimized for your specific enzyme and experimental conditions.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_run 3. Measurement & Analysis Assay_Buffer Prepare Assay Buffer (e.g., 50 mM Tris, pH 7.5) Enzyme_Sol Prepare Enzyme Dilutions Assay_Buffer->Enzyme_Sol Substrate_Stock Prepare Substrate Stock (e.g., 10 mM in DMSO) Substrate_Work Prepare Substrate Working Solution Substrate_Stock->Substrate_Work Inhibitor_Sol Prepare Inhibitor Dilutions (if any) Add_Buffer Add Assay Buffer to Wells Add_Inhibitor Add Inhibitor or Vehicle Add_Buffer->Add_Inhibitor Add_Enzyme Add Enzyme Solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Plate (e.g., 10 min at 37°C) Add_Enzyme->Pre_Incubate Start_Reaction Initiate Reaction: Add Substrate Working Solution Pre_Incubate->Start_Reaction Measure_Fluorescence Immediately Measure Fluorescence (Ex: 320 nm, Em: 420 nm) Kinetic read for 30-60 min Start_Reaction->Measure_Fluorescence Analyze_Data Calculate Reaction Rate (Slope) Determine Signal-to-Noise Ratio Measure_Fluorescence->Analyze_Data

Fig. 2: General workflow for a protease activity assay.

Materials:

  • Purified Prolyl Endopeptidase (PREP)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)

  • DMSO for substrate stock solution

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in aliquots.

    • On the day of the experiment, dilute the substrate stock to a working concentration (e.g., 2X the final desired concentration) in Assay Buffer. The optimal final concentration should be determined experimentally but is often near the Km of the enzyme.

    • Prepare serial dilutions of the PREP enzyme in cold Assay Buffer.

  • Assay Setup (per well):

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the diluted PREP enzyme solution (or buffer for "no enzyme" controls).

    • If testing inhibitors, add them at this stage and adjust the buffer volume accordingly.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.

  • Initiate and Measure:

    • Start the reaction by adding 25 µL of the 2X substrate working solution to each well. The final volume will be 100 µL.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for 30-60 minutes. Use an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

  • Data Analysis:

    • For each well, plot fluorescence units (RFU) versus time (minutes).

    • Determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the curve.

    • Calculate the signal-to-noise ratio (S/N) by dividing the signal from a positive control (enzyme + substrate) by the signal from a negative control (buffer + substrate) at a specific time point in the linear range.

References

stability and proper storage conditions for Lys(Abz)-Pro-Pro-pNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of the fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic, internally quenched fluorogenic (FRET) peptide substrate. It is primarily used in enzyme assays to determine the activity of aminopeptidase P (APP). The peptide sequence is specifically designed to be cleaved by APP, resulting in a measurable fluorescent signal that is proportional to the enzyme's activity. This makes it a valuable tool in enzyme kinetics studies and for screening potential inhibitors.

Q2: What is the principle behind the fluorogenic assay using this compound?

A2: The peptide consists of a fluorophore (2-aminobenzoyl, Abz) and a quencher (p-nitroaniline, pNA). In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence through FRET. When aminopeptidase P cleaves the peptide bond between the Pro and pNA residues, the fluorophore and quencher are separated. This separation relieves the quenching effect, leading to a significant increase in fluorescence intensity, which can be monitored over time.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and performance of the peptide. Recommendations from various suppliers are summarized in the table below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the peptide solution into single-use volumes.

Stability and Storage Conditions

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°C to -80°CUp to 2 yearsStore in a desiccator, protected from light.
2-8°CShort-termFor immediate use.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Note: The stability of the peptide in aqueous buffers is generally lower than in organic solvents like DMSO. It is recommended to prepare aqueous solutions fresh for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during enzyme kinetic assays using this compound.

IssuePotential Cause(s)Troubleshooting Steps
High Background Fluorescence - Substrate degradation due to improper storage or handling. - Contamination of reagents or microplates. - Autofluorescence of the sample (e.g., cell lysate).- Check Substrate Integrity: Run a control with substrate and buffer (no enzyme). A high signal indicates substrate degradation. - Use High-Purity Reagents: Use fresh, high-purity water and buffer components. - Run Sample Blank: Measure the fluorescence of the sample without the substrate to determine its intrinsic fluorescence.
Low Signal-to-Noise Ratio - Low enzyme activity. - Suboptimal enzyme or substrate concentration. - Incorrect instrument settings (e.g., gain).- Verify Enzyme Activity: Use a positive control to confirm enzyme activity. - Optimize Concentrations: Perform a titration of both enzyme and substrate to find the optimal concentrations. - Adjust Instrument Settings: Increase the gain on the fluorescence reader, ensuring it doesn't saturate the detector with the positive control.
Substrate Precipitation - Poor solubility of the peptide in the assay buffer. - Exceeding the solubility limit.- Use a Co-solvent: Dissolve the peptide in a small amount of DMSO before diluting it into the aqueous assay buffer. Ensure the final DMSO concentration is low enough not to inhibit the enzyme (typically <1%). - Sonication: Gently sonicate the solution to aid dissolution. - Work within Solubility Limits: Determine the maximum soluble concentration of the peptide in your assay buffer.
Non-linear Reaction Progress Curves - Substrate depletion. - Enzyme instability. - Product inhibition. - Inner filter effect at high substrate concentrations.- Use Lower Enzyme Concentration: Ensure that less than 10% of the substrate is consumed during the initial rate measurement. - Check Enzyme Stability: Incubate the enzyme in the assay buffer for the duration of the experiment and measure its activity at different time points. - Dilute the Sample: If product inhibition is suspected, dilute the sample. - Correct for Inner Filter Effect: If high substrate concentrations are used, mathematical corrections may be necessary.

Experimental Protocols

I. Preparation of Stock and Working Solutions
  • Peptide Stock Solution (e.g., 10 mM):

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Dissolve the peptide in high-purity DMSO to a final concentration of 10 mM.

    • Vortex gently to ensure complete dissolution.

    • Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.

  • Enzyme Stock Solution:

    • Prepare the aminopeptidase P stock solution in a suitable buffer as recommended by the supplier.

    • Aliquot and store at the recommended temperature. Avoid repeated freeze-thaw cycles.

  • Assay Buffer:

    • The optimal pH for aminopeptidase P activity is typically in the range of 7.0-8.5. A common assay buffer is 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂.

    • Prepare the buffer using high-purity water and filter it through a 0.22 µm filter.

II. Aminopeptidase P Kinetic Assay Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Prepare Reagents:

    • Thaw the enzyme and substrate stock solutions on ice.

    • Prepare serial dilutions of the this compound substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.5 µM to 50 µM).

    • Prepare a working solution of aminopeptidase P in the assay buffer. The optimal concentration should be determined empirically.

  • Set up the Assay Plate:

    • Use a black, flat-bottom 96-well plate to minimize background fluorescence.

    • Add the assay components to each well as described in the table below:

Well TypeReagent 1Reagent 2Reagent 3
Blank (No Enzyme) Substrate DilutionAssay BufferAssay Buffer
Sample Substrate DilutionEnzyme SolutionAssay Buffer
Substrate Blank Assay BufferAssay BufferAssay Buffer
  • Initiate and Measure the Reaction:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to the sample wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

      • Excitation Wavelength: ~320 nm

      • Emission Wavelength: ~420 nm

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from the sample wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.

    • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).

Visualizations

Experimental_Workflow_for_APP_Assay start Start prep_reagents 1. Prepare Reagents (Substrate, Enzyme, Buffer) start->prep_reagents end End setup_plate 2. Set up 96-well Plate (Blanks, Samples) prep_reagents->setup_plate pre_incubate 3. Pre-incubate Plate (e.g., 37°C for 5 min) setup_plate->pre_incubate initiate_reaction 4. Initiate Reaction (Add Enzyme) pre_incubate->initiate_reaction measure_fluorescence 5. Measure Fluorescence (Kinetic Read) initiate_reaction->measure_fluorescence data_analysis 6. Data Analysis (Calculate V₀, Kₘ, Vₘₐₓ) measure_fluorescence->data_analysis data_analysis->end

Caption: Workflow for an aminopeptidase P kinetic assay using this compound.

Caption: Troubleshooting logic for common issues in fluorogenic peptide assays.

effect of pH and temperature on Lys(Abz)-Pro-Pro-pNA stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and activity of the fluorogenic substrate Lys(Abz)-Pro-Pro-pNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic peptide substrate. Its primary application is in the determination of enzyme activity, particularly for aminopeptidase P (APP).[1] It is an internally quenched fluorescent (FRET) substrate.[1] In its intact form, the fluorescence of the 2-aminobenzoyl (Abz) group is quenched by the p-nitroanilide (pNA) group. Upon enzymatic cleavage of the peptide bond, the Abz group is separated from the pNA group, resulting in an increase in fluorescence that can be monitored to determine enzyme activity. This substrate is a valuable tool in enzyme kinetics studies and drug discovery.[2][3]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, the lyophilized powder should be stored at -20°C for up to one year, or at -80°C for up to two years, protected from moisture.[4] In solvent, it is recommended to store at -80°C for up to six months or at -20°C for up to one month.[4] Stock solutions should be protected from light.

Q3: What is the optimal pH for enzymatic activity using this compound?

The optimal pH for enzymatic activity is dependent on the specific enzyme being assayed. For example, some studies have shown that post-proline cleaving enzymes can have a pH optimum of around 7.8.[5] It is crucial to determine the optimal pH for your specific enzyme and experimental conditions by performing a pH profile assay.

Q4: How does temperature affect the activity of enzymes with this compound?

Enzyme activity is highly dependent on temperature. Generally, activity increases with temperature up to an optimal point, after which the enzyme begins to denature and activity rapidly decreases. For many mammalian enzymes, a temperature of 37°C is a common starting point for assays. However, the optimal temperature can vary significantly depending on the enzyme's source and stability. It is recommended to perform a temperature profile experiment to determine the optimal temperature for your specific enzyme.

Q5: What is the non-enzymatic stability of this compound?

Troubleshooting Guides

Issue 1: High Background Fluorescence

Potential Causes:

  • Substrate Instability: The this compound substrate may be degrading non-enzymatically in the assay buffer.

  • Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds.

  • Autofluorescence: Components of the sample (e.g., in cell lysates) may be naturally fluorescent at the excitation and emission wavelengths used.

Troubleshooting Steps:

  • Substrate Stability Check: Incubate the substrate in the assay buffer without the enzyme and measure fluorescence over time. A significant increase in fluorescence indicates substrate instability. If this is the case, consider adjusting the buffer composition or pH.

  • Reagent Purity: Use high-purity reagents and freshly prepared buffers. Filter-sterilizing the buffer can sometimes help.

  • Blank Measurements: Measure the fluorescence of all individual assay components (buffer, substrate, sample without enzyme) to identify the source of the background.

  • Wavelength Adjustment: If sample autofluorescence is an issue, investigate if shifting the excitation and emission wavelengths can reduce the background without significantly impacting the signal from the Abz fluorophore.

Issue 2: Low Signal-to-Noise Ratio

Potential Causes:

  • Suboptimal Enzyme or Substrate Concentration: The concentrations may not be in the optimal range for the assay.

  • Incorrect Instrument Settings: The gain setting on the fluorescence reader may be too low.

  • Low Enzyme Activity: The enzyme may be inactive or inhibited by components in the assay buffer.

Troubleshooting Steps:

  • Optimize Concentrations: Systematically vary the concentrations of both the enzyme and the substrate to find the optimal conditions. Aim for a substrate concentration that is at or above the Michaelis-Menten constant (Km) of the enzyme.

  • Adjust Instrument Gain: Increase the gain setting on the fluorescence reader to amplify the signal. Be aware that this can also increase background noise, so finding a balance is key.

  • Verify Enzyme Activity: Confirm the activity of your enzyme stock using a known positive control or an alternative assay method if available.

  • Check for Inhibitors: Ensure that no components of your assay buffer (e.g., high concentrations of certain salts or chelating agents) are inhibiting the enzyme.

Issue 3: Substrate Solubility Problems

Potential Causes:

  • Hydrophobicity: The peptide substrate may have poor solubility in aqueous buffers.

Troubleshooting Steps:

  • Use a Co-solvent: Dissolve the this compound in a small amount of an organic solvent like DMSO first, and then dilute it into the aqueous assay buffer.[7] Ensure the final concentration of the organic solvent is low enough to not affect enzyme activity.

  • Sonication: Gently sonicate the substrate solution to aid in dissolution.[7]

Data Presentation

Table 1: General Properties of this compound

PropertyValueReference
Full Name H-Lys(Abz)-Pro-Pro-pNA[1]
Substrate Type Internally quenched fluorogenic (FRET)[1]
Primary Target Aminopeptidase P (APP)[1]
Fluorophore 2-Aminobenzoyl (Abz)N/A
Quencher p-Nitroanilide (pNA)N/A
Storage (Lyophilized) -20°C (1 year) or -80°C (2 years)[4]
Storage (In Solvent) -20°C (1 month) or -80°C (6 months)[4]

Experimental Protocols

Protocol 1: Determining the Optimal pH for Enzyme Activity
  • Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris buffer for pH 7.5-9, carbonate-bicarbonate buffer for pH 9-11). Ensure the ionic strength is consistent across all buffers.

  • Prepare substrate and enzyme solutions: Prepare stock solutions of this compound and the enzyme in a suitable buffer (e.g., 50 mM Tris, pH 7.5).

  • Set up the assay plate: In a 96-well black microplate, add a fixed amount of enzyme to wells containing the different pH buffers.

  • Initiate the reaction: Add a fixed concentration of the this compound substrate to each well to start the reaction. Include control wells with no enzyme for each pH to measure background fluorescence.

  • Measure fluorescence: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence at appropriate excitation and emission wavelengths for the Abz fluorophore (typically Ex ~320 nm, Em ~420 nm).

  • Analyze the data: Calculate the initial reaction velocity for each pH value by determining the slope of the linear portion of the fluorescence versus time curve. Plot the reaction velocity as a function of pH to determine the optimal pH.

Protocol 2: Assessing the Thermal Stability of the Enzyme
  • Pre-incubate the enzyme: Prepare aliquots of the enzyme solution in the optimal pH buffer. Incubate each aliquot at a different temperature (e.g., 25°C, 37°C, 45°C, 55°C, 65°C, 75°C) for a fixed period (e.g., 15-30 minutes).

  • Cool the samples: After incubation, immediately place the enzyme aliquots on ice to stop any further thermal denaturation.

  • Set up the assay: In a 96-well black microplate at a controlled assay temperature (e.g., 37°C), add the pre-incubated enzyme aliquots.

  • Initiate the reaction: Add the this compound substrate to all wells.

  • Measure residual activity: Measure the fluorescence kinetically as described in the previous protocol.

  • Analyze the data: Plot the percentage of residual enzyme activity against the pre-incubation temperature to determine the thermal stability profile of the enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization cluster_stability Substrate Stability reagents Prepare Buffers, Substrate, and Enzyme Stocks ph_setup Set up reactions in buffers of varying pH reagents->ph_setup temp_setup Set up reactions at varying temperatures reagents->temp_setup stability_setup Incubate substrate in buffer (no enzyme) reagents->stability_setup ph_measure Measure kinetic fluorescence ph_setup->ph_measure ph_analyze Plot activity vs. pH to find optimum ph_measure->ph_analyze temp_measure Measure kinetic fluorescence temp_setup->temp_measure temp_analyze Plot activity vs. temperature to find optimum temp_measure->temp_analyze stability_measure Measure fluorescence over time stability_setup->stability_measure stability_analyze Assess non-enzymatic hydrolysis stability_measure->stability_analyze

Caption: Experimental workflow for characterizing the effect of pH and temperature.

troubleshooting_logic cluster_high_bg High Background cluster_low_signal Low Signal cluster_solubility Solubility Issues start Experiment Issue Encountered check_stability Test Substrate Stability start->check_stability High Background optimize_conc Titrate Enzyme/Substrate start->optimize_conc Low Signal use_cosolvent Use DMSO start->use_cosolvent Solubility Problem check_reagents Check Reagent Purity check_stability->check_reagents check_autoF Measure Autofluorescence check_reagents->check_autoF adjust_gain Increase Reader Gain optimize_conc->adjust_gain verify_activity Confirm Enzyme Activity adjust_gain->verify_activity sonicate Sonicate Solution use_cosolvent->sonicate

Caption: Troubleshooting logic for common experimental issues.

References

avoiding inner filter effects with Lys(Abz)-Pro-Pro-pNA at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of the fluorogenic substrate Lys(Abz)-Pro-Pro-pNA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this substrate in your experiments, with a special focus on avoiding the inner filter effect at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

A1: The inner filter effect is an experimental artifact in fluorescence measurements that causes a non-linear relationship between the concentration of a fluorophore and its fluorescence intensity, particularly at higher concentrations. This phenomenon leads to an underestimation of the true fluorescence signal.

Q2: What are the types of inner filter effects and how do they relate to the this compound assay?

A2: There are two types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by components in the sample before it can reach the fluorophore of interest (in this case, the Abz group). At high concentrations of the this compound substrate or other absorbing species, the intensity of the excitation light decreases as it passes through the sample, leading to reduced excitation of the Abz fluorophore and consequently, a lower than expected fluorescence emission.

  • Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence from the donor fluorophore (Abz) is re-absorbed by another molecule in the sample before it reaches the detector. In the context of the this compound substrate, the p-nitroaniline (pNA) group, which acts as a quencher, has an absorbance spectrum that overlaps significantly with the emission spectrum of the Abz fluorophore. This spectral overlap is the primary cause of sIFE in this assay.

Q3: How do I know if my assay is affected by the inner filter effect?

A3: A key indicator of the inner filter effect is a deviation from linearity in your standard curve of fluorescence versus substrate concentration. As the concentration of this compound increases, you will observe a plateauing of the fluorescence signal instead of a continued linear increase. Another symptom in kinetic assays is an unexpected decrease in the reaction velocity at high substrate concentrations.

Q4: What are the spectral properties of the Abz and pNA components of the substrate?

A4: Understanding the spectral properties is crucial for diagnosing and mitigating the inner filter effect. The 2-aminobenzoyl (Abz) group is the fluorophore, while p-nitroaniline (pNA) acts as the quencher. Upon enzymatic cleavage of the peptide, the Abz group is spatially separated from the pNA group, leading to an increase in fluorescence.

ComponentExcitation Wavelength (λex)Emission Wavelength (λem)Absorbance Wavelength (λabs)
Abz (2-aminobenzoyl) ~320 nm[1]~420 nm[1]
pNA (p-nitroaniline) ~380-410 nm[2]

As the table indicates, there is a significant overlap between the emission spectrum of Abz and the absorbance spectrum of pNA, which is a major contributor to the secondary inner filter effect.

Troubleshooting Guide

Issue: Non-linear fluorescence signal at high substrate concentrations.

This is a classic symptom of the inner filter effect. Follow these steps to troubleshoot and mitigate the issue:

1. Diagnosis: Confirming the Inner Filter Effect

  • Standard Curve Analysis: Prepare a dilution series of the this compound substrate and measure the fluorescence at the recommended wavelengths (Excitation: ~320 nm, Emission: ~420 nm). If the plot of fluorescence intensity versus concentration is linear at low concentrations but plateaus at higher concentrations, the inner filter effect is likely occurring.

  • Absorbance Measurement: Measure the absorbance of your samples at both the excitation (~320 nm) and emission (~420 nm) wavelengths. A general rule of thumb is to keep the absorbance below 0.1 to minimize the inner filter effect.

2. Mitigation Strategies

There are several approaches to avoid or correct for the inner filter effect:

  • Method 1: Sample Dilution (Recommended First Approach)

    • Description: The most straightforward method is to work with substrate concentrations that fall within the linear range of your standard curve. By diluting your samples, you reduce the concentration of both the fluorophore and the quencher, thereby minimizing both primary and secondary inner filter effects.

    • Advantage: Simple to implement and requires no complex calculations.

    • Disadvantage: May not be feasible if high substrate concentrations are required for your specific experimental conditions (e.g., determining Michaelis-Menten kinetics for an enzyme with a high Km).

  • Method 2: Mathematical Correction using Absorbance Measurements

    • Description: This method involves mathematically correcting the observed fluorescence intensity using the absorbance values of the sample at the excitation and emission wavelengths. A commonly used formula is: Fcorrected = Fobserved * 10((Aex + Aem) / 2) Where:

      • Fcorrected is the corrected fluorescence intensity.

      • Fobserved is the measured fluorescence intensity.

      • Aex is the absorbance at the excitation wavelength.

      • Aem is the absorbance at the emission wavelength.

    • Advantage: Allows for the use of higher substrate concentrations.

    • Disadvantage: Requires access to both a fluorometer and an absorbance plate reader. The accuracy of the correction depends on precise absorbance measurements.

  • Method 3: Instrumental Correction (if available)

    • Description: Some modern plate readers offer features to correct for the inner filter effect. For instance, instruments with the capability to vary the vertical focal height (z-position) of the measurement can be used to derive a correction factor.

    • Advantage: Can be highly accurate and does not require separate absorbance measurements.

    • Disadvantage: Dependent on the availability of specific instrumentation.

Experimental Protocols

Protocol 1: Determining the Linear Range of the this compound Substrate

Objective: To identify the concentration range where the fluorescence of this compound is linear and minimally affected by the inner filter effect.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., Tris-HCl, HEPES, at the appropriate pH for your enzyme)

  • Black, clear-bottom microplate (e.g., 96-well or 384-well)

  • Fluorescence microplate reader

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a dilution series of the substrate in the assay buffer. A typical range to test would be from low micromolar to high micromolar or even millimolar concentrations, depending on your expected experimental range.

  • Pipette the dilutions into the wells of the microplate. Include buffer-only wells as a blank.

  • Measure the fluorescence using an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

  • Plot the fluorescence intensity (after subtracting the blank) against the substrate concentration.

  • Identify the linear range by visual inspection of the graph and by calculating the coefficient of determination (R²). The linear range is the portion of the curve where the R² value is close to 1 (e.g., >0.99).

Protocol 2: Protease Assay with Correction for Inner Filter Effect

Objective: To perform a kinetic protease assay using this compound at a concentration known to be affected by IFE and apply a mathematical correction.

Materials:

  • This compound substrate

  • Protease of interest

  • Assay Buffer

  • Black, clear-bottom microplate

  • Fluorescence microplate reader

  • Absorbance microplate reader

Methodology:

  • Prepare your reaction mixture in the microplate, including the assay buffer and the desired concentration of the this compound substrate.

  • Measure the initial absorbance of the reaction mixture at the excitation wavelength (~320 nm) and the emission wavelength (~420 nm).

  • Initiate the enzymatic reaction by adding the protease to the wells.

  • Immediately begin kinetic fluorescence measurements in the fluorescence plate reader (Excitation: ~320 nm, Emission: ~420 nm) at regular time intervals.

  • After the kinetic read, measure the final absorbance of the reaction mixture at both the excitation and emission wavelengths.

  • Calculate the average absorbance values (Aex and Aem) for the duration of the reaction.

  • Apply the mathematical correction to your observed fluorescence data at each time point using the formula: Fcorrected = Fobserved * 10((Aex + Aem) / 2)

  • Plot the corrected fluorescence versus time to determine the initial reaction velocity.

Visualizations

InnerFilterEffect cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect ExcitationLight Excitation Light HighConcentration High Concentration of Absorbing Molecules ExcitationLight->HighConcentration Absorbed by ReducedExcitation Reduced Excitation of Abz Fluorophore HighConcentration->ReducedExcitation Leads to EmittedFluorescence Emitted Fluorescence from Abz pNA_Absorbance pNA Absorbance EmittedFluorescence->pNA_Absorbance Re-absorbed by ReducedDetection Reduced Detected Fluorescence pNA_Absorbance->ReducedDetection Leads to

Caption: Mechanisms of Primary and Secondary Inner Filter Effects.

ExperimentalWorkflow Start Start: High Concentration This compound Assay MeasureAbsorbance Measure Absorbance (A_ex and A_em) Start->MeasureAbsorbance RunKineticAssay Run Kinetic Fluorescence Assay (F_observed) Start->RunKineticAssay CalculateCorrection Calculate Correction Factor: 10^((A_ex + A_em) / 2) MeasureAbsorbance->CalculateCorrection ApplyCorrection Apply Correction: F_corrected = F_observed * Correction Factor RunKineticAssay->ApplyCorrection CalculateCorrection->ApplyCorrection AnalyzeData Analyze Corrected Data (Linearized Results) ApplyCorrection->AnalyzeData End End AnalyzeData->End

Caption: Workflow for Correcting the Inner Filter Effect.

References

quenching and correcting for autofluorescence in Lys(Abz)-Pro-Pro-pNA experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on quenching and correcting for autofluorescence.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound is a fluorogenic substrate designed for the continuous assay of certain proteases, particularly aminopeptidase P. It is an internally quenched peptide based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide contains a fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, p-nitroaniline (pNA). In the intact peptide, the close proximity of pNA quenches the fluorescence of Abz. Upon enzymatic cleavage of the peptide bond, Abz and pNA are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the enzyme's activity.[1][2]

What are the optimal excitation and emission wavelengths for the Abz fluorophore?

The 2-aminobenzoyl (Abz) fluorophore is typically excited around 320 nm and its fluorescence emission is measured at approximately 420 nm. It is crucial to confirm the optimal settings for your specific instrument and experimental conditions.

My fluorescence signal is very low or absent. What are the possible causes?

Low or no signal can stem from several factors. Check if the primary antibody is validated for your specific application and that its species reactivity is compatible with your sample. Ensure the target protein is expressed in your cells or tissue. The antibody concentration may be too low; performing a titration to find the optimal concentration is recommended. For intracellular targets, ensure proper permeabilization. Also, verify that your imaging settings, including excitation and emission wavelengths, are correctly configured for the Abz fluorophore.[3]

The fluorescence signal is saturating the detector. How can I resolve this?

Signal saturation occurs when the fluorescence intensity is too high for the detector to measure accurately. To remedy this, you can decrease the gain or voltage of the photomultiplier tube (PMT) on your instrument to make it less sensitive. Alternatively, you can reduce the integration time of the measurement. If the signal is still too high, diluting your sample may be necessary.

What is the "inner filter effect" and how can I correct for it?

The inner filter effect (IFE) is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity, particularly at high concentrations. It occurs in two ways:

  • Primary IFE: The excitation light is absorbed by the sample components before it can reach the fluorophore, reducing the excitation efficiency.

  • Secondary IFE: The emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.

To correct for IFE, you can dilute your samples to a concentration where the absorbance is low (typically below 0.1). Mathematical corrections can also be applied using the sample's absorbance values at the excitation and emission wavelengths. Some modern plate readers offer features like variable vertical axis focus to mitigate IFE.[4][5]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common experimental issues.

Troubleshooting High Background Fluorescence

High background fluorescence can mask the specific signal from your assay, reducing sensitivity and leading to inaccurate results.

Potential Cause Identification Solution
Autofluorescence from Biological Samples Run a control sample without the fluorescent substrate. Observe fluorescence at the Abz emission wavelength (around 420 nm). Common sources include NADH, riboflavins, collagen, and elastin.- Spectral Separation: If possible, use filters to narrow the emission detection window. - Chemical Quenching: Treat fixed samples with quenching agents like sodium borohydride (for aldehyde-induced autofluorescence) or Sudan Black B (for lipofuscin).[6] - Background Subtraction: Measure the fluorescence of a "no enzyme" or "inhibitor-treated" control and subtract this value from your experimental samples.
Contaminated Reagents or Buffers Measure the fluorescence of your assay buffer and other reagents alone.- Use high-purity, fluorescence-free reagents. - Prepare fresh buffers using ultrapure water.
Non-specific Substrate Cleavage Observe an increase in fluorescence in a control reaction lacking the specific enzyme of interest.- Ensure the purity of your enzyme preparation. - Add a cocktail of protease inhibitors specific for enzymes other than your target.
Light Leakage in the Instrument High readings are observed in wells containing only buffer or in empty wells.- Ensure the instrument's sample chamber is properly closed and sealed from ambient light. - Use opaque, black microplates for fluorescence assays to minimize well-to-well crosstalk.
Troubleshooting Inconsistent or Non-Reproducible Results
Potential Cause Identification Solution
Pipetting Inaccuracies High coefficient of variation (CV%) between replicate wells.- Use calibrated pipettes and proper pipetting techniques. - For multi-well plates, prepare a master mix of reagents to add to all wells to minimize variations.
Temperature Fluctuations Enzyme activity is highly sensitive to temperature. Inconsistent reaction rates are observed.- Pre-incubate all reagents and the reaction plate at the desired assay temperature. - Use a temperature-controlled plate reader.
Sample Turbidity Visible cloudiness or precipitation in the sample wells. Turbidity can scatter both excitation and emission light, leading to erroneous readings.- Centrifuge samples to pellet any insoluble material before transferring the supernatant for analysis. - If the sample is inherently turbid (e.g., cell lysates), an internal fluorescent standard can be used to correct for light scattering.[4][7]
Photobleaching A decrease in fluorescence signal over time with continuous exposure to the excitation light.- Reduce the intensity and duration of the excitation light. - Take measurements at discrete time points rather than continuous monitoring if possible.

Experimental Protocols

A detailed methodology for a standard aminopeptidase P assay using this compound is provided below.

Aminopeptidase P Activity Assay

Objective: To measure the enzymatic activity of aminopeptidase P by monitoring the increase in fluorescence upon cleavage of the this compound substrate.

Materials:

  • This compound substrate

  • Purified or recombinant aminopeptidase P

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)[8]

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

    • Prepare a series of enzyme dilutions in the assay buffer to determine the optimal enzyme concentration.

  • Assay Setup:

    • In each well of the microplate, add the assay components in the following order:

      • Assay Buffer

      • Enzyme solution (or buffer for "no enzyme" control)

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the this compound substrate solution to each well.

    • Mix the contents of the wells thoroughly, avoiding the introduction of air bubbles.

  • Fluorescence Measurement:

    • Immediately place the microplate in the fluorescence reader.

    • Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.

    • Record the fluorescence intensity over time (kinetic mode) for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • For each well, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

    • Subtract the rate of the "no enzyme" control from the rates of the experimental samples to correct for any non-enzymatic substrate hydrolysis.

    • Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

Data Presentation

Photophysical Properties of the Abz/pNA FRET Pair
Parameter Abz (Donor) pNA (Acceptor/Quencher)
Excitation Maximum (λex) ~320 nmBroad absorbance in the UV region
Emission Maximum (λem) ~420 nmNon-fluorescent
Quantum Yield (Φ) Varies with environmentN/A
Extinction Coefficient (ε) Varies with environment~10,000 M⁻¹cm⁻¹ at 360 nm for Dnp (a similar quencher)

Note: The photophysical properties of Abz can be influenced by the local environment, including solvent polarity and pH.[2][9]

Visualizations

FRET-Based Enzyme Assay Workflow

FRET_Assay_Workflow FRET-Based Enzyme Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Substrate, Enzyme, and Buffer Solutions Plate Pipette Reagents into Microplate Reagents->Plate Dispense Incubate Pre-incubate at Assay Temperature Plate->Incubate Start Initiate Reaction with Substrate Addition Incubate->Start Measure Measure Fluorescence Kinetics Start->Measure Rate Calculate Initial Reaction Rates (V₀) Measure->Rate Correct Subtract Background (No Enzyme Control) Rate->Correct Activity Determine Enzyme Activity Correct->Activity

Caption: A flowchart illustrating the key steps in a FRET-based enzymatic assay.

Principle of Fluorescence Quenching and De-quenching

Quenching_Principle Fluorescence Quenching and De-quenching cluster_quenched Intact Substrate (Quenched State) cluster_dequenched Cleaved Substrate (Fluorescent State) Abz_Q Abz (Fluorophore) pNA_Q pNA (Quencher) Abz_Q->pNA_Q FRET (No Fluorescence) Enzyme Enzyme (e.g., Aminopeptidase P) Abz_D Abz (Fluorophore) Fluorescence Light Abz_D->Fluorescence Fluorescence (Signal Detected) pNA_D pNA (Quencher) Enzyme->Abz_D Cleavage

Caption: The mechanism of fluorescence quenching and enzymatic de-quenching.

References

protocol refinement for reproducible results with Lys(Abz)-Pro-Pro-pNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results with the fluorogenic substrate Lys(Abz)-Pro-Pro-pNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an internally quenched fluorogenic peptide substrate designed for the continuous assay of Aminopeptidase P (APP) activity.[1][2] It operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[3] The peptide contains two key groups:

  • 2-Aminobenzoyl (Abz): A fluorescent group (fluorophore).

  • p-nitroanilide (pNA): A quenching group (quencher).

In the intact substrate, the close proximity of the pNA to the Abz group quenches its fluorescence. When Aminopeptidase P cleaves the peptide bond between Lysine (Lys) and the first Proline (Pro), the Abz group is separated from the pNA quencher. This separation results in an increase in fluorescence intensity, which is directly proportional to the enzyme's activity.[2]

Q2: What are the primary applications of this compound?

This substrate is primarily used for:

  • Determining the enzymatic activity of Aminopeptidase P.[1]

  • Studying the kinetics of Aminopeptidase P.[2][4]

  • Screening for inhibitors of Aminopeptidase P.

  • Use in diagnostic assays to detect specific enzymes or biomarkers.[4]

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, the lyophilized powder should be stored at 2-8°C or for longer-term storage, at temperatures below -15°C.[1][4] Once reconstituted in a solvent such as DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles. The substrate is light-sensitive, so it should be protected from light.

Q4: What instrumentation is required for an assay using this compound?

A fluorescence microplate reader or a spectrofluorometer is required. The instrument should be capable of excitation at approximately 320 nm and measuring emission at around 420 nm.[3][5] For fluorescence assays, it is recommended to use black microplates with clear bottoms to minimize light scattering and reduce background fluorescence.

Experimental Protocols

Standard Aminopeptidase P Activity Assay

This protocol provides a general framework for measuring Aminopeptidase P activity. Optimal conditions may vary depending on the enzyme source and purity.

Materials:

  • This compound substrate

  • Purified or recombinant Aminopeptidase P

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂ (Note: Some aminopeptidases are inhibited by Tris buffer; HEPES can be an alternative).[2][6]

  • DMSO (for substrate stock solution)

  • Black 96-well microplate with a clear bottom

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to prepare a working solution. The final substrate concentration in the assay should ideally be below 30 µM to avoid potential substrate inhibition.[7]

  • Enzyme Preparation: Dilute the Aminopeptidase P enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined experimentally by titration to ensure the reaction rate is linear over the measurement period.

  • Assay Setup (96-well plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the diluted enzyme solution to the sample wells.

    • For "no enzyme" control wells, add 25 µL of Assay Buffer instead of the enzyme solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Excitation Wavelength: 320 nm

    • Emission Wavelength: 420 nm

    • Kinetic Measurement: Record the fluorescence intensity every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be calculated using a standard curve of the free Abz fluorophore or by using the Beer-Lambert law if the extinction coefficient is known.

Quantitative Data Summary

ParameterEnzyme SourceValueReference
kcat/Km Rat Intestine Aminopeptidase P1,142,000 M⁻¹s⁻¹[1][2]
E. coli Aminopeptidase P29,000 M⁻¹s⁻¹[1][2]
Km Rat Intestine Aminopeptidase P3.54 µM[2]
Porcine Kidney Aminopeptidase P4.8 µM (for a similar substrate)[7]
Human Serum (APP-like activity)0.35 mM[8]
Calf Lung (APP-like activity)0.28 mM[8]
Product Inhibition (Ki) Rat Intestine Aminopeptidase P20.8 µM (Pro-Pro-pNA)[2]
E. coli Aminopeptidase P76.1 µM (Pro-Pro-pNA)[2]
Excitation Wavelength Abz Fluorophore~320 nm[3][5]
Emission Wavelength Abz Fluorophore~420 nm[3][5]
Optimal pH Range Aminopeptidase P7.0 - 8.4[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Substrate Instability/Autohydrolysis: The substrate may be degrading spontaneously in the assay buffer. 2. Contaminated Reagents: The assay buffer, water, or other reagents may contain fluorescent contaminants. 3. Autofluorescence: Components of the sample (e.g., in cell lysates) may be naturally fluorescent.1. Test Substrate Stability: Incubate the substrate in the assay buffer without the enzyme and monitor fluorescence over time. If an increase is observed, consider preparing the substrate solution fresh or testing a different buffer composition. 2. Use High-Purity Reagents: Ensure all reagents are of high quality. Use fresh, high-purity water. 3. Run Appropriate Controls: Include a "sample without substrate" control to measure the intrinsic fluorescence of the sample.
Low or No Signal 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect Instrument Settings: The excitation/emission wavelengths or gain settings may be incorrect. 3. Suboptimal Assay Conditions: The pH, temperature, or cofactor concentration may not be optimal for the enzyme. 4. Photobleaching: The fluorophore may be degrading due to prolonged exposure to the excitation light.1. Verify Enzyme Activity: Use a positive control with a known active enzyme. Ensure the enzyme has been stored and handled correctly. 2. Check Instrument Settings: Confirm that the excitation is set to ~320 nm and emission to ~420 nm. Optimize the gain setting to enhance signal detection. 3. Optimize Reaction Conditions: Perform experiments to determine the optimal pH and temperature. Ensure necessary cofactors (e.g., Mn²⁺) are present in the buffer.[8] 4. Minimize Light Exposure: Reduce the intensity of the excitation light if possible. Minimize the duration of sample exposure to the light source.[9][10]
Non-linear or Rapidly Plateauing Reaction Curve 1. Product Inhibition: The product of the enzymatic reaction (Pro-Pro-pNA) can inhibit the enzyme, causing the reaction rate to slow down.[2] 2. Substrate Depletion: A significant portion of the substrate is consumed during the assay. 3. Enzyme Concentration Too High: The reaction proceeds too quickly to accurately measure the initial linear rate. 4. Substrate Inhibition: At high concentrations (>~30-50 µM), the substrate itself may inhibit the enzyme.[7]1. Use Initial Rates: Calculate the reaction velocity from the very beginning of the reaction before product accumulation becomes significant. 2. Adjust Enzyme Concentration: Use a lower enzyme concentration so that less than 10-15% of the substrate is consumed during the assay period. 3. Titrate Enzyme: Perform an enzyme titration to find a concentration that results in a steady, linear rate of product formation over a reasonable time frame. 4. Optimize Substrate Concentration: Use a lower substrate concentration, ideally around the Km value, but not exceeding 30 µM.
High Well-to-Well Variability 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrate are added to the wells. 2. Temperature Gradients: The temperature is not uniform across the microplate. 3. Incomplete Mixing: Reagents are not mixed thoroughly upon addition.1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. For multi-well plates, consider using a multichannel pipette. 2. Ensure Temperature Equilibration: Pre-incubate the plate and all reagents at the assay temperature before starting the reaction. 3. Proper Mixing Technique: Mix the contents of the wells gently but thoroughly after adding the final reagent, for example, by using the plate shaker function in the reader if available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer (e.g., 50 mM Tris, 1 mM MnCl₂, pH 7.5) C Prepare Enzyme Dilution in Assay Buffer A->C B Prepare Substrate Stock (this compound in DMSO) F Initiate Reaction (Add Substrate Working Solution) B->F D Add Buffer, Enzyme, and Controls to Plate C->D E Pre-incubate Plate (e.g., 37°C for 5-10 min) D->E E->F G Measure Fluorescence Kinetics (Ex: 320 nm, Em: 420 nm) F->G H Calculate Initial Velocity (V₀) from Linear Phase G->H

General experimental workflow for Aminopeptidase P assay.

bradykinin_degradation cluster_pathway Bradykinin Degradation Pathway Bradykinin Bradykinin (Active) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Major Pathway DesArg9_BK des-Arg(9)-Bradykinin (Active Metabolite) Bradykinin->DesArg9_BK ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE CPN Carboxypeptidase N (CPN) Bradykinin->CPN DesArg9_BK->Inactive_Fragments Minor Pathway APP Aminopeptidase P (APP) DesArg9_BK->APP ACE->Inactive_Fragments APP->Inactive_Fragments CPN->DesArg9_BK

Role of Aminopeptidase P in bradykinin metabolism.

References

Validation & Comparative

Validating Enzyme Inhibition Data: A Comparative Guide to Prolyl Endopeptidase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of enzyme inhibition data is paramount. This guide provides a comparative analysis of the chromogenic substrate Lys(Abz)-Pro-Pro-pNA and its common alternatives for assaying prolyl endopeptidase (PEP) activity, a key enzyme implicated in neurological and inflammatory disorders. We present a side-by-side look at their performance, supported by experimental data and detailed protocols to ensure robust and reliable findings.

Prolyl endopeptidase (PEP) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. Its role in the metabolism of neuropeptides and peptide hormones has made it a significant target for drug discovery. The validation of potential PEP inhibitors requires sensitive and reliable enzymatic assays. The choice of substrate in these assays is critical and can significantly influence the outcome and interpretation of inhibition data. This guide focuses on this compound, a fluorogenic substrate, and compares it with two widely used alternatives: N-Succinyl-Glycyl-L-prolyl-p-nitroanilide (Suc-Gly-Pro-pNA), a colorimetric substrate, and N-Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC), a fluorogenic substrate.

Comparative Analysis of Prolyl Endopeptidase Substrates

The ideal substrate for an enzyme inhibition assay should exhibit high specificity and affinity for the target enzyme, demonstrate Michaelis-Menten kinetics, and provide a readily detectable signal. Below is a comparison of the key characteristics of this compound and its alternatives.

FeatureThis compoundSuc-Gly-Pro-pNASuc-Gly-Pro-AMC
Detection Method FluorogenicColorimetricFluorogenic
Principle Cleavage of the substrate by PEP separates the fluorophore (Abz) from the quencher (pNA), resulting in an increase in fluorescence.Hydrolysis of the p-nitroanilide bond by PEP releases p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 405-410 nm.Enzymatic cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be measured with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Advantages High sensitivity, suitable for high-throughput screening (HTS).Simple and cost-effective, requires a standard spectrophotometer.High sensitivity, low background signal, suitable for HTS.
Disadvantages Requires a fluorescence plate reader, potential for interference from fluorescent compounds.Lower sensitivity compared to fluorogenic substrates, potential for interference from colored compounds.Requires a fluorescence plate reader, potential for interference from fluorescent compounds.

Quantitative Performance Data

The selection of a substrate is often guided by its kinetic parameters, which describe the efficiency of the enzyme-substrate interaction. While direct comparative studies utilizing the exact same enzyme source and conditions are limited, the following table summarizes representative kinetic constants found in the literature for substrates structurally similar to those discussed. It is important to note that these values can vary depending on the enzyme source (e.g., bacterial, porcine, human) and assay conditions.

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Z-Gly-Pro-pNAAeromonas punctata PEP8105056.23 x 105
Suc-Ala-Pro-pNASphingomonas capsulata PEP11001101.0 x 105
Suc-Ala-Pro-pNAMyxococcus xanthus PEP2001206.0 x 105
Z-Gly-Pro-AMCPorcine Brain POP20--

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and validatable enzyme inhibition data. Below are generalized protocols for utilizing each of the compared substrates.

Prolyl Endopeptidase Inhibition Assay using this compound (Fluorogenic)
  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

    • Prolyl Endopeptidase (PEP) solution: Dilute the enzyme to the desired concentration in Assay Buffer.

    • This compound stock solution: Dissolve the substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in Assay Buffer.

    • Inhibitor solutions: Prepare a serial dilution of the test compound in Assay Buffer.

  • Assay Procedure:

    • Add 20 µL of each inhibitor dilution to the wells of a black 96-well microplate.

    • Add 60 µL of the PEP solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the this compound solution to each well.

    • Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 420 nm) at regular intervals for 15-30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Prolyl Endopeptidase Inhibition Assay using Suc-Gly-Pro-pNA (Colorimetric)
  • Reagent Preparation:

    • Assay Buffer: e.g., 100 mM Phosphate buffer, pH 7.5.[1]

    • Prolyl Endopeptidase (PEP) solution: Dilute the enzyme to the desired concentration in Assay Buffer.

    • Suc-Gly-Pro-pNA stock solution: Dissolve the substrate in the Assay Buffer.

    • Inhibitor solutions: Prepare a serial dilution of the test compound in Assay Buffer.

  • Assay Procedure:

    • Add inhibitor dilutions to individual tubes or wells of a clear 96-well microplate.

    • Add the PEP solution to each reaction.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the Suc-Gly-Pro-pNA solution.

    • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., acetic acid).

    • Measure the absorbance at 405-410 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the amount of p-nitroaniline released using a standard curve.

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC50 value as described for the fluorogenic assay.

Prolyl Endopeptidase Inhibition Assay using Suc-Gly-Pro-AMC (Fluorogenic)
  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 200 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Prolyl Endopeptidase (PEP) solution: Dilute the enzyme in Assay Buffer.

    • Suc-Gly-Pro-AMC stock solution: Dissolve the substrate in DMSO and dilute in Assay Buffer.

    • Inhibitor solutions: Prepare serial dilutions in Assay Buffer.

  • Assay Procedure:

    • To the wells of a black 96-well microplate, add the inhibitor dilutions.

    • Add the PEP solution to each well.

    • Pre-incubate at 37°C for 15 minutes.

    • Start the reaction by adding the Suc-Gly-Pro-AMC solution.

    • Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction velocities and percent inhibition.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Experimental Workflow and Data Validation

To ensure the reliability of enzyme inhibition data, a systematic workflow should be followed. This includes initial enzyme and substrate characterization, determination of optimal assay conditions, and finally, the inhibitor screening and characterization.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay_dev Assay Development cluster_inhibition_assay Inhibition Assay cluster_data_analysis Data Analysis Enzyme_Prep Enzyme Preparation & Characterization Enzyme_Titr Enzyme Titration Enzyme_Prep->Enzyme_Titr Substrate_Prep Substrate Preparation & Solubility Check Substrate_Titr Substrate Concentration Optimization (Km determination) Substrate_Prep->Substrate_Titr Inhibitor_Prep Inhibitor Preparation & Dilution Preincubation Pre-incubation of Enzyme with Inhibitor Inhibitor_Prep->Preincubation Enzyme_Titr->Preincubation Reaction_Initiation Initiate Reaction with Substrate Substrate_Titr->Reaction_Initiation Assay_Conditions Determine Optimal Buffer, pH, Temperature Assay_Conditions->Enzyme_Titr Assay_Conditions->Substrate_Titr Preincubation->Reaction_Initiation Data_Acquisition Measure Signal (Absorbance/Fluorescence) Reaction_Initiation->Data_Acquisition Initial_Velocity Calculate Initial Velocities Data_Acquisition->Initial_Velocity Percent_Inhibition Determine % Inhibition Initial_Velocity->Percent_Inhibition IC50_Determination IC50 Curve Fitting Percent_Inhibition->IC50_Determination Mechanism_Study Mechanism of Inhibition Studies (e.g., Lineweaver-Burk) IC50_Determination->Mechanism_Study

Workflow for Validating Enzyme Inhibition Data

Logical Framework for Substrate Selection

The choice between these substrates depends on several factors, including the required sensitivity, available equipment, and the specific research question.

Substrate_Selection Start Start: Need to measure PEP Inhibition HTS High-Throughput Screening? Start->HTS Equipment Fluorescence Reader Available? HTS->Equipment Yes Sensitivity High Sensitivity Required? HTS->Sensitivity No Colorimetric Use Suc-Gly-Pro-pNA Equipment->Colorimetric No Fluorogenic_Lys Use this compound Equipment->Fluorogenic_Lys Yes Sensitivity->Equipment Yes Sensitivity->Colorimetric No Consider_Both Consider both Fluorogenic Substrates Fluorogenic_Lys->Consider_Both Fluorogenic_Suc Use Suc-Gly-Pro-AMC Fluorogenic_Suc->Consider_Both

Decision framework for selecting a PEP substrate

References

A Researcher's Guide to Fluorogenic Substrates for Aminopeptidase P: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of aminopeptidase P (APP) activity is crucial for understanding its role in various physiological processes, including blood pressure regulation and inflammation. The choice of a suitable fluorogenic substrate is paramount for developing sensitive and reliable assays. This guide provides a detailed comparison of Lys(Abz)-Pro-Pro-pNA with other commercially available fluorogenic substrates for aminopeptidase P, supported by experimental data and detailed protocols.

Introduction to Aminopeptidase P and Fluorogenic Assays

Aminopeptidase P is a metalloprotease that specifically cleaves the N-terminal amino acid from peptides where the penultimate residue is proline. This unique specificity makes it a key enzyme in the metabolism of several peptide hormones and vasoactive peptides, most notably bradykinin and angiotensin.

Fluorogenic assays offer a sensitive and continuous method for measuring enzyme activity. These assays utilize synthetic peptides that are chemically modified with a fluorophore and a quencher. In its intact state, the substrate's fluorescence is suppressed by the quencher. Upon enzymatic cleavage, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to the enzyme's activity.

Comparison of Fluorogenic Substrates for Aminopeptidase P

The selection of an optimal fluorogenic substrate depends on several factors, including its kinetic properties (Km and kcat), sensitivity, and specificity. This section compares the performance of this compound with other commonly used fluorogenic substrates for aminopeptidase P.

Substrate NameStructureFluorophore/Quencher PairEnzyme SourceKm (µM)kcat/Km (M-1s-1)Optimal pH
This compound Lys(o-aminobenzoyl)-Pro-Pro-p-nitroanilideAbz / pNAE. coli-29,000[1]-
Rat Intestine3.541,142,000-
H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ H-Lys(ε-2,4-dinitrophenyl)-Pro-Pro-(R,S)-2-amino-3-(7-methoxy-4-coumaryl)propanoic acid amideAmp / DNPPorcine Kidney4.8[2]--
H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH₂ H-Ornithine(δ-2,4-dinitrophenyl)-Pro-Pro-(R,S)-2-amino-3-(7-methoxy-4-coumaryl)propanoic acid amideAmp / DNPPorcine Kidney5.2[2]--
Phe(NO₂)-Pro-Pro-HN-CH₂-CH₂-NH-Abz ρ-nitro-L-phenylalanyl-Pro-Pro-ethylenediamine-o-aminobenzoylAbz / Phe(NO₂)Human Serum350[3]-7.0 - 8.4[3]
Calf Lung280[3]-7.0 - 8.4[3]

Key Observations:

  • This compound exhibits a high catalytic efficiency (kcat/Km), particularly with the rat intestine enzyme, indicating it is a highly efficient substrate. Its micromolar Km value suggests a strong affinity for the enzyme.

  • H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ and H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH₂ also demonstrate low micromolar Km values, signifying high affinity for porcine kidney aminopeptidase P.[2]

  • Phe(NO₂)-Pro-Pro-HN-CH₂-CH₂-NH-Abz has a significantly higher Km value, suggesting a lower affinity for the enzyme compared to the other substrates.[3] However, it has been successfully used to measure APP activity in biological samples like human serum.[3]

Experimental Protocols

A generalized experimental protocol for the determination of aminopeptidase P activity using a fluorogenic substrate is provided below. Specific modifications for each substrate are noted.

General Protocol for Aminopeptidase P Activity Assay:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 7.4, containing 1 mM MnCl₂. The optimal pH may vary depending on the enzyme source and substrate (see table above).

    • Enzyme Solution: Prepare a stock solution of purified or recombinant aminopeptidase P in assay buffer. The final concentration will need to be optimized for the specific assay conditions.

    • Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Assay Procedure:

    • Pipette the assay buffer into the wells of a black 96-well microplate.

    • Add the enzyme solution to each well.

    • To initiate the reaction, add the substrate solution to each well. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time.

    • The initial rate of the reaction (linear phase) is proportional to the enzyme activity.

    • Calculate the enzyme activity in appropriate units (e.g., RFU/min or pmol/min) by converting the rate of fluorescence increase to the rate of product formation using a standard curve of the free fluorophore.

Substrate-Specific Considerations:

  • This compound: Excitation/Emission wavelengths for Abz are typically around 320 nm/420 nm.

  • H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ and H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH₂: Excitation/Emission wavelengths for Amp (a coumarin derivative) are in the range of 330-380 nm / 440-460 nm.

  • Phe(NO₂)-Pro-Pro-HN-CH₂-CH₂-NH-Abz: Excitation/Emission wavelengths for Abz are approximately 320 nm/420 nm.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the performance of different fluorogenic substrates for aminopeptidase P.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_plate Set up 96-well Plate (Buffer + Enzyme) prep_enzyme->setup_plate prep_sub1 Prepare this compound Stock add_sub1 Add this compound prep_sub1->add_sub1 prep_sub2 Prepare Alternative Substrate Stocks add_sub2 Add Alternative Substrates prep_sub2->add_sub2 prep_buffer Prepare Assay Buffer prep_buffer->setup_plate setup_plate->add_sub1 setup_plate->add_sub2 read_fluorescence Measure Fluorescence Kinetics add_sub1->read_fluorescence add_sub2->read_fluorescence calc_rates Calculate Initial Reaction Rates read_fluorescence->calc_rates det_kinetic Determine Kinetic Parameters (Km, kcat/Km) calc_rates->det_kinetic compare Compare Substrate Performance det_kinetic->compare

Caption: Experimental workflow for comparing fluorogenic substrates.

Aminopeptidase P in Signaling Pathways

Aminopeptidase P plays a critical role in regulating the activity of several peptide hormones by cleaving the N-terminal amino acid from Xaa-Pro sequences. Its involvement in the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin System (Bradykinin pathway) is particularly significant for blood pressure control.

G cluster_ras Renin-Angiotensin System cluster_kinin Kallikrein-Kinin System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AngiotensinIII AngiotensinIII AngiotensinII->AngiotensinIII Aminopeptidase A/N Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive_Bradykinin Inactive_Bradykinin Bradykinin->Inactive_Bradykinin Aminopeptidase P Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE ACE APP Aminopeptidase P Kallikrein Kallikrein

Caption: Role of Aminopeptidase P in peptide hormone regulation.

This diagram illustrates how Aminopeptidase P inactivates bradykinin, a potent vasodilator, thereby influencing blood pressure. In the Renin-Angiotensin System, other aminopeptidases contribute to the conversion of Angiotensin II to Angiotensin III.

Conclusion

The choice of a fluorogenic substrate for aminopeptidase P assays requires careful consideration of the specific research application and the source of the enzyme. This compound stands out as a highly efficient substrate with a low micromolar Km value, making it an excellent choice for kinetic studies and high-throughput screening. The DNP-quenched coumarin-based substrates also offer high affinity and are suitable for continuous assays. While the Abz-based substrate with a C-terminal ethylenediamine linker shows lower affinity, it has proven utility in complex biological samples. The provided protocols and diagrams serve as a valuable resource for researchers to design and execute robust and reliable aminopeptidase P activity assays.

References

A Comparative Analysis of Lys(Abz)-Pro-Pro-pNA and Other Chromogenic Substrates for Peptidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chromogenic and fluorogenic substrate, Lys(Abz)-Pro-Pro-pNA, with other commercially available substrates used in the study of key peptidase enzymes, Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP). This document is intended to assist researchers in selecting the appropriate substrate and experimental conditions for their specific applications, including enzyme kinetics, inhibitor screening, and drug discovery.

Introduction

This compound is a specialized peptide substrate utilized in biochemical and pharmaceutical research to assay the activity of proteolytic enzymes.[1] Its structure, featuring an aminobenzoyl (Abz) group and a p-nitroaniline (pNA) group, allows for the sensitive detection of enzyme activity through either fluorescence or colorimetric measurements. This substrate is particularly relevant for studying enzymes that cleave after proline residues, such as Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP).

DPP-IV is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1.[2] Consequently, it is a significant therapeutic target for type 2 diabetes. POP is a cytosolic serine protease involved in the metabolism of neuropeptides and peptide hormones in the brain, making it a target of interest for neurological and psychiatric disorders.[3]

The selection of an appropriate substrate is critical for the accurate determination of enzyme activity and the evaluation of potential inhibitors. This guide compares the performance of this compound with other common chromogenic substrates for DPP-IV and POP, providing available quantitative data, detailed experimental protocols, and visual representations of the enzymatic pathways.

Data Presentation: Comparative Kinetic Parameters

Table 1: Kinetic Parameters of Chromogenic Substrates for Dipeptidyl Peptidase IV (DPP-IV)

SubstrateEnzyme SourceKm (mM)Vmaxkcat (s-1)kcat/Km (M-1s-1)Reference
Gly-Pro-pNAHuman0.550 U/L-4.2 x 105[4]
Gly-Pro-pNAPorcine Kidney0.6919---[5]
Ala-Pro-pNA----~106[4]
Arg-Pro-pNA----Lower than Gly-Pro-pNA and Ala-Pro-pNA[4]

Table 2: Kinetic Parameters of Chromogenic Substrates for Prolyl Oligopeptidase (POP/PREP)

SubstrateEnzyme SourceKm (µM)Vmaxkcat (s-1)kcat/Km (M-1s-1)Reference
Z-Gly-Pro-pNAHuman---1.7 x 104[4]
Z-Gly-Pro-AMCPorcine20---[6]
Suc-Ala-Pro-pNASC and MX PEPs100 - 4000 (concentration range)---[7]

Note: "—" indicates that the data was not available in the cited sources. The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

The following are detailed methodologies for performing enzyme activity assays using chromogenic substrates for both DPP-IV and Prolyl Oligopeptidase. These protocols can be adapted for use with this compound, although optimal substrate and enzyme concentrations may need to be determined empirically.

Dipeptidyl Peptidase IV (DPP-IV) Activity Assay

This protocol is based on the colorimetric detection of p-nitroaniline (pNA) released from a chromogenic substrate.

Materials:

  • DPP-IV enzyme (recombinant or purified)

  • Chromogenic substrate (e.g., Gly-Pro-pNA or this compound)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or assay buffer).

    • Dilute the DPP-IV enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • For inhibitor studies, add the inhibitor solution to the respective wells. For control wells, add the same volume of vehicle.

    • Add 25 µL of the diluted DPP-IV enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well. The final substrate concentration should ideally be around the Km value.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

    • For inhibitor studies, calculate the percentage of inhibition relative to the control.

Prolyl Oligopeptidase (POP) Activity Assay

This protocol describes a fluorometric assay for POP activity using a substrate that releases a fluorescent reporter upon cleavage.

Materials:

  • POP enzyme (recombinant or purified)

  • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC or this compound)

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, containing 0.1 mM DTT

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm for AMC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the POP enzyme to the desired concentration in cold assay buffer.

  • Assay Setup:

    • Add assay buffer to each well of a 96-well black microplate to a final volume of 100 µL.

    • Add the inhibitor solution or vehicle to the appropriate wells.

    • Add the diluted POP enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Measure the fluorescence intensity in a kinetic mode for a defined period at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear increase in fluorescence over time.

    • A standard curve of the free fluorophore (e.g., AMC) can be used to convert the fluorescence units to the concentration of the product formed.

Mandatory Visualization

Enzymatic Reaction Workflow

The following diagram illustrates the general workflow for an enzymatic assay using a chromogenic substrate.

Enzymatic_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Combine Enzyme, Buffer, and Inhibitor Enzyme->Mix Substrate Substrate Solution (e.g., this compound) Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Buffer Assay Buffer Buffer->Mix Inhibitor Inhibitor/Vehicle Inhibitor->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Add_Substrate Measure Kinetic Measurement (Absorbance/Fluorescence) Add_Substrate->Measure Calculate_V0 Calculate Initial Velocity (V0) Measure->Calculate_V0 Inhibition Determine % Inhibition Calculate_V0->Inhibition

Caption: General workflow for an in vitro enzymatic assay.

Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway

The diagram below outlines the role of DPP-IV in the incretin pathway and its relevance to glucose homeostasis.

DPP_IV_Pathway Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells stimulates GLP1 Active GLP-1 L_Cells->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-IV GLP1->DPP4 is a substrate for Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Homeostasis Insulin->Glucose promotes uptake, lowers blood glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 cleaves to POP_Action POP Prolyl Oligopeptidase (POP) Cleavage Cleavage at the C-terminus of Proline POP->Cleavage catalyzes Neuropeptide Proline-containing Neuropeptide/Peptide Hormone (<30 amino acids) Neuropeptide->POP binds to Fragments Inactive or Biologically Active Peptide Fragments Cleavage->Fragments results in

References

Assessing the Specificity and Selectivity of Lys(Abz)-Pro-Pro-pNA for Different Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Lys(Abz)-Pro-Pro-pNA is a valuable tool in protease research, primarily utilized as a fluorogenic substrate for the quantitative determination of aminopeptidase P (APP) activity. Its utility stems from the intramolecularly quenched fluorescence of the 2-aminobenzoyl (Abz) group, which is liberated upon enzymatic cleavage of the Lys(Abz)-Pro bond, resulting in a measurable increase in fluorescence. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Overview of this compound and its Primary Target: Aminopeptidase P

Aminopeptidase P (EC 3.4.11.9) is a metalloprotease that specifically cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline. This unique specificity makes APP a key enzyme in the metabolism of proline-containing peptides, including bradykinin and substance P. This compound is designed to mimic the natural substrate of APP, with the scissile bond located between the N-terminal lysine residue (modified with the fluorescent Abz group) and the first proline residue.

Data Presentation: Quantitative Comparison of Fluorogenic Substrates

The selection of an appropriate substrate is critical for the accurate assessment of protease activity. The following tables summarize the kinetic parameters of this compound and its alternatives for their target proteases.

Table 1: Kinetic Parameters of this compound for Aminopeptidase P (APP)

Enzyme Sourcekcat/Km (M⁻¹s⁻¹)Reference
E. coli APP29,000[1]
Rat APP1,142,000[1]

Table 2: Comparison with Alternative Fluorogenic Substrates for Aminopeptidase P

SubstrateEnzyme SourceKm (mM)Reference
Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABzHuman Serum APP-like activity0.35[2]
Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABzCalf-lung APP-like activity0.28[2]

Note: A direct comparison of kcat/Km is not possible for all substrates due to variations in reported kinetic parameters.

Specificity and Selectivity Profile of this compound

While this compound is a potent substrate for aminopeptidase P, its selectivity against other proteases, particularly those that recognize proline residues, is a critical consideration.

Cross-Reactivity with Dipeptidyl Peptidase IV (DPP-IV):

Considerations for Proline-Specific Proteases:

The family of proline-specific proteases is diverse and includes enzymes such as prolyl endopeptidase (PEP), dipeptidyl peptidase II (DPP-II), and prolidase. A comprehensive screening of this compound against a broad panel of these and other proteases to determine its complete selectivity profile has not been extensively reported. Researchers should, therefore, exercise caution when using this substrate in systems where multiple proline-specific peptidases may be present. The use of specific inhibitors for contaminating proteases may be necessary to ensure the accurate measurement of APP activity.

Experimental Protocols

Below is a generalized protocol for a continuous fluorometric assay for aminopeptidase P using this compound. This protocol should be optimized for the specific experimental conditions.

Materials:

  • This compound substrate

  • Purified aminopeptidase P or biological sample containing APP activity

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~320-340 nm, Emission: ~420-440 nm)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1-10 mM.

  • Prepare Working Solutions:

    • Dilute the enzyme preparation in assay buffer to the desired concentration.

    • Prepare a range of substrate concentrations by diluting the stock solution in assay buffer. The final concentrations should typically bracket the Km value, if known.

  • Assay Setup:

    • To each well of the 96-well plate, add the enzyme solution.

    • Include control wells containing assay buffer without the enzyme to measure background fluorescence.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction: Add the substrate working solution to each well to start the reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record readings at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the enzyme-containing wells.

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

    • If determining kinetic parameters, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Enzymatic Cleavage of this compound

Enzymatic_Cleavage cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products This compound This compound Aminopeptidase P Aminopeptidase P This compound->Aminopeptidase P Binds to active site Lys(Abz) Lys(Abz) Aminopeptidase P->Lys(Abz) Cleaves & Releases Pro-Pro-pNA Pro-Pro-pNA Aminopeptidase P->Pro-Pro-pNA Cleaves & Releases

Caption: Enzymatic cleavage of this compound by Aminopeptidase P.

Experimental Workflow for Assessing Substrate Specificity

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Enzyme Solutions (Aminopeptidase P, Other Proteases) C Incubate Enzyme with Substrate in 96-well plate A->C B Prepare Substrate Solutions (this compound, Alternatives) B->C D Monitor Fluorescence Increase (Kinetic Reading) C->D E Calculate Initial Velocities D->E F Determine Kinetic Parameters (Km, kcat/Km) E->F G Compare Specificity and Selectivity F->G

Caption: Workflow for comparing protease substrate specificity.

Conclusion

This compound is a highly effective and widely used fluorogenic substrate for the sensitive detection of aminopeptidase P activity. Its performance, particularly for rat APP, is excellent as indicated by its high specificity constant (kcat/Km). However, researchers must be cognizant of its potential for cross-reactivity with other proteases, notably dipeptidyl peptidase IV. When working with complex biological samples, it is advisable to use specific inhibitors to dissect the activity of APP from that of other potentially interfering proteases. The provided experimental protocol and comparative data serve as a valuable resource for designing robust and reliable enzymatic assays. Further studies are warranted to fully elucidate the selectivity profile of this compound against a broader range of proline-specific peptidases.

References

Comparative Analysis of Lys(Abz)-Pro-Pro-pNA Substrate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Enzymatic Substrate Lys(Abz)-Pro-Pro-pNA with Alternative Proline-Specific Peptidase Substrates.

The fluorogenic peptide substrate, this compound, is a valuable tool for the specific assay of Aminopeptidase P. This guide provides a comparative analysis of its cross-reactivity, or lack thereof, with other proline-specific enzymes, namely Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Endopeptidase (PEP). The information presented is supported by documented substrate specificities and kinetic data to aid researchers in selecting the most appropriate substrate for their experimental needs.

Data Summary: Substrate Specificity of Proline-Specific Peptidases

The following table summarizes the known substrate specificities and available kinetic data for Aminopeptidase P, Dipeptidyl Peptidase IV, and Prolyl Endopeptidase. This data highlights the distinct substrate preferences of these enzymes.

EnzymePrimary SubstrateAlternative Substrates for AssayHydrolysis of this compoundkcat/Km (M⁻¹s⁻¹) for this compound
Aminopeptidase P (APP/PepP) This compound-YesDocumented
Dipeptidyl Peptidase IV (DPP-IV) Gly-Pro-pNAGly-Pro-AMCNot reported/UnlikelyNot available
Prolyl Endopeptidase (PEP) Z-Gly-Pro-pNA, Suc-Ala-Pro-pNAZ-Gly-Pro-Leu-GlyNot reported/UnlikelyNot available

Note: The absence of reported hydrolysis of this compound by DPP-IV and PEP in the scientific literature, coupled with their well-characterized preference for different substrate sequences, strongly suggests a lack of significant cross-reactivity.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a standardized enzymatic assay can be performed. Below is a detailed protocol that can be adapted for use with purified enzyme preparations.

Protocol: Fluorogenic Assay for Protease Activity and Cross-Reactivity

Objective: To measure the rate of hydrolysis of a fluorogenic substrate by a specific protease and to assess the cross-reactivity of other proteases with the same substrate.

Materials:

  • Purified Aminopeptidase P (positive control)

  • Purified Dipeptidyl Peptidase IV

  • Purified Prolyl Endopeptidase

  • This compound (Substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the substrate and enzymes in the assay buffer to the desired final concentrations. Keep enzyme solutions on ice.

  • Assay Setup:

    • To each well of the 96-well microplate, add the assay components in the following order:

      • Assay Buffer

      • Enzyme solution (or buffer for "no enzyme" control)

      • Substrate solution to initiate the reaction.

    • Include the following controls:

      • Positive Control: Aminopeptidase P + this compound

      • Test for Cross-Reactivity:

        • Dipeptidyl Peptidase IV + this compound

        • Prolyl Endopeptidase + this compound

      • No Enzyme Control: Assay Buffer + this compound

      • No Substrate Control: Enzyme + Assay Buffer

  • Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the Abz/pNA FRET pair (typically ~320 nm excitation and ~420 nm emission).

    • Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" and "no substrate" controls) from the experimental readings.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

    • Compare the reaction rates of DPP-IV and PEP with that of the positive control (Aminopeptidase P). A negligible rate of fluorescence increase in the presence of DPP-IV and PEP would indicate a lack of cross-reactivity.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental design and the biological context of these enzymes, the following diagrams are provided.

Experimental_Workflow cluster_materials Materials cluster_procedure Procedure cluster_outcome Outcome Enzymes Aminopeptidase P (Positive Control) Dipeptidyl Peptidase IV Prolyl Endopeptidase Setup 1. Prepare Reagents and Setup Assay Plate Enzymes->Setup Substrate This compound Substrate->Setup Plate 96-well Black Microplate Plate->Setup Incubate 2. Incubate at 37°C Setup->Incubate Measure 3. Measure Fluorescence (Ex: 320nm, Em: 420nm) Incubate->Measure Analyze 4. Analyze Data: Calculate Reaction Rates Measure->Analyze Result Comparison of Enzyme Activities Analyze->Result Conclusion Determine Cross-Reactivity Result->Conclusion

Experimental workflow for assessing cross-reactivity.

Signaling_Pathways cluster_app Aminopeptidase P (APP) cluster_dppiv Dipeptidyl Peptidase IV (DPP-IV) cluster_pep Prolyl Endopeptidase (PEP) APP Aminopeptidase P Bradykinin Bradykinin APP->Bradykinin Inactivates APP_Function Blood Pressure Regulation Bradykinin->APP_Function DPPIV DPP-IV / CD26 GLP1 GLP-1 DPPIV->GLP1 Inactivates SDF1a SDF-1α DPPIV->SDF1a Cleaves DPPIV_Function Glucose Homeostasis Immune Regulation GLP1->DPPIV_Function SDF1a->DPPIV_Function PEP Prolyl Endopeptidase Neuropeptides Neuropeptides (e.g., Substance P) PEP->Neuropeptides Degrades PEP_Function Neuromodulation Neuropeptides->PEP_Function

Simplified overview of signaling pathways.

Conclusion

The available evidence strongly indicates that this compound is a highly specific substrate for Aminopeptidase P, with no significant cross-reactivity reported for Dipeptidyl Peptidase IV or Prolyl Endopeptidase. This specificity is attributed to the distinct structural requirements of the active sites of these enzymes. For researchers studying Aminopeptidase P, this compound remains an excellent choice for a sensitive and specific fluorogenic assay. When investigating DPP-IV or PEP, the use of their preferred substrates, such as Gly-Pro-pNA and Z-Gly-Pro-pNA respectively, is recommended to ensure accurate and reliable results. The provided experimental protocol offers a framework for laboratories to independently verify substrate specificity and cross-reactivity in their specific experimental context.

A Comparative Kinetic Analysis of Lys(Abz)-Pro-Pro-pNA and Alternative Fluorogenic and Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a kinetic comparison of the fluorogenic substrate Lys(Abz)-Pro-Pro-pNA with alternative substrates commonly used for the assay of prolyl endopeptidases, such as aminopeptidase P (APP) and prolyl oligopeptidase (POP). The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics and for high-throughput screening of potential inhibitors in drug discovery. This document summarizes available quantitative data, details experimental protocols, and visualizes key processes to aid in this selection.

Introduction to Prolyl Endopeptidase Substrates

Prolyl endopeptidases are a class of serine proteases that cleave peptide bonds on the C-terminal side of proline residues. Their unique specificity makes them important targets in various physiological processes and disease states. The study of these enzymes relies on specific substrates that allow for sensitive and continuous monitoring of their activity.

This compound is an internally quenched fluorogenic substrate. The 2-aminobenzoyl (Abz) group serves as the fluorophore, and its fluorescence is quenched by the p-nitroanilide (pNA) group. Upon enzymatic cleavage of the Pro-pNA bond, the pNA group is released, leading to an increase in fluorescence, which can be monitored in real-time.

Alternative substrates often employ different fluorophores and quenchers, or are chromogenic, relying on a change in absorbance upon cleavage. Commonly used alternatives include substrates with the 7-amino-4-methylcoumarin (AMC) fluorophore or the p-nitroanilide (pNA) chromophore.

Quantitative Kinetic Data Comparison

Direct kinetic comparisons of this compound with its alternatives under identical enzymatic and assay conditions are limited in publicly available literature. The following tables summarize the available kinetic parameters for this compound and other common substrates for two major prolyl endopeptidases: Aminopeptidase P and Prolyl Oligopeptidase. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in enzyme source, purity, and assay conditions.

Aminopeptidase P (APP)

Aminopeptidase P is an exopeptidase that specifically removes the N-terminal amino acid from a peptide, but only when the second residue is proline.

SubstrateEnzyme SourceKmkcat (s-1)kcat/Km (M-1s-1)Assay Conditions
This compound E. coli--29,000Not specified
This compound Rat--1,142,000Not specified
H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH2Porcine Kidney4.8 µM--Not specified
H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH2Porcine Kidney5.2 µM--Not specified
Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-AbzHuman Serum0.35 mM--pH 7.0-8.4
Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-AbzCalf Lung0.28 mM--pH 7.0-8.4

Abz: 2-aminobenzoyl; pNA: p-nitroanilide; DNP: dinitrophenyl; Amp: 2-amino-3-(7-methoxy-4-coumaryl)propanoic acid.

Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (also known as prolyl endopeptidase) is an endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain.

SubstrateEnzyme SourceKmkcat (s-1)kcat/Km (M-1s-1)Assay Conditions
Z-Gly-Pro-pNA Human--17,000pH maximum
Z-Gly-Pro-MCA Bovine Serum54 µM--pH 7.4-8.0
Z-Gly-Pro-AMC Porcine20 µM--pH 7.0, 23°C
Suc-Ala-Pro-pNA Human---pH 6.5 and 7.5

Z: Benzyloxycarbonyl; pNA: p-nitroanilide; MCA: 7-amino-4-methylcoumarin; AMC: 7-amino-4-methylcoumarin; Suc: Succinyl.

Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in the kinetic analysis of prolyl endopeptidase substrates.

General Enzyme Activity Assay Protocol (Fluorogenic/Chromogenic)

This protocol outlines the steps for determining the kinetic parameters of an enzyme with a fluorogenic or chromogenic substrate.

1. Materials and Reagents:

  • Purified enzyme (e.g., Aminopeptidase P or Prolyl Oligopeptidase) of known concentration.

  • Substrate stock solution (e.g., this compound, Z-Gly-Pro-AMC) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 0.1 M Phosphate buffer, pH 7.0-8.0, containing any necessary co-factors or additives like DTT or EDTA).

  • 96-well microplates (black for fluorescence, clear for absorbance).

  • Microplate reader capable of kinetic fluorescence or absorbance measurements.

2. Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay (typically spanning from 0.1 to 10 times the expected Km).

  • Prepare Enzyme Solution: Dilute the purified enzyme in the assay buffer to a final concentration that results in a linear rate of substrate hydrolysis over the desired reaction time.

  • Assay Setup:

    • To each well of the microplate, add a fixed volume of the diluted enzyme solution.

    • Include control wells containing only the assay buffer and substrate (to measure background hydrolysis) and wells with enzyme but no substrate (to measure background fluorescence/absorbance).

  • Initiate the Reaction: Add a specific volume of each substrate dilution to the corresponding wells to start the enzymatic reaction. The final volume in each well should be consistent.

  • Kinetic Measurement: Immediately place the microplate in the reader and begin monitoring the change in fluorescence (e.g., Ex/Em for Abz/pNA or AMC) or absorbance (e.g., 405 nm for pNA) over time at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the progress curves for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

    • Calculate kcat from Vmax using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

    • The catalytic efficiency is then calculated as kcat/Km.

Visualizations

Enzymatic Cleavage of an Internally Quenched Substrate

The following diagram illustrates the general principle of an internally quenched fluorogenic substrate assay.

Enzymatic_Cleavage sub Intact Substrate (Fluorophore-Peptide-Quencher) enz Enzyme (e.g., Prolyl Endopeptidase) sub->enz Binding prod1 Cleaved Peptide-Fluorophore enz->prod1 Cleavage prod2 Quencher enz->prod2 Release signal Fluorescence Signal prod1->signal Emits Light

Caption: Enzymatic cleavage of a fluorogenic substrate.

General Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps involved in a typical enzyme kinetics experiment.

Kinetic_Analysis_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Buffer) assay 2. Assay Setup (Microplate) prep->assay reaction 3. Initiate Reaction (Add Substrate) assay->reaction measure 4. Kinetic Measurement (Plate Reader) reaction->measure analysis 5. Data Analysis (Michaelis-Menten Plot) measure->analysis results 6. Determine Kinetic Parameters (Km, kcat, kcat/Km) analysis->results

Caption: Workflow for enzyme kinetic analysis.

Validating Protease Inhibition: A Guide to Orthogonal Assays for Lys(Abz)-Pro-Pro-pNA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Lys(Abz)-Pro-Pro-pNA assay is a widely used method for measuring the activity of certain proteases, particularly prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP).[1][2] This fluorogenic assay relies on the cleavage of a specific peptide substrate, which separates a fluorescent reporter molecule (2-aminobenzoyl, Abz) from a quenching molecule (p-nitroaniline, pNA), resulting in a measurable increase in fluorescence.[3][4] While robust for initial high-throughput screening (HTS) to identify potential inhibitors, relying solely on this single method can be misleading.[5] Assay artifacts, such as compound autofluorescence or non-specific protein aggregation, can lead to false-positive results.

Therefore, it is critical for researchers and drug development professionals to employ orthogonal, independent methods to confirm initial findings.[5][6] Orthogonal assays use different detection principles to verify the biological activity of a compound, ensuring that the observed inhibition is genuine and specific to the target enzyme. This guide provides a comparative overview of key orthogonal methods to validate results from this compound experiments, complete with experimental protocols and data interpretation.

General Validation Workflow

A typical workflow for validating hits from a primary enzymatic assay involves confirming the results with distinct, independent methods. These secondary assays should ideally measure different aspects of the enzyme-inhibitor interaction, such as direct binding, substrate turnover via a label-free method, or target engagement in a cellular context.

Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Optimization Primary_Assay Primary HTS Assay (this compound) LCMS LC-MS Assay (Direct Product Detection) Primary_Assay->LCMS Confirm Hits ITC ITC (Direct Binding & Thermodynamics) Primary_Assay->ITC Confirm Hits CETSA CETSA (Cellular Target Engagement) Primary_Assay->CETSA Confirm Hits Functional Cell-Based Assay (Downstream Functional Effect) Primary_Assay->Functional Confirm Hits Lead_Opt Validated Hit (Proceed to Lead Optimization) LCMS->Lead_Opt Validate Mechanism ITC->Lead_Opt Validate Mechanism CETSA->Lead_Opt Validate Mechanism Functional->Lead_Opt Validate Mechanism

Caption: General workflow for validating primary protease assay findings.

Primary Assay: this compound

This assay quantifies enzyme activity by measuring the fluorescence increase resulting from the cleavage of the this compound substrate.

Experimental Protocol
  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.

    • Enzyme Stock: Prepare a concentrated stock of purified prolyl oligopeptidase (POP) in assay buffer.

    • Substrate Stock: Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Inhibitor Stock: Dissolve test compounds in 100% DMSO.

  • Assay Procedure (96-well format) :

    • Add 2 µL of inhibitor dilutions (or DMSO for control) to the wells of a black, flat-bottom 96-well plate.

    • Add 88 µL of POP enzyme solution (e.g., 5 nM final concentration) to each well and mix.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the this compound substrate (e.g., 20 µM final concentration).

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition :

    • Monitor the increase in fluorescence intensity over time (kinetic read) for 30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

    • Calculate the initial reaction velocity (V) from the linear portion of the progress curve.

  • Data Analysis :

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay 1: LC-MS/MS for Direct Substrate Turnover

Principle: This label-free method directly measures the enzymatic reaction by quantifying the decrease in the substrate and the increase in the cleavage products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It is not susceptible to fluorescence artifacts and confirms that the intended peptide bond is cleaved.[7]

Experimental Protocol
  • Enzymatic Reaction :

    • Set up the enzymatic reaction in microtubes using the same buffer, enzyme, and inhibitor concentrations as the primary assay. Use a non-fluorescent substrate like Z-Pro-Prolinal or a native peptide substrate.

    • Incubate the reaction at 37°C for a fixed time point (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 1% formic acid in acetonitrile).

  • Sample Preparation :

    • Centrifuge the quenched reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS/MS Analysis :

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Elute the substrate and product(s) using a gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor the elution of the substrate and specific product fragments using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis :

    • Integrate the peak areas for the substrate and product.

    • Calculate the percent conversion or percent inhibition based on the product peak area relative to the control.

    • Determine IC50 values as described for the primary assay.

Orthogonal Assay 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed when an inhibitor binds to the enzyme. This provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). It is a gold-standard method for confirming direct physical binding, independent of enzymatic activity.

Experimental Protocol
  • Reagent Preparation :

    • Dialyze the purified POP enzyme extensively against the ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

    • Dissolve the inhibitor in the final dialysis buffer. Ensure the DMSO concentration is identical (and low, <1%) in both the enzyme and inhibitor solutions to minimize heat of dilution effects.

  • ITC Experiment :

    • Load the enzyme solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (e.g., 100-200 µM, typically 10x the enzyme concentration) into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Analysis :

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable model (e.g., single-site binding) to determine the Kd, ΔH, and n.

Orthogonal Assay 3: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses target engagement within a live cell environment. It is based on the principle that when an inhibitor binds to its target protein, it stabilizes the protein, leading to an increase in its thermal stability.[8] This confirms that the compound can penetrate the cell membrane and bind to the target protein in its native context.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with Inhibitor or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble POP (e.g., Western Blot) C->D E Plot melting curve D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol
  • Cell Culture and Treatment :

    • Culture cells known to express POP (e.g., HEK293, SH-SY5Y) to near confluency.

    • Treat the cells with the test inhibitor or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions for 1-2 hours.

  • Heating and Lysis :

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification :

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g).

    • Collect the supernatant and analyze the amount of soluble POP protein at each temperature using Western Blot or ELISA.

  • Data Analysis :

    • Quantify the band intensity for POP at each temperature.

    • Plot the percentage of soluble POP relative to the unheated control against the temperature.

    • The presence of a stabilizing inhibitor will shift the "melting curve" to the right (higher temperatures). The magnitude of this shift indicates the extent of target engagement.

Data Comparison Summary

Quantitative data from these different assays should be summarized to compare the potency and binding characteristics of hit compounds. While the absolute values may differ due to varying experimental conditions (e.g., IC50 vs. Kd), the rank order of potency should remain consistent for true inhibitors.

CompoundPrimary Assay IC50 (nM) (this compound)LC-MS/MS IC50 (nM) (Substrate Turnover)ITC Kd (nM) (Direct Binding)CETSA Shift (°C) (Target Engagement)
Inhibitor A 506545+5.2
Inhibitor B 8501100920+2.1
Compound C (Artifact) 200>50,000No Binding DetectedNo Shift
Vehicle (DMSO) >50,000>50,000No Binding Detected0

Table 1: Comparative data from primary and orthogonal assays for hypothetical POP inhibitors. This table illustrates how a true hit (Inhibitor A) shows consistent potency across different platforms, while an assay artifact (Compound C) is active only in the primary fluorescence-based assay.

Conclusion

Reliance on a single assay, such as the this compound experiment, is insufficient for robust inhibitor validation in drug discovery. The use of orthogonal assays is an essential step to confirm that a compound's activity is due to specific, direct interaction with the intended target. By employing a combination of methods that measure direct substrate turnover (LC-MS), thermodynamic binding (ITC), and cellular target engagement (CETSA), researchers can build a comprehensive and reliable dataset. This multi-faceted approach minimizes the risk of pursuing false positives and ensures that only compounds with a validated mechanism of action are advanced into the development pipeline.[5][6]

References

literature review of studies using Lys(Abz)-Pro-Pro-pNA for enzyme characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable substrate is paramount for the accurate characterization of enzyme kinetics and the screening of potential inhibitors. This guide provides a comprehensive review of the fluorogenic substrate Lys(Abz)-Pro-Pro-pNA, specifically for the characterization of Aminopeptidase P (APP), a proline-specific peptidase. We will delve into its performance, compare it with alternative substrates, and provide detailed experimental protocols based on published literature.

Aminopeptidase P (EC 3.4.11.9) is a unique metalloprotease that specifically cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline. This specificity makes the design of chromogenic or fluorogenic substrates for high-throughput screening and detailed kinetic analysis challenging. This compound has emerged as a valuable tool for this purpose. It is an internally quenched fluorogenic substrate where the fluorescence of the 2-aminobenzoyl (Abz) group is quenched by the p-nitroanilide (pNA) group. Upon enzymatic cleavage of the Lys-Pro bond, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored continuously.

Performance of this compound in Enzyme Characterization

Studies have demonstrated the utility of this compound for characterizing Aminopeptidase P from various organisms, including bacteria, cyanobacteria, and mammals. The substrate exhibits Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters.

Quantitative Data Summary

The following table summarizes the kinetic constants of Aminopeptidase P from different sources determined using this compound.

Enzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temperature (°C)Reference
Escherichia coli--29,000--[1]
Rat Intestine3.54-1,142,000--[2]
Synechocystis sp. PCC6803---7.632[3]

Note: Full kinetic parameters (kcat) were not available in all cited abstracts. The second-order rate constant (kcat/Km) provides a measure of the enzyme's catalytic efficiency.

A study by Stöckel-Maschek et al. (2003) highlighted that while this compound is an excellent substrate for rat intestinal APP, product inhibition by Pro-Pro-pNA can occur. This is an important consideration when designing and interpreting kinetic experiments.[2]

Comparison with Alternative Substrates

Several other substrates have been developed for the assay of Aminopeptidase P. The table below provides a comparison of this compound with some of these alternatives.

SubstrateEnzyme SourceKm (µM)NotesReference
This compound Rat Intestine3.54High sensitivity, potential for product inhibition.[2]
H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH2Porcine Kidney4.8Excellent substrate for continuous assay.[4]
H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH2Porcine Kidney5.2Similar performance to the Lys(ε-DNP) derivative.[4]
Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABzHuman Serum350Lower affinity compared to this compound.[5]
Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABzCalf Lung280Lower affinity compared to this compound.[5]
Ala-Pro-AlaEscherichia coli770Non-fluorogenic, requires a different detection method.[6]

The data suggests that this compound offers a higher affinity (lower Km) for mammalian Aminopeptidase P compared to some other fluorogenic and non-fluorogenic substrates, making it a more sensitive option for detecting enzyme activity.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, compiled from the available literature.

Continuous Fluorimetric Assay for Aminopeptidase P Activity

This protocol is based on the work of Stöckel-Maschek et al. (2003).[2]

Materials:

  • Aminopeptidase P (e.g., from E. coli or rat intestine)

  • This compound (substrate)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.1, containing 100 mM NaCl and 1 mM MnCl2.[7]

  • Fluorometer capable of excitation at ~320-340 nm and emission at ~420 nm.

  • Microplate reader or cuvette-based fluorometer.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the substrate stock solution in the assay buffer to the desired final concentrations. It is recommended to test a range of concentrations to determine the Km.

  • Pre-incubate the enzyme preparation in the assay buffer at the optimal temperature for the enzyme (e.g., 32°C for Synechocystis sp. APP[3], or 37°C for E. coli APP[7]).

  • Initiate the reaction by adding the substrate solution to the enzyme preparation.

  • Immediately start monitoring the increase in fluorescence over time. The excitation wavelength is typically around 320-340 nm and the emission wavelength is around 420 nm.

  • Record the initial velocity (rate of fluorescence increase) of the reaction.

  • Calculate the enzyme activity based on a standard curve of the fluorescent product (e.g., Lys(Abz)) or by using the change in fluorescence units per unit of time.

  • For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Investigation of Product Inhibition

To assess the effect of product inhibition, the assay described above can be modified as follows, based on the findings of Stöckel-Maschek et al. (2003).[2]

Materials:

  • Same as above.

  • The product of the enzymatic reaction, Pro-Pro-pNA.

Procedure:

  • Perform the continuous fluorimetric assay as described above.

  • In a separate set of experiments, include varying concentrations of the product (Pro-Pro-pNA) in the reaction mixture before adding the substrate.

  • Determine the initial velocities in the presence of the product.

  • Analyze the data using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots) to determine the inhibition constant (Ki) and the mechanism of inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing Aminopeptidase P using the fluorogenic substrate this compound.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Aminopeptidase P (e.g., from E. coli) ReactionMix Reaction Mixture (Enzyme + Buffer) Enzyme->ReactionMix Substrate This compound Stock Solution StartReaction Add Substrate Substrate->StartReaction Buffer Assay Buffer (e.g., Tris-HCl, MnCl2) Buffer->ReactionMix Incubation Pre-incubation (Optimal Temperature) ReactionMix->Incubation Incubation->StartReaction Fluorometer Fluorometer (Ex: ~330nm, Em: ~420nm) StartReaction->Fluorometer Data Fluorescence Increase vs. Time Fluorometer->Data Analysis Kinetic Analysis (Km, kcat, etc.) Data->Analysis

Workflow for Aminopeptidase P characterization.

This guide provides a foundational understanding of the application of this compound in the study of Aminopeptidase P. For specific applications, it is crucial to consult the primary literature and optimize the assay conditions for the particular enzyme and experimental setup. The high sensitivity and continuous nature of the assay make this compound a powerful tool for academic research and drug discovery.

References

A Researcher's Guide to Lys(Abz)-Pro-Pro-pNA: A Comparative Analysis of a Versatile Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate enzymatic substrates is a critical step in ensuring the accuracy and efficiency of biochemical assays. This guide provides a comprehensive comparison of Lys(Abz)-Pro-Pro-pNA, a fluorogenic peptide substrate, with other commonly used alternatives. We will delve into its advantages and limitations, supported by experimental data and detailed protocols, to aid in your research endeavors.

This compound is a synthetic peptide derivative that serves as a substrate for specific proteases, most notably Aminopeptidase P (PepP). Its structure incorporates a fluorophore (2-aminobenzoyl, Abz) and a quencher (p-nitroanilide, pNA). In its intact form, the fluorescence of the Abz group is quenched by the pNA group. Upon enzymatic cleavage of the Pro-pNA bond, the pNA moiety is released, leading to a measurable increase in fluorescence. This property makes it a valuable tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.

Performance Comparison: this compound vs. Alternative Substrates

The utility of an enzymatic substrate is determined by its specificity, sensitivity, and kinetic parameters. Here, we compare this compound with other substrates for Aminopeptidase P and related proteases like Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-IV (DPP-IV), which also recognize substrates with a penultimate proline residue.

SubstrateTarget EnzymeTypeKinetic Parameters (kcat/Km, M⁻¹s⁻¹)AdvantagesLimitations
This compound Aminopeptidase P (PepP)FluorogenicHighHigh sensitivity due to fluorescence. Continuous assay format.Potential for inner filter effect at high concentrations. Can be cleaved by other proline-specific peptidases.
Z-Gly-Pro-AMC Fibroblast Activation Protein (FAP)FluorogenicVariableHigh sensitivity. Well-characterized for FAP.Less specific for PepP. AMC fluorescence can be pH-sensitive.
Gly-Pro-pNA Dipeptidyl Peptidase-IV (DPP-IV)ChromogenicLowerCost-effective. Simple colorimetric detection.Lower sensitivity compared to fluorogenic substrates. Discontinuous assay may be required.
Bradykinin Aminopeptidase P (PepP)Natural PeptideVariablePhysiologically relevant substrate.Requires more complex detection methods (e.g., HPLC, mass spectrometry).

Experimental Protocols

To ensure reproducible and accurate results, detailed experimental protocols are essential. Below are generalized protocols for utilizing fluorogenic and chromogenic peptide substrates in enzymatic assays.

Protocol 1: General Fluorogenic Peptide Substrate Assay (e.g., this compound)

Materials:

  • Purified enzyme (e.g., Aminopeptidase P)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the enzyme and substrate to their desired working concentrations in pre-warmed assay buffer.

  • Assay Setup: To each well of the microplate, add the assay buffer and the enzyme solution.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction. The final volume in each well should be consistent.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the Abz fluorophore (typically ~320 nm excitation and ~420 nm emission).

  • Data Acquisition: Record the fluorescence intensity at regular intervals over a specific period.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: General Chromogenic p-Nitroanilide (pNA) Substrate Assay (e.g., Gly-Pro-pNA)

Materials:

  • Purified enzyme (e.g., DPP-IV)

  • Gly-Pro-pNA stock solution (in DMSO or appropriate solvent)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well clear microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • Stop solution (e.g., 1 M acetic acid) for endpoint assays

Procedure:

  • Prepare Reagents: Dilute the enzyme and substrate to their working concentrations in pre-warmed assay buffer.

  • Assay Setup: Add the assay buffer and the enzyme solution to each well of the microplate.

  • Initiate Reaction: Add the substrate solution to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Absorbance Measurement (Kinetic): For a continuous assay, place the plate in a microplate reader and monitor the increase in absorbance at 405 nm over time.

  • Absorbance Measurement (Endpoint): For a discontinuous assay, stop the reaction by adding a stop solution. Measure the final absorbance at 405 nm.

  • Data Analysis: Calculate the rate of pNA release using the Beer-Lambert law (ε for pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).

Signaling Pathways and Experimental Workflows

Understanding the biological context of the enzymes targeted by these substrates is crucial for interpreting experimental results. Below are diagrams illustrating the signaling pathways involving FAP and DPP-IV, as well as a typical experimental workflow for enzyme kinetic analysis.

FAP_Signaling_Pathway cluster_membrane Cell Membrane FAP FAP Integrins Integrins FAP->Integrins Interaction GrowthFactors Growth Factors FAP->GrowthFactors Activation PI3K_Akt PI3K/Akt Pathway Integrins->PI3K_Akt MAPK MAPK Pathway Integrins->MAPK ECM Extracellular Matrix (e.g., Collagen) ECM->FAP Cleavage GrowthFactors->PI3K_Akt GrowthFactors->MAPK CellPro Cell Proliferation & Survival PI3K_Akt->CellPro CellMig Cell Migration & Invasion MAPK->CellMig

Fig. 1: Simplified FAP signaling pathway.

DPP4_Signaling_Pathway cluster_membrane_dpp4 Cell Membrane DPP4 DPP-IV (CD26) GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 Inactivation GLP1R GLP-1 Receptor GLP1_active->GLP1R Binding Insulin Insulin Secretion GLP1R->Insulin Increases Glucagon Glucagon Secretion GLP1R->Glucagon Decreases

Fig. 2: Role of DPP-IV in GLP-1 signaling.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Buffer) start->prep setup Set up Assay Plate (Controls and Samples) prep->setup initiate Initiate Reaction (Add Substrate) setup->initiate measure Measure Signal (Fluorescence/Absorbance) initiate->measure analyze Data Analysis (Calculate V₀, Km, kcat) measure->analyze end End analyze->end

Fig. 3: Enzyme kinetics experimental workflow.

Advantages and Limitations of this compound

Advantages:

  • High Sensitivity: As a fluorogenic substrate, this compound offers high sensitivity, allowing for the detection of low enzyme concentrations and the use of smaller sample volumes.

  • Continuous Monitoring: The increase in fluorescence upon cleavage can be monitored in real-time, enabling continuous kinetic assays. This provides more detailed information about the reaction progress compared to endpoint assays.

  • Specificity for Aminopeptidase P: The Pro-Pro sequence provides a degree of specificity for Aminopeptidase P, although cross-reactivity with other proline-specific peptidases can occur.

Limitations:

  • Potential for Cross-Reactivity: Enzymes such as FAP and DPP-IV, which also cleave after proline residues, may exhibit some activity towards this compound. Therefore, careful validation with specific inhibitors is necessary when working with complex biological samples.

  • Inner Filter Effect: At high substrate concentrations, the fluorophore and quencher can absorb the excitation and emission light, leading to a non-linear relationship between fluorescence and product concentration.

  • Cost: Fluorogenic substrates are generally more expensive than their chromogenic counterparts.

  • Photostability: The fluorophore may be susceptible to photobleaching upon prolonged exposure to the excitation light source.

Conclusion

This compound is a valuable tool for biochemical research, particularly for studying the kinetics of Aminopeptidase P and for screening its inhibitors. Its high sensitivity and suitability for continuous assays are significant advantages. However, researchers must be mindful of its limitations, including potential cross-reactivity and the inner filter effect. By carefully considering these factors and utilizing appropriate controls and experimental designs, this compound can provide reliable and insightful data. When compared to alternatives like Z-Gly-Pro-AMC and Gly-Pro-pNA, the choice of substrate will ultimately depend on the specific research question, the enzyme of interest, and the available instrumentation. This guide provides the necessary information to make an informed decision and to design robust and accurate enzymatic assays.

A Guide to Correlating Lys(Abz)-Pro-Pro-pNA Assay Results with In Vivo Data for Prolyl Oligopeptidase (POP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro data from the Lys(Abz)-Pro-Pro-pNA assay with in vivo outcomes for inhibitors of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP). Understanding this correlation is crucial for the development of therapeutic agents targeting POP, which is implicated in a range of disorders including neurodegenerative diseases, fibrosis, and certain cancers.

Executive Summary

The this compound assay is a widely used fluorogenic method to determine the in vitro potency of POP inhibitors. This guide demonstrates that while a direct linear correlation between in vitro IC50/Ki values and in vivo ED50 values is not always straightforward, the in vitro data serves as a critical predictive tool for in vivo efficacy. Factors such as compound bioavailability, blood-brain barrier penetration, and off-target effects can influence the in vivo outcome. This guide presents available data to aid researchers in interpreting their in vitro results and designing more effective in vivo studies.

In Vitro vs. In Vivo Data: A Comparative Analysis

The following table summarizes the in vitro inhibitory potency (IC50 or Ki) and the corresponding in vivo effective doses for several known POP inhibitors. This comparison highlights the general trend of potent in vitro inhibitors demonstrating efficacy in vivo, although the absolute correlation can vary.

InhibitorIn Vitro Potency (IC50/Ki)In Vivo ModelIn Vivo Efficacy (Dose)
KYP-2047 Ki: 0.023 nM[1][2][3]Mouse model of pulmonary fibrosis1, 2.5, and 5 mg/kg (intraperitoneal) reduced lung injury[4]
Rat water maze test1 or 5 mg/kg improved escape performance
Transgenic mouse model of Parkinson's Disease3 mg/kg (twice daily) reduced α-synuclein levels[5]
SUAM-1221 IC50: 3-27 nM[6]Mouse model of amnesiaED50: 1-3 mg/kg (intraperitoneal) for reversal of memory deficit[6]
SUAM-1221 Derivatives IC50: 3-27 nM[6]Mouse model of amnesiaED50: 25-40 mg/kg (intraperitoneal) for reversal of memory deficit[6]
Compound 68 IC50: 0.9 nM (rat cortex)[7]Rat model of scopolamine-induced amnesiaID50: 0.3 mg/kg (intraperitoneal), 1 mg/kg (oral)[7]
Compound 54 Potent in vitro inhibitor[7]Rat model of scopolamine-induced amnesiaDose-dependently inhibited scopolamine-induced amnesia[7]

Key Observation: The data suggests that while a lower in vitro IC50/Ki value generally translates to higher in vivo potency (lower ED50/effective dose), the relationship is not always directly proportional. This underscores the importance of considering pharmacokinetic and pharmacodynamic properties of the inhibitors. A study on various POP inhibitors concluded that the in vivo pharmacodynamic behavior can be predicted by their in vitro properties, with compounds having slower dissociation rates showing longer-lasting inhibition in rat tissues[8].

Experimental Protocols

In Vitro this compound Assay for POP Inhibition

This protocol outlines a typical fluorometric assay to determine the IC50 of a POP inhibitor.

Materials:

  • Purified prolyl oligopeptidase (porcine or human recombinant)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Fluorogenic Substrate: this compound

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of purified POP enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the this compound substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

In Vivo Assessment of POP Inhibitors in a Rodent Model of Neurodegeneration

This protocol provides a general framework for evaluating the efficacy of a POP inhibitor in a mouse model of Parkinson's disease.

Materials:

  • Transgenic mice overexpressing human alpha-synuclein (a-syn)

  • Test inhibitor formulated for in vivo administration (e.g., in saline with a solubilizing agent)

  • Vehicle control

  • Equipment for behavioral testing (e.g., rotarod, open field)

  • Materials for tissue collection and processing (e.g., anesthesia, perfusion solutions, homogenization buffers)

  • Antibodies for immunohistochemistry or western blotting (e.g., anti-a-synuclein, anti-tyrosine hydroxylase)

Procedure:

  • Acclimate the transgenic mice to the housing and handling conditions.

  • Administer the test inhibitor or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) for a specified duration (e.g., daily for 28 days).

  • Conduct behavioral tests at baseline and at the end of the treatment period to assess motor function and cognitive deficits.

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Process the brain tissue for biochemical and histological analysis. This may include:

    • Homogenizing brain regions (e.g., striatum, substantia nigra) for western blotting to quantify levels of total and aggregated a-synuclein.

    • Fixing and sectioning the brain for immunohistochemical staining to visualize a-synuclein aggregates and assess dopaminergic neuron survival.

  • Analyze the data statistically to determine the effect of the inhibitor on the pathological and behavioral phenotypes.

Alternative Assays and Their Correlation with In Vivo Data

While the this compound assay is a primary screening tool, other methods can provide complementary information and potentially a better correlation with in vivo outcomes.

AssayDescriptionPotential for In Vivo Correlation
Competitive Activity-Based Protein Profiling (ABPP) Uses activity-based probes to directly measure the engagement of an inhibitor with its target enzyme in a complex biological sample.High: Provides direct evidence of target engagement in a cellular or tissue context, which is a prerequisite for in vivo efficacy.
Measurement of Downstream Substrate Levels Quantifies the levels of endogenous POP substrates (e.g., substance P, bradykinin) in biological samples following inhibitor treatment.Moderate to High: Changes in substrate levels can be a direct pharmacodynamic marker of POP inhibition in vivo.
Cell-Based Assays Assess the effect of inhibitors on cellular processes known to be modulated by POP, such as alpha-synuclein aggregation or cell viability.Moderate: Bridges the gap between a purely enzymatic assay and a whole-animal model, but does not account for pharmacokinetic factors.

Visualizing the Role of POP in Cellular Pathways

Prolyl oligopeptidase is involved in several key cellular pathways, particularly in the context of neurodegeneration. The following diagrams illustrate these relationships.

POP_AlphaSynuclein_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Soluble_aSyn_extra Soluble α-Synuclein aSyn_Monomer α-Synuclein Monomer Soluble_aSyn_extra->aSyn_Monomer Uptake POP Prolyl Oligopeptidase (POP/PREP) aSyn_Dimer α-Synuclein Dimer POP->aSyn_Dimer Promotes aSyn_Monomer->aSyn_Dimer Dimerization aSyn_Oligomer α-Synuclein Oligomer aSyn_Dimer->aSyn_Oligomer Oligomerization aSyn_Fibril α-Synuclein Fibril (Lewy Bodies) aSyn_Oligomer->aSyn_Fibril Aggregation POP_Inhibitor POP Inhibitor (e.g., KYP-2047) POP_Inhibitor->POP Inhibits

Caption: Prolyl Oligopeptidase (POP) promotes the dimerization of intracellular α-synuclein, a key step in the formation of toxic aggregates and Lewy bodies associated with Parkinson's disease. POP inhibitors can block this process.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (this compound Assay) Lead_Identification Lead Compound Identification (Potent POP Inhibitors) In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (Rodent Models) Lead_Identification->In_Vivo_Testing Pharmacokinetics Pharmacokinetic Studies (ADME) Lead_Identification->Pharmacokinetics Efficacy_Evaluation Efficacy Evaluation (Behavioral & Histological Analysis) In_Vivo_Testing->Efficacy_Evaluation Pharmacokinetics->Efficacy_Evaluation Clinical_Candidate Clinical Candidate Selection Efficacy_Evaluation->Clinical_Candidate

Caption: A typical workflow for the development of POP inhibitors, starting from in vitro screening to the selection of a clinical candidate.

Conclusion

The this compound assay is an indispensable tool for the initial screening and characterization of prolyl oligopeptidase inhibitors. While a perfect one-to-one correlation with in vivo efficacy is not always observed, the in vitro potency is a strong predictor of in vivo activity. By supplementing this assay with other methodologies that assess target engagement and downstream effects in more physiologically relevant systems, researchers can gain a more comprehensive understanding of their compounds' potential and increase the likelihood of success in preclinical and clinical development. This guide provides a framework for interpreting in vitro data and designing robust in vivo experiments to accelerate the discovery of novel POP-targeted therapeutics.

References

Safety Operating Guide

Proper Disposal of Lys(Abz)-Pro-Pro-pNA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper disposal of Lys(Abz)-Pro-Pro-pNA, a fluorescent peptide substrate. Due to its composition, which includes a peptide component and a p-nitroaniline (pNA) moiety, specific handling and disposal procedures are required to mitigate potential hazards.

The peptide substrate H-Lys(Abz)-Pro-Pro-pNA is utilized in various biochemical assays.[1] While the peptide itself may not be classified as hazardous, the p-nitroaniline group presents significant health and environmental risks. p-Nitroaniline is acutely toxic if swallowed, inhaled, or in contact with skin, and may cause genetic mutations.[1][2] Therefore, waste containing this compound must be treated as hazardous.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

Protective EquipmentSpecification
Eye ProtectionChemical splash goggles
Hand ProtectionNitrile gloves (double-gloving is recommended)
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area or fume hood

Data derived from safety data sheets and chemical handling guidelines.

Step-by-Step Disposal Protocol

This protocol outlines the chemical inactivation of the peptide followed by the proper disposal of the hazardous p-nitroaniline-containing waste.

Step 1: Inactivation of Peptide (Hydrolysis)

For liquid waste containing this compound, the peptide component can be inactivated through hydrolysis. This process breaks the peptide bonds.

  • Acid Hydrolysis: Add 1 M Hydrochloric Acid (HCl) to the peptide solution to break down the peptide structure.

  • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the solution.

Allow the mixture to stand for a minimum of 24 hours in a clearly labeled, sealed container within a designated fume hood.[3]

Step 2: Neutralization

After the 24-hour inactivation period, the solution must be neutralized.

  • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or NaOH) until the pH is between 6.0 and 8.0.

  • For basic solutions, slowly add an acid (e.g., HCl) to achieve the same pH range.

Step 3: Waste Segregation and Collection

Due to the presence of p-nitroaniline, all waste generated from experiments with this compound must be treated as hazardous chemical waste.

Waste TypeCollection Procedure
Liquid Waste Collect the neutralized solution in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and list all chemical constituents, including "p-nitroaniline".
Solid Waste All contaminated solid materials (e.g., pipette tips, gloves, vials, absorbent paper) must be collected in a separate, sealed, and clearly labeled hazardous waste container for solids.

Step 4: Storage and Final Disposal

Store the hazardous waste containers in a designated, secure secondary containment area, away from incompatible materials.[3] Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the decision-making process and the step-by-step procedure for the safe disposal of this compound.

cluster_prep Preparation cluster_waste_type Waste Identification cluster_liquid Liquid Waste Protocol cluster_solid Solid Waste Protocol cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves start->ppe waste_type Identify Waste Type ppe->waste_type inactivate Inactivate Peptide: Add 1M HCl or 1M NaOH (24-hour incubation) waste_type->inactivate Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container waste_type->collect_solid Solid neutralize Neutralize Solution: Adjust pH to 6.0 - 8.0 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Liquid Waste Container neutralize->collect_liquid storage Store in Secondary Containment Area collect_liquid->storage collect_solid->storage ehs_disposal Dispose via Institutional EHS Office storage->ehs_disposal

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines for chemical waste disposal.

References

Personal protective equipment for handling Lys(Abz)-Pro-Pro-pNA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Lys(Abz)-Pro-Pro-pNA, a fluorescent peptide substrate. While the toxicological properties of this specific peptide have not been exhaustively studied, the presence of a p-nitroaniline (pNA) moiety necessitates careful handling due to the known hazards of pNA, which is classified as an acutely toxic compound.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Assessment & Engineering Controls

The primary hazards are associated with the p-nitroaniline component. Short-term exposure to pNA can cause eye irritation and affect the blood's ability to transport oxygen (methemoglobinemia).[1][2] Long-term exposure may lead to liver damage.[1][2] Therefore, the primary routes of exposure to be controlled are inhalation of the powder, and skin or eye contact.[1]

  • Primary Engineering Control: Always handle the solid, powdered form of this compound inside a certified chemical fume hood to prevent inhalation of dust.[1]

  • Secondary Control: Ensure the work area is well-ventilated.[3] Before beginning work, verify the location and functionality of safety showers and eyewash stations.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The required equipment is detailed below.

PPE Category Item Specifications & Use
Eye Protection Safety GogglesMust be worn to protect against splashes or airborne dust particles.[2][4]
Hand Protection Nitrile GlovesDouble-gloving is recommended.[1] Change gloves immediately upon contact with the substance.[1]
Body Protection Laboratory CoatA standard, buttoned lab coat must be worn to protect skin and clothing.[4]
Respiratory N95/FFP2 RespiratorRequired when handling the lyophilized powder outside of a fume hood to prevent inhalation.[4][5]

Operational Plan: Handling & Reconstitution Protocol

This step-by-step protocol ensures the safe weighing and solubilization of the peptide.

Preparation:

  • Designate a clean and uncluttered work area within a chemical fume hood.[4]

  • Assemble all necessary materials: the peptide vial, required solvent (e.g., DMSO, DMF, or aqueous buffer), calibrated pipettes, and a vortex mixer.

  • Don all required PPE as specified in the table above.[4]

Weighing & Reconstitution: 4. Carefully open the vial containing the lyophilized powder. Avoid any actions that could generate dust.[2] 5. Weigh the desired amount of powder using an analytical balance, keeping the vial within the fume hood. 6. Slowly add the appropriate volume of solvent to the vial. 7. Securely cap the vial and vortex gently until the peptide is fully dissolved. 8. Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Storage: 9. For long-term integrity, store the stock solution in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[4]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage & Completion start Start ppe Don Required PPE start->ppe workspace Prepare Workspace in Fume Hood ppe->workspace weigh Weigh Powder workspace->weigh reconstitute Add Solvent & Reconstitute weigh->reconstitute label_vial Label Vial reconstitute->label_vial store Aliquot & Store at -20°C label_vial->store end End store->end

Diagram 1: Step-by-step workflow for the safe handling and reconstitution of the peptide.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure compliance with local regulations.[6]

Step-by-Step Disposal Procedure:

  • Solid Waste: All contaminated solid waste, including used gloves, weigh boats, and pipette tips, must be collected in a dedicated, lined, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused or waste solutions containing the peptide should be collected in a sealed, properly labeled hazardous waste container designated for organic or chemical waste. Do not pour this waste down the drain.[7]

  • Container Disposal: Empty vials should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vial can then be disposed of in glass waste.

  • Decontamination: After completing the work, thoroughly wipe down the work surface and any equipment used with an appropriate cleaning agent.[4]

G cluster_waste_streams Waste Segregation Logic start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_bin Hazardous Solid Waste Container is_solid->solid_bin Yes is_glass Empty Vial? is_liquid->is_glass No liquid_bin Hazardous Liquid Waste Container is_liquid->liquid_bin Yes rinse Triple Rinse Vial is_glass->rinse Yes rinse->liquid_bin Collect Rinsate glass_bin Glass Waste rinse->glass_bin

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lys(Abz)-Pro-Pro-pNA
Reactant of Route 2
Reactant of Route 2
Lys(Abz)-Pro-Pro-pNA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.